Virustomycin A
Description
Virustomycin A has been reported in Streptomyces with data available.
from Streptomyces sp. AM-2604
Structure
2D Structure
Properties
IUPAC Name |
[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWIQAIKGWYCF-SRBICYAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84777-85-5 | |
| Record name | Virustomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Virustomycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A, initially designated AM-2604 A, is a macrolide antibiotic with a potent and selective activity profile that includes antiviral, antitrypanosomal, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the producing organism, Streptomyces sp. AM-2604. Detailed experimental protocols for fermentation, isolation, and purification are presented, alongside a summary of its physicochemical and biological properties. All quantitative data are organized into structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Discovery of this compound
This compound was first reported in 1982 by Ōmura and his team as a new antiviral antibiotic, AM-2604 A, produced by a strain of Streptomyces. The producing organism, Streptomyces sp. strain AM-2604, was isolated from a soil sample. The discovery was the result of a screening program aimed at identifying novel microbial metabolites with antiviral activities.
Physicochemical Properties of this compound
The structure of this compound was elucidated through a combination of spectroscopic analyses.[2][4] It is classified as an 18-membered macrolide antibiotic.[5]
| Property | Value |
| Molecular Formula | C₄₈H₇₁NO₁₄ |
| Molecular Weight | 886.1 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in Chloroform, Ethanol, Methanol |
| CAS Number | 84777-85-5 |
Experimental Protocols
Fermentation of Streptomyces sp. AM-2604
The production of this compound is achieved through submerged aerobic fermentation of Streptomyces sp. AM-2604.
-
Producing Organism: Streptomyces sp. AM-2604
-
Fermentation Medium: A suitable medium containing assimilable carbon sources (e.g., glucose, soybean oil), an organic nitrogen source (e.g., soybean flour, beef extract, peptone), and inorganic salts. Calcium carbonate is added to help control the pH.
-
Fermentation Conditions:
-
Type: Liquid submerged, stirred culture
-
Temperature: 25°C to 35°C
-
pH: Maintained between 6 and 9
-
Duration: 3 to 9 days
-
Isolation and Purification of this compound
This compound is recovered from the fermentation broth and mycelium through a multi-step extraction and purification process.
-
Harvesting: Upon completion of the fermentation, the whole broth is adjusted to pH 7.
-
Mycelial Extraction: The mycelial mass is separated from the broth by filtration. The antibiotic is extracted from the mycelium using acetone.
-
Broth Extraction: The filtered broth is extracted three times with ethyl acetate.
-
Concentration: The ethyl acetate extracts are combined and concentrated in vacuo to yield an oily residue.
-
Chromatography: The crude extract is then subjected to column chromatography for purification. While the original paper does not specify the exact chromatographic media, typical methods for such compounds involve silica gel or alumina column chromatography.
Biological Activity of this compound
This compound exhibits a broad spectrum of biological activities.[1][2][3]
| Activity | Target Organism/Cell Line | Potency |
| Antitrypanosomal | Trypanosoma brucei brucei (GUTat 3.1) | IC₅₀ = 0.45 ng/mL |
| Trypanosoma brucei rhodesiense (STIB900) | IC₅₀ = 480 ng/mL | |
| Antiviral | RNA and DNA viruses | ED₅₀ = 0.0003 µg/mL (plaque formation) |
| Antifungal | Pyricularia oryzae | MIC = 12.5 µg/mL |
| Antiprotozoal | Trichomonas vaginalis | MIC = 6.25 µg/mL |
| Trichomonas foetus | MIC = 25 µg/mL | |
| Cytotoxicity | Human MRC-5 cells | IC₅₀ = 80 ng/mL |
The mode of action of this compound against Trichomonas foetus involves the inhibition of RNA, DNA, and protein biosynthesis, with the most significant impact observed on RNA synthesis.[5] It appears to interfere with the formation of nucleotide phosphate donors, potentially by disrupting the ATP-forming system.[5]
Visualized Workflows
Fermentation and Extraction Workflow
Caption: Overview of the fermentation and initial extraction process for this compound.
Purification Workflow
Caption: General purification scheme for this compound from the crude extract.
Conclusion
This compound represents a significant discovery from Streptomyces with a diverse range of biological activities. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the natural product chemistry, microbiology, and pharmacological potential of this unique macrolide. Further investigation into its biosynthetic pathway and mechanism of action could pave the way for the development of new therapeutic agents.
References
Unveiling the Source: A Technical Guide to the Identification of Virustomycin A-Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, cultivation, and analysis of Virustomycin A-producing microorganisms. This compound, a potent 18-membered macrolide antibiotic with significant antitrypanosomal activity, is a natural product of select actinomycetes, offering a promising avenue for novel drug discovery and development. This document details the experimental protocols necessary for the isolation and characterization of these microorganisms, presents quantitative data on antibiotic production, and explores the genetic underpinnings of this compound biosynthesis and its regulation.
This compound and its Microbial Producers
This compound is a macrolide antibiotic primarily produced by the Gram-positive bacterium Streptomyces graminofaciens A-8890[1]. Members of the genus Streptomyces are renowned for their ability to synthesize a wide array of secondary metabolites, including a majority of the clinically relevant antibiotics in use today[2]. These soil-dwelling, filamentous bacteria are a key target in the search for novel bioactive compounds. The identification and characterization of new Streptomyces strains capable of producing this compound or its analogs are of significant interest for therapeutic development.
Experimental Protocols
This section outlines the detailed methodologies for the isolation, identification, cultivation, and analysis of this compound-producing microorganisms.
Isolation of Streptomyces from Soil Samples
The following protocol describes a standard method for the selective isolation of Streptomyces species from environmental soil samples.
Materials:
-
Sterile 50 mL centrifuge tubes
-
Sterile distilled water
-
Starch Casein Agar (SCA) plates
-
Glycerol Arginine Agar plates
-
Chitin Agar plates
-
Nystatin and Penicillin stock solutions
-
Incubator at 28-30°C
-
Water bath at 50°C
-
Sterile spreader
Procedure:
-
Sample Collection and Pre-treatment:
-
Collect soil samples from a depth of 10-15 cm into sterile bags.
-
Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.
-
Grind the dried soil using a sterile mortar and pestle and sieve to remove large debris.
-
-
Serial Dilution and Heat Shock:
-
Suspend 1 gram of the pre-treated soil sample in 10 mL of sterile distilled water in a 50 mL centrifuge tube and vortex thoroughly.
-
Perform a serial dilution of the soil suspension from 10⁻¹ to 10⁻⁶ in sterile distilled water.
-
Incubate the tubes of the 10⁻¹, 10⁻², and 10⁻³ dilutions in a water bath at 50°C for 10 minutes to further select for spore-forming actinomycetes.
-
-
Plating and Incubation:
-
Aseptically spread 100 µL of each of the treated dilutions (10⁻¹ to 10⁻⁶) onto SCA, Glycerol Arginine Agar, and Chitin Agar plates. These media are selective for the growth of Streptomyces.
-
Supplement the media with nystatin (50 µg/mL) and penicillin (10 µg/mL) to inhibit fungal and bacterial contamination, respectively.
-
Incubate the plates in an inverted position at 28-30°C for 7-14 days.
-
-
Isolation and Purification of Colonies:
-
Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often pigmented.
-
Select individual, well-isolated colonies and streak them onto fresh SCA plates to obtain pure cultures.
-
Incubate the purification plates under the same conditions as above.
-
Morphological and Biochemical Characterization
Initial identification of Streptomyces isolates is based on their distinct morphological and biochemical characteristics.
Procedure:
-
Macroscopic Morphology: Observe the colony morphology on different agar media, noting characteristics such as colony size, shape, color of aerial and substrate mycelia, and the production of diffusible pigments.
-
Microscopic Morphology: Perform Gram staining to confirm the Gram-positive nature of the isolates. Use slide culture techniques to observe the microscopic structure, including the formation of aerial and substrate mycelia and the arrangement of spores (e.g., spiral, rectiflexibiles).
-
Biochemical Tests: Conduct a series of biochemical tests to assess the metabolic capabilities of the isolates. These tests can include:
-
Carbon source utilization
-
Nitrogen source utilization
-
Enzyme production (e.g., amylase, protease, cellulase)
-
Melanin pigment production
-
Molecular Identification using 16S rRNA Gene Sequencing
For accurate species-level identification, 16S rRNA gene sequencing is the gold standard.
Materials:
-
Pure culture of the isolate
-
DNA extraction kit (e.g., DNeasy UltraClean Microbial Kit)
-
Universal primers for 16S rRNA gene (e.g., 27F and 1492R)
-
PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis system
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Grow the pure isolate in a suitable broth medium (e.g., Tryptic Soy Broth) for 3-5 days.
-
Harvest the mycelia by centrifugation.
-
Extract genomic DNA using a commercial kit following the manufacturer's instructions.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Set up a PCR reaction with the extracted genomic DNA as the template and universal 16S rRNA primers.
-
A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification and Sequencing:
-
Run the PCR product on an agarose gel to verify the amplification of a product of the expected size (~1500 bp).
-
Purify the PCR product and send it for Sanger sequencing.
-
-
Sequence Analysis:
-
Assemble and edit the forward and reverse sequences to obtain the complete 16S rRNA gene sequence.
-
Compare the obtained sequence with those in public databases like NCBI GenBank using the BLAST tool to determine the closest known relatives and identify the isolate to the species level.
-
Cultivation for this compound Production
The following protocol outlines the cultivation of Streptomyces isolates for the production of this compound.
Materials:
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing starch, yeast extract, and peptone)
-
Shaker incubator
Procedure:
-
Seed Culture Preparation:
-
Inoculate a loopful of the pure Streptomyces isolate into a flask containing seed culture medium.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.
-
Extraction and Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of antibiotics like this compound.
Materials:
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Rotary evaporator
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Extraction:
-
After the fermentation period, centrifuge the culture broth to separate the mycelia from the supernatant.
-
Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 238 nm (based on the chromophore of this compound).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary
The production yield of this compound can vary significantly depending on the producing strain and the fermentation conditions. While specific yield data for this compound is not extensively published, the following table provides a template for recording and comparing production titers from different isolates or under various optimized conditions. For context, yields of other macrolide antibiotics produced by Streptomyces can range from mg/L to g/L.
| Isolate ID | Strain | Culture Medium | Fermentation Time (days) | This compound Titer (mg/L) |
| Sg-A8890 | S. graminofaciens | Medium A | 7 | Data not available |
| Soil-01 | Streptomyces sp. | Medium B | 7 | To be determined |
| Soil-01-Opt | Streptomyces sp. | Optimized Medium | 7 | To be determined |
Biosynthesis and Regulation of this compound
The biosynthesis of this compound in Streptomyces graminofaciens A-8890 is governed by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the macrolide backbone and its subsequent modifications.
The core structure of this compound is synthesized by a Type I polyketide synthase (PKS). The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes. This network includes pathway-specific regulators located within the BGC, as well as global regulators that respond to nutritional and environmental signals.
The this compound BGC in S. graminofaciens likely contains one or more pathway-specific regulatory genes, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families. These regulators directly control the transcription of the biosynthetic genes. Their expression, in turn, can be influenced by global regulators that integrate signals related to nutrient availability (e.g., carbon, nitrogen, phosphate), quorum sensing, and developmental stage of the bacterium.
This guide provides a foundational framework for the identification and study of this compound-producing microorganisms. The detailed protocols and conceptual understanding of the underlying biology will aid researchers in the discovery and development of this promising class of antibiotics.
References
An In-depth Technical Guide to the Virustomycin A Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biosynthetic pathway of Virustomycin A, a macrolide antibiotic with significant biological activity. This document details the genetic basis of its production in Streptomyces graminofaciens, the enzymatic machinery involved, and the proposed chemical transformations. Furthermore, it offers detailed experimental protocols for the investigation of this pathway and presents visualizations to facilitate a deeper understanding of the molecular processes.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Streptomyces graminofaciens.[1] Like other polyketides, it is synthesized through the sequential condensation of small carboxylic acid units, a process catalyzed by a large, multi-domain enzymatic complex known as a polyketide synthase (PKS). The structural complexity of this compound and its biological activities make its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. Understanding this pathway opens avenues for bioengineering and the generation of novel antibiotic derivatives.
The this compound Biosynthetic Gene Cluster and Proposed Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in S. graminofaciens. This cluster encodes a Type I Polyketide Synthase (PKS) system, along with enzymes responsible for the synthesis of precursor molecules and post-PKS modifications.
The core of the this compound synthase is a modular Type I PKS. Each module is responsible for one cycle of polyketide chain elongation and comprises a set of catalytic domains. The fundamental domains include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). Additional domains, such as Ketoreductases (KR), Dehydratases (DH), and Enoyl Reductases (ER), may be present in a module to modify the β-keto group formed during each condensation step. The number and arrangement of these modules and the specificities of their AT domains dictate the final structure of the polyketide chain.
Below is a diagram illustrating the proposed biosynthetic pathway for this compound, based on the analysis of its gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Analysis of the Biosynthetic Pathway
While the genetic blueprint for this compound biosynthesis has been identified, specific quantitative data regarding the enzymatic activities within this pathway are not extensively available in the public domain. To provide a framework for researchers, this section presents typical quantitative parameters observed for analogous Type I PKS systems in Streptomyces. These values can serve as a benchmark for initial experimental design and analysis.
Table 1: Representative Kinetic Parameters for Type I PKS Domains
| Enzyme Domain | Substrate | K_m (µM) | k_cat (min⁻¹) | Reference |
| Acyltransferase (AT) | Malonyl-CoA | 50 - 500 | 100 - 1000 | Generic Data |
| Acyltransferase (AT) | Methylmalonyl-CoA | 20 - 200 | 50 - 500 | Generic Data |
| Ketosynthase (KS) | Acyl-ACP | 10 - 100 | 5 - 50 | Generic Data |
| Ketoreductase (KR) | β-ketoacyl-ACP | 5 - 50 | 100 - 2000 | Generic Data |
| Thioesterase (TE) | Final Polyketide-ACP | 1 - 20 | 2 - 20 | Generic Data |
Note: These values are illustrative and can vary significantly based on the specific PKS, substrates, and experimental conditions.
Table 2: Factors Influencing this compound Production Yield
| Factor | Observation | Potential Impact on Yield |
| Carbon Source | Glucose, Glycerol | Precursor availability |
| Nitrogen Source | Peptone, Yeast Extract | Biomass and enzyme production |
| Precursor Feeding | Ethylmalonyl-CoA, Methoxymalonyl-ACP precursors | Can enhance specific incorporation |
| Gene Expression | Promoter strength, regulatory elements | Overall pathway flux |
| Fermentation Conditions | pH, Temperature, Aeration | Cellular metabolism and enzyme stability |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the analysis of the this compound biosynthetic pathway.
Gene Disruption via PCR-Targeting in Streptomyces graminofaciens
This protocol outlines the generation of a gene knockout mutant to confirm the role of a specific gene in the this compound biosynthetic cluster.
Caption: Workflow for gene disruption in Streptomyces.
Materials:
-
S. graminofaciens wild-type strain
-
E. coli BW25113/pIJ790
-
Cosmid library of S. graminofaciens
-
pIJ773 or similar plasmid containing the apramycin resistance cassette
-
Oligonucleotide primers with homology arms to the target gene
-
Standard molecular biology reagents and equipment
Protocol:
-
Design and Amplify Disruption Cassette: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance cassette (e.g., apramycin). Perform PCR to generate the disruption cassette.
-
Prepare Electrocompetent E. coli: Grow E. coli BW25113/pIJ790 harboring the S. graminofaciens cosmid library to an OD600 of 0.4-0.6. Prepare electrocompetent cells.
-
Electroporation and Recombination: Electroporate the purified disruption cassette into the competent E. coli. Induce the Red recombinase system to facilitate homologous recombination between the cassette and the target gene on the cosmid.
-
Selection of Recombinant Cosmids: Plate the transformed E. coli on media containing the appropriate antibiotics to select for cells that have incorporated the resistance cassette into the cosmid.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. graminofaciens via conjugation on a suitable agar medium (e.g., SFM).
-
Selection of Mutants: Overlay the conjugation plates with antibiotics to select for S. graminofaciens exconjugants that have integrated the recombinant cosmid. Subsequent screening will identify double-crossover mutants where the wild-type gene has been replaced by the disruption cassette.
-
Verification: Confirm the gene disruption in the desired mutants by PCR analysis using primers flanking the target gene and by Southern blot hybridization.
Analysis of this compound Production by HPLC and LC-MS
This protocol describes the extraction and analysis of this compound from S. graminofaciens culture.
Workflow:
Caption: Workflow for HPLC/LC-MS analysis of this compound.
Materials:
-
S. graminofaciens culture
-
Ethyl acetate or other suitable organic solvent
-
Methanol
-
HPLC system with a C18 column and UV-Vis detector
-
LC-MS system
-
This compound standard
Protocol:
-
Cultivation and Extraction: Grow S. graminofaciens in a suitable production medium. After a desired incubation period, harvest the culture broth. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Sample Preparation: Separate the organic phase and evaporate to dryness under reduced pressure. Resuspend the crude extract in a known volume of methanol.
-
HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid). Monitor the elution profile at a suitable wavelength (e.g., 230-280 nm).
-
LC-MS Analysis: For confirmation, couple the HPLC system to a mass spectrometer. Analyze the eluate corresponding to the this compound peak to determine its molecular weight and fragmentation pattern.
-
Quantification: Prepare a standard curve using a purified this compound standard. Quantify the amount of this compound in the culture extract by comparing the peak area to the standard curve.
Conclusion
The study of the this compound biosynthetic pathway offers valuable insights into the intricate mechanisms of polyketide synthesis in Streptomyces. While the complete enzymatic characterization of this specific pathway is ongoing, the combination of genetic analysis, comparative enzymology, and advanced analytical techniques provides a solid foundation for future research. The protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to further elucidate the biosynthesis of this compound and to harness its potential for the development of new and improved antibiotics.
References
Virustomycin A: A Technical Guide on the Putative Mechanism of Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A is an 18-membered macrolide antibiotic originally isolated from Streptomyces.[1] While its definitive mechanism of action in bacteria has not been explicitly elucidated in publicly available research, its classification as a macrolide provides a strong basis for a hypothesized mode of action. This technical guide synthesizes the available data on this compound's activity in other organisms and extrapolates a likely antibacterial mechanism based on the known actions of macrolide antibiotics. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the potential antibacterial applications of this compound, while clearly delineating between established experimental findings and inferred mechanisms.
Introduction
This compound is a natural product with demonstrated antiviral, antifungal, and anti-protozoal activities.[2] Its activity against the protozoan Trichomonas foetus has been studied, revealing an inhibitory effect on macromolecular synthesis.[3] As a macrolide, this compound belongs to a class of antibiotics known for their inhibition of bacterial protein synthesis.[4][5][6][7] This guide will explore the known biological activities of this compound and propose a putative mechanism of action in bacteria, supported by the general understanding of macrolide antibiotics.
Known Biological Activity of this compound
Research on this compound has primarily focused on its effects on eukaryotic pathogens. A key study on Trichomonas foetus demonstrated that this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis.[3] The underlying mechanism in this organism is suggested to be the interference with the formation of phosphate donors, such as ATP.[3]
Table 1: Quantitative Data on the Biological Activity of this compound
| Organism/Cell Line | Assay | Value | Reference |
| Trichomonas vaginalis | MIC | 6.25 µg/ml | [1] |
| Pyricularia oryzae | MIC | 12.5 µg/ml | [1] |
| Trichomonas foetus | MIC | 25 µg/ml | [1] |
| RNA and DNA viruses | ED50 | 0.0003 µg/ml | [1] |
| Trypanosoma brucei brucei (GUTat 3.1) | IC50 | 0.45 ng/ml | [1] |
| Trypanosoma brucei rhodesiense (STIB900) | IC50 | 480 ng/ml | [1] |
| Human MRC-5 cells | IC50 | 80 ng/ml | [1] |
Putative Mechanism of Action in Bacteria
Based on its classification as a macrolide antibiotic, this compound is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7] This interaction is thought to occur within the nascent peptide exit tunnel, thereby sterically hindering the elongation of the polypeptide chain.[8]
The proposed sequence of events for the antibacterial action of this compound is as follows:
-
Cellular Entry: this compound penetrates the bacterial cell wall and membrane.
-
Ribosomal Binding: The antibiotic binds reversibly to the 23S rRNA component of the 50S ribosomal subunit.[5]
-
Inhibition of Translocation/Peptidyl Transfer: This binding event is proposed to either block the translocation of peptidyl-tRNA from the A-site to the P-site or inhibit the peptidyl transferase reaction itself.[5]
-
Premature Dissociation: An alternative or complementary mechanism could be the stimulation of peptidyl-tRNA dissociation from the ribosome.[5]
-
Bacteriostatic Effect: The culmination of these actions is the cessation of protein synthesis, leading to a bacteriostatic effect, although bactericidal activity can occur at higher concentrations.[7]
Diagram 1: Hypothesized Mechanism of Action of this compound in Bacteria
Caption: Hypothesized pathway of this compound's antibacterial action.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound in bacteria, a series of experiments would be required. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Diagram 2: Workflow for MIC Determination
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 3. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolide - Wikipedia [en.wikipedia.org]
- 5. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 6. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Virustomycin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A, a macrolide antibiotic produced by Streptomyces species, has demonstrated significant antiviral properties. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antiviral activity, proposed mechanism of action, and biosynthetic origins. Quantitative data from published studies are presented in a structured format for clarity. Detailed experimental methodologies for key assays are outlined to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for understanding the antiviral characteristics of this compound.
Introduction
This compound is a naturally occurring 18-membered macrolide antibiotic originally isolated from Streptomyces[1]. Beyond its antibacterial and antifungal activities, this compound has emerged as a potent antiviral agent with a broad spectrum of activity against both RNA and DNA viruses[2]. Its complex chemical structure, a hallmark of polyketide natural products, provides a unique scaffold for potential therapeutic development. This whitepaper aims to consolidate the current technical knowledge regarding the antiviral properties of this compound to serve as a resource for the scientific community engaged in antiviral drug discovery and development.
Quantitative Assessment of Biological Activity
The biological activity of this compound has been quantified against various microorganisms, including viruses, fungi, and parasites. The following tables summarize the key efficacy and cytotoxicity data available in the literature.
Table 1: Antimicrobial and Antiviral Efficacy of this compound
| Target Organism/Effect | Assay Type | Efficacy Metric | Value | Reference(s) |
| RNA and DNA Viruses | Plaque Reduction Assay | ED50 | 0.0003 µg/mL | [2] |
| Trichomonas vaginalis | Minimum Inhibitory Concentration | MIC | 6.25 µg/mL | [2] |
| Pyricularia oryzae | Minimum Inhibitory Concentration | MIC | 12.5 µg/mL | [2] |
| Trichomonas foetus | Minimum Inhibitory Concentration | MIC | 25 µg/mL | [2] |
| Trypanosoma brucei brucei (GUTat 3.1) | 50% Inhibitory Concentration | IC50 | 0.45 ng/mL | [2] |
| Trypanosoma brucei rhodesiense (STIB900) | 50% Inhibitory Concentration | IC50 | 480 ng/mL | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Cytotoxicity Metric | Value | Reference(s) |
| Human MRC-5 cells | Cytotoxicity Assay | IC50 | 80 ng/mL | [2] |
Proposed Mechanism of Antiviral Action
Studies on the mode of action of this compound in the protozoan Trichomonas foetus have provided foundational insights into its potential antiviral mechanism. The primary effect observed is the potent inhibition of RNA synthesis, followed by the inhibition of DNA and protein synthesis. It is hypothesized that this compound interferes with the formation of essential nucleotide precursors. This is supported by the observation that the compound inhibits the incorporation of radiolabeled uridine into both acid-soluble (nucleotide precursors) and acid-insoluble (RNA) fractions. The proposed mechanism suggests that this compound may disrupt the cellular energy metabolism, specifically the ATP-generating systems, thereby limiting the availability of phosphate donors required for nucleotide synthesis.
Experimental Protocols
The following provides a generalized protocol for a plaque reduction assay, a standard method for evaluating the antiviral efficacy of a compound. The specific parameters for the published studies on this compound are not detailed in the available literature.
Plaque Reduction Assay (Generalized Protocol)
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a serum-free cell culture medium to achieve the desired test concentrations.
-
-
Virus Infection:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of the virus (multiplicity of infection typically between 0.01 and 0.1) for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
After the adsorption period, remove the viral inoculum.
-
Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Overlay and Incubation:
-
Add an overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose) to each well to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with a solution like 0.1% crystal violet. The viable cells will stain, and the areas of virus-induced cell death (plaques) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the 50% effective dose (ED50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Biosynthesis of this compound
This compound is a product of the complex secondary metabolism of Streptomyces graminofaciens. Its biosynthesis involves a type I polyketide synthase (PKS) pathway. The identification of the biosynthetic gene cluster (BGC) is a critical step in understanding and potentially engineering the production of this molecule. A general workflow for this process is outlined below.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antiviral agents. Its potent, broad-spectrum activity, coupled with a mechanism of action that appears to target a fundamental host cell process essential for viral replication, makes it a compelling candidate for further investigation.
Key areas for future research include:
-
Elucidation of Antiviral Spectrum: Conducting comprehensive studies to determine the IC50/EC50 values of this compound against a wide panel of clinically relevant viruses.
-
Mechanism of Action Studies: Precisely identifying the molecular target(s) of this compound within the host cell's ATP synthesis pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize antiviral activity and reduce cytotoxicity.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of viral infection.
A deeper understanding of the antiviral properties and mechanism of action of this compound will be pivotal in harnessing its full therapeutic potential.
References
Virustomycin A: A Comprehensive Technical Review of its Anti-protozoal Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, an 18-membered macrolide antibiotic isolated from Streptomyces, has demonstrated significant potential as an anti-protozoal agent. This technical guide synthesizes the available scientific literature to provide a detailed overview of its activity against various protozoan parasites, its mechanism of action, and the experimental methodologies used to elucidate these properties. While research into its full spectrum of anti-protozoal activity is ongoing, existing studies highlight this compound as a promising candidate for further investigation in the development of novel anti-parasitic therapies.
Quantitative Assessment of Anti-protozoal Activity
The in vitro efficacy of this compound has been quantified against several protozoan species. The following tables summarize the available data on its inhibitory concentrations.
Table 1: In Vitro Anti-trypanosomal Activity of this compound
| Parasite Species | Strain | IC50 (µg/mL) | IC50 (µM) | Cytotoxicity (MRC-5 cells) IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Trypanosoma brucei brucei | GUTat 3.1 | 0.0012 | 0.0014 | >100 | >83,333 | [1] |
| Trypanosoma brucei rhodesiense | STIB900 | 0.0018 | 0.0020 | >100 | >55,556 | [1] |
Table 2: In Vitro Activity of this compound against Trichomonas foetus
| Parameter | Concentration (µg/mL) | Effect | Reference |
| Minimum Inhibitory Concentration (MIC) | 1.56 | Complete inhibition of growth | [2] |
Note: Further quantitative data on the inhibition of macromolecular synthesis in T. foetus was not available in the reviewed literature.
Mechanism of Action
The primary mechanism of action of this compound against protozoa appears to be the disruption of fundamental biosynthetic pathways. Studies on Trichomonas foetus have revealed that the antibiotic inhibits the synthesis of RNA, DNA, and protein.[2] The most pronounced effect is on RNA synthesis.[2]
The proposed mechanism for this inhibition involves the interference with the formation of essential phosphate donors, such as ATP.[2] this compound was found to repress the incorporation of radiolabeled uridine into both acid-soluble and insoluble fractions, suggesting an early blockade in the nucleotide synthesis pathway.[2] However, it does not affect the transport of uridine and adenosine into the cells, nor does it inhibit the activity of uridine kinase and uracil phosphoribosyltransferase in cell-free extracts.[2] This indicates that the target lies within the cellular machinery responsible for generating the phosphate donors required for nucleotide formation.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the anti-protozoal activity of this compound.
In Vitro Anti-trypanosomal Activity Assay
This protocol is based on the methodology described by Otoguro et al. (2008).[1]
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei (GUTat 3.1 strain) and Trypanosoma brucei rhodesiense (STIB900 strain) are cultivated in MEM medium supplemented with 25% heat-inactivated horse serum, 1 mM sodium pyruvate, 0.1 mM non-essential amino acids, 2 mM L-glutamine, and 10% (v/v) heat-inactivated fetal bovine serum.
-
Assay Procedure:
-
The assay is performed in 96-well microplates.
-
A suspension of trypanosomes (1 x 10^5 cells/mL) is added to each well.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
The number of viable parasites is determined using a resazurin-based method.
-
The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is calculated from the dose-response curve.
-
-
Cytotoxicity Assay:
-
Human fetal lung fibroblast cells (MRC-5) are used to assess the cytotoxicity of this compound.
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The compound is added at various concentrations, and the plates are incubated for another 72 hours.
-
Cell viability is determined using a resazurin-based assay.
-
The IC50 value is calculated.
-
-
Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for the mammalian cells to the IC50 for the trypanosomes.
Inhibition of Macromolecular Biosynthesis in Trichomonas foetus
This protocol is based on the methodology described by Omura et al. (1983).[2]
-
Parasite Culture: Trichomonas foetus (strain KV-1) is grown in Diamond's medium.
-
Incorporation Assays:
-
T. foetus cells are washed and resuspended in a glucose-salt solution.
-
The cells are pre-incubated with various concentrations of this compound.
-
Radiolabeled precursors ([³H]uridine for RNA synthesis, [³H]thymidine for DNA synthesis, and [¹⁴C]leucine for protein synthesis) are added to the cell suspensions.
-
The incubation is continued for a specified period.
-
The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
The acid-insoluble material is collected on glass fiber filters, and the radioactivity is measured using a liquid scintillation counter.
-
The acid-soluble fraction is also collected to assess the uptake of precursors.
-
-
Analysis of Nucleotide Formation:
-
The effect of this compound on the conversion of radiolabeled nucleosides to nucleotides is analyzed by paper chromatography of the acid-soluble fraction.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in T. foetus.
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro anti-trypanosomal activity.
Discussion and Future Directions
The available data strongly suggest that this compound is a highly potent and selective inhibitor of African trypanosomes in vitro. Its unique mechanism of action, targeting the fundamental process of energy metabolism and macromolecular synthesis, makes it an attractive candidate for further development, particularly in the context of emerging drug resistance to current trypanocidal agents.
However, several knowledge gaps need to be addressed to fully assess its therapeutic potential:
-
In Vivo Efficacy: While in vitro data are promising, in vivo studies in animal models of trypanosomiasis are crucial to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Spectrum of Activity: The activity of this compound against other important protozoan pathogens, such as Leishmania spp. and Plasmodium falciparum, remains to be investigated. Given its fundamental mechanism of action, it is plausible that it may exhibit a broader anti-protozoal spectrum.
-
Precise Molecular Target: While the interference with ATP synthesis is a key finding, the precise molecular target(s) of this compound within the ATP-forming system of protozoa needs to be identified. This would facilitate structure-activity relationship studies and the design of more potent and selective derivatives.
-
Resistance Mechanisms: Studies to investigate the potential for resistance development in protozoa and the underlying molecular mechanisms are warranted.
References
Virustomycin A: A Comprehensive Technical Review of its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, a novel 18-membered macrolide antibiotic, was first isolated from Streptomyces sp. AM-2604 A. This document provides an in-depth technical overview of its spectrum of activity against a range of pathogens, including protozoa, fungi, and viruses. It also elucidates the current understanding of its mechanism of action. All quantitative data from cited literature is presented in structured tables for comparative analysis. Detailed experimental methodologies, based on the available information from the source publications, are provided, and key pathways and workflows are visualized using diagrams.
Spectrum of Activity
This compound has demonstrated significant in vitro activity against a variety of eukaryotic pathogens. The following tables summarize the available quantitative data on its efficacy.
Table 1: Antiprotozoal Activity of this compound
| Pathogen | Strain | Activity Metric | Value | Reference |
| Trichomonas foetus | - | MIC | 25 µg/mL | |
| Trichomonas vaginalis | - | MIC | 6.25 µg/mL | |
| Trypanosoma brucei brucei | GUTat 3.1 | IC50 | 0.45 ng/mL | |
| Trypanosoma brucei rhodesiense | STIB900 | IC50 | 480 ng/mL |
Table 2: Antifungal Activity of this compound
| Pathogen | Activity Metric | Value | Reference |
| Pyricularia oryzae | MIC | 12.5 µg/mL |
Table 3: Antiviral Activity of this compound
| Virus Type | Activity Metric | Value | Reference |
| RNA and DNA viruses | ED50 | 0.0003 µg/mL |
Note: Specific viral species and the experimental systems used to determine the broad-spectrum antiviral activity were not detailed in the available literature.
Mechanism of Action
Studies on Trichomonas foetus have provided initial insights into the mechanism of action of this compound. The primary mode of action appears to be the inhibition of macromolecular biosynthesis.
-
Inhibition of RNA, DNA, and Protein Synthesis: this compound has been shown to inhibit the biosynthesis of RNA, DNA, and protein in T. foetus.[1]
-
Primary Target: RNA Synthesis: The most pronounced effect of this compound is on RNA biosynthesis.[1] It was observed to repress the incorporation of [3H]uridine into both acid-soluble and insoluble fractions of the cell.[1] This suggests an early interference in the RNA synthesis pathway.
-
Interference with Nucleotide Formation: The antibiotic interferes with the formation of nucleotides from uridine and adenosine.[1] However, it does not affect the transport of these nucleosides into the cells.[1]
-
Possible ATP Formation Disruption: this compound did not inhibit the enzymes uridine kinase and uracil phosphoribosyltransferase in a cell-free system.[1] This has led to the hypothesis that the antibiotic may interfere with the formation of phosphate donors, such as ATP, which are crucial for nucleotide biosynthesis.[1]
The following diagram illustrates the proposed mechanism of action of this compound in Trichomonas foetus.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for determining antimicrobial activity.
In Vitro Antiprotozoal Susceptibility Testing (General Protocol)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) of this compound against protozoan parasites.
-
Parasite Culture: The target protozoan (e.g., Trichomonas foetus, Trypanosoma brucei) is cultured in a suitable axenic medium under optimal growth conditions.
-
Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Setup: The parasite culture is diluted to a standardized cell density and dispensed into the wells of a microtiter plate. The various dilutions of this compound are then added to the wells. Control wells containing parasites without the drug (positive control) and medium alone (negative control) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) under conditions that support parasite growth.
-
Viability Assessment: Parasite viability or proliferation is assessed using a suitable method. This could involve direct counting of motile organisms using a hemocytometer, or the use of a metabolic indicator dye (e.g., resazurin, MTT) that changes color in the presence of viable cells.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible parasite growth. The IC50 value, the concentration that inhibits 50% of parasite growth compared to the positive control, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity (General Protocol)
This protocol describes a general method for evaluating the antiviral activity of this compound against plaque-forming viruses.
-
Cell Culture: A monolayer of a susceptible host cell line is grown in multi-well plates.
-
Compound and Virus Preparation: Serial dilutions of this compound are prepared. A known titer of the target virus is mixed with each drug dilution.
-
Infection: The cell monolayers are infected with the virus-drug mixtures. A virus-only control is included.
-
Adsorption: The plates are incubated for a short period to allow the virus to attach to and enter the cells.
-
Overlay: The infection medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques."
-
Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), which stains the viable cells, leaving the plaques unstained and visible.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The 50% effective dose (ED50), the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Conclusion
This compound exhibits a potent and diverse spectrum of activity against several eukaryotic pathogens, including protozoa and fungi, and shows broad-spectrum antiviral activity. Its primary mechanism of action appears to be the disruption of RNA synthesis, potentially through the inhibition of ATP formation. The available data suggests that this compound is a promising lead compound for the development of new anti-infective agents. Further research is warranted to fully elucidate its spectrum of activity against a wider range of bacteria and viruses, to pinpoint its precise molecular target, and to evaluate its in vivo efficacy and safety profile.
References
Virustomycin A: A Technical Guide to its Inhibition of RNA and DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Virustomycin A, a novel 18-membered macrolide antibiotic, demonstrates significant inhibitory effects on the biosynthesis of RNA, DNA, and protein.[1] Extensive research, primarily focused on its activity against Trichomonas foetus, has revealed that the most pronounced effect of this compound is the inhibition of RNA synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on RNA and DNA synthesis. It includes a detailed examination of the experimental evidence, protocols for key assays, and a visualization of the hypothesized molecular pathways.
Core Mechanism of Action
This compound disrupts the synthesis of essential macromolecules, with RNA synthesis being the most severely affected, followed by DNA and protein synthesis.[1] The primary mechanism of this inhibition is not a direct interaction with the enzymes of nucleic acid synthesis, such as RNA polymerase. Instead, evidence suggests an indirect action by interfering with the formation of essential precursors.
Specifically, this compound has been shown to repress the incorporation of [3H]uridine into both the acid-soluble and acid-insoluble fractions of treated cells.[1] This finding is critical as it indicates that the antibiotic not only prevents the polymerization of nucleotides into RNA (acid-insoluble fraction) but also hinders the formation of nucleotide triphosphates from their precursors (acid-soluble fraction).[1] Further studies have shown that this compound does not inhibit the transport of uridine and adenosine into the cells, nor does it affect the activity of uridine kinase and uracil phosphoribosyltransferase in cell-free extracts.[1]
This body of evidence strongly suggests that this compound's inhibitory action is upstream of nucleotide formation, likely by interfering with the cellular energy supply required for the phosphorylation of nucleosides. The proposed mechanism is the disruption of a phosphate donor system, potentially by inhibiting ATP synthesis.[1]
Quantitative Data
While the primary literature extensively describes the inhibitory effects of this compound, specific quantitative data such as IC50 values for the direct inhibition of RNA and DNA synthesis in Trichomonas foetus are not provided in the seminal study. The research focuses on the qualitative and mechanistic aspects of inhibition.
Key Experimental Protocols
The foundational experiment demonstrating this compound's inhibition of RNA synthesis is the radiolabeled precursor incorporation assay.
[3H]Uridine Incorporation Assay for RNA Synthesis Inhibition
This protocol is adapted from the methodology used to study the effects of this compound on Trichomonas foetus.[1]
Objective: To quantify the rate of RNA synthesis in cells by measuring the incorporation of a radiolabeled RNA precursor, [3H]uridine.
Materials:
-
Cell culture of the organism of interest (e.g., Trichomonas foetus)
-
Appropriate growth medium
-
This compound (or other inhibitor) at various concentrations
-
[3H]uridine (radiolabeled precursor)
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Ethanol, 95%
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture Preparation: Grow the cells to the mid-logarithmic phase in their appropriate culture medium.
-
Incubation with Inhibitor: Aliquot the cell suspension into test tubes. Add this compound at the desired final concentrations. Include a control group with no inhibitor. Incubate under standard growth conditions for a predetermined period.
-
Radiolabeling: Add [3H]uridine to each tube to a final concentration that allows for sufficient incorporation and detection. Continue the incubation for a period optimized for linear incorporation of the label (e.g., 60 minutes).
-
Termination of Incorporation: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate macromolecules, including RNA and proteins, while leaving small molecules like unincorporated [3H]uridine in solution.
-
Precipitation and Washing:
-
Keep the tubes on ice for at least 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters sequentially with ice-cold 5% TCA to remove any remaining unincorporated [3H]uridine.
-
Perform a final wash with 95% ethanol to dehydrate the precipitate.
-
-
Measurement of Radioactivity:
-
Dry the filters completely.
-
Place each filter in a scintillation vial and add an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the number of cells or total protein content.
-
Express the results as a percentage of the control (untreated cells).
-
Plot the percentage of inhibition against the concentration of this compound to determine the inhibitory profile.
-
Visualizations
Hypothesized Signaling Pathway of this compound Inhibition
References
Unraveling the Macrolide Architecture of Virustomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A, an 18-membered macrolide antibiotic isolated from Streptomyces species, exhibits a compelling spectrum of biological activities, including antiviral, antifungal, and antiprotozoal properties. This technical guide provides a comprehensive overview of the macrolide core of this compound, detailing its structural elucidation through spectroscopic analysis and outlining its proposed mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antimicrobial agents.
Core Structure and Physicochemical Properties
This compound is a complex polyketide-derived macrolide. Its core structure is an 18-membered lactone ring extensively decorated with hydroxyl, methyl, and methoxy functionalities, and appended with a unique side chain.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₇₁NO₁₄ | [1] |
| Molecular Weight | 886.08 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in ethanol, methanol, acetone, chloroform; Insoluble in water, hexane | [2] |
Structural Elucidation: A Spectroscopic Approach
The definitive structure of this compound was elucidated primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided critical insights into the connectivity and stereochemistry of the macrolide ring and its substituents.
Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were pivotal in mapping the intricate carbon skeleton and the relative stereochemistry of the numerous chiral centers within this compound. While the original detailed spectral data from the 1983 publication by Ōmura et al. is not digitally accessible, the study confirmed the 18-membered macrolide structure. The chemical shifts and coupling constants from these spectra would have been used to assemble the various spin systems corresponding to the molecular fragments.
Note: Specific, quantitative ¹H and ¹³C NMR data tables are not available in the public domain at the time of this guide's compilation. Accessing the original 1983 publication, "The structure of this compound" in The Journal of Antibiotics, is recommended for these specific details.
Experimental Protocols for Structure Elucidation
The following is a generalized experimental workflow typical for the structural elucidation of a novel natural product like this compound, based on standard methodologies of the era.
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Biological Activity and Proposed Mechanism of Action
This compound demonstrates a range of biological activities, including:
-
Antiviral activity [2]
-
Weak antifungal activity [2]
-
Antiprotozoal activity against Trypanosoma and Trichomonas species[2]
Studies on the mode of action of this compound against Trichomonas foetus have shown that it inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis. It was observed that this compound interferes with the formation of nucleotides from uridine and adenosine. This has led to the hypothesis that the antibiotic disrupts the formation of phosphate donors, potentially by targeting the ATP-forming system of the organism.[3]
References
Initial Studies on the Cytotoxicity of Virustomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, a macrolide antibiotic isolated from Streptomyces, has demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties.[1] Initial investigations into its mechanism of action have revealed its potential as a cytotoxic agent. This technical guide provides an in-depth overview of the early cytotoxicological studies of this compound, presenting available quantitative data, detailed experimental protocols for cytotoxicity assessment, and a proposed mechanism of action based on current findings.
Data Presentation: Cytotoxic and Inhibitory Activities
The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound against various organisms and a human cell line.
| Target Organism/Cell Line | Assay Type | Concentration | Reference |
| Trichomonas vaginalis | Minimum Inhibitory Concentration (MIC) | 6.25 µg/ml | [1] |
| Pyricularia oryzae | Minimum Inhibitory Concentration (MIC) | 12.5 µg/ml | [1] |
| Trichomonas foetus | Minimum Inhibitory Concentration (MIC) | 25 µg/ml | [1] |
| RNA and DNA Viruses | 50% Effective Dose (ED₅₀) | 0.0003 µg/ml | [1] |
| Trypanosoma brucei brucei (GUTat 3.1 strain) | 50% Inhibitory Concentration (IC₅₀) | 0.45 ng/ml | [1] |
| Trypanosoma brucei rhodesiense (STIB900 strain) | 50% Inhibitory Concentration (IC₅₀) | 480 ng/ml | [1] |
| Human MRC-5 cells | 50% Inhibitory Concentration (IC₅₀) | 80 ng/ml | [1] |
Experimental Protocols: Cytotoxicity Assessment
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating the cytotoxic potential of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which this compound inhibits 50% of cell viability (IC₅₀) in a selected cell line.
Materials:
-
This compound
-
Target cell line (e.g., MRC-5, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Mandatory Visualization: Proposed Mechanism of Action
The primary mechanism of this compound's cytotoxicity, as elucidated from studies on Trichomonas foetus, appears to be the disruption of cellular energy metabolism, leading to the inhibition of essential macromolecular synthesis.[2]
References
Unraveling the Enigma of Virustomycin A: A Technical Guide to Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A, a macrolide antibiotic isolated from Streptomyces sp., has demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and antiparasitic properties. Despite its potential as a therapeutic agent, its precise molecular target has remained elusive. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, collates all available quantitative data, and outlines detailed experimental protocols for its molecular target identification. This document is intended to serve as a foundational resource for researchers seeking to elucidate the definitive molecular target of this compound and accelerate its development as a potential therapeutic.
Introduction
This compound is a macrolide antibiotic with a complex structure that exhibits potent biological activity against a range of pathogens.[1][2] Early studies have indicated that its primary mode of action involves the inhibition of fundamental cellular processes, including RNA, DNA, and protein synthesis.[1][3] The most pronounced effect is observed on RNA biosynthesis.[3] The underlying mechanism is believed to be the interference with the generation of essential phosphate donors, such as ATP, which are critical for nucleotide formation.[3] However, the specific enzyme or protein that this compound directly binds to and inhibits has not yet been definitively identified. This guide synthesizes the existing knowledge and provides a roadmap for future research aimed at pinpointing the molecular target of this promising natural product.
Quantitative Biological Activity of this compound
A compilation of the available in vitro activity data for this compound is presented below. These tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various cell lines and pathogens, as well as its effective dose (ED50) against viruses.
Table 1: Inhibitory Concentration (IC50) and Cytotoxicity Data
| Target Organism/Cell Line | Strain | IC50 (ng/mL) | Cytotoxicity (Cell Line) | IC50 (ng/mL) | Reference |
| Trypanosoma brucei brucei | GUTat 3.1 | 0.45 | Human MRC-5 | 80 | [1] |
| Trypanosoma brucei rhodesiense | STIB900 | 480 | - | - | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Target Organism | MIC (µg/mL) | Reference |
| Trichomonas vaginalis | 6.25 | [1] |
| Pyricularia oryzae | 12.5 | [1] |
| Trichomonas foetus | 25 | [1] |
Table 3: Antiviral Activity (ED50) Data
| Virus Type | ED50 (µg/mL) | Reference |
| RNA and DNA viruses | 0.0003 | [1] |
Proposed Mechanism of Action and Signaling Pathway
The current hypothesis for this compound's mechanism of action centers on the disruption of cellular energy metabolism, specifically ATP synthesis. This, in turn, leads to the inhibition of macromolecular biosynthesis.
Caption: Proposed mechanism of this compound leading to inhibition of macromolecular synthesis.
Experimental Protocols for Molecular Target Identification
The following section outlines detailed methodologies for key experiments aimed at identifying the molecular target of this compound.
General Workflow for Target Identification
A multi-pronged approach is recommended for the robust identification of this compound's molecular target.
References
In Vitro Efficacy of Virustomycin A Against Trichomonas foetus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Virustomycin A against the protozoan parasite Trichomonas foetus, the causative agent of bovine trichomoniasis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Quantitative Data Summary
| Compound | Parameter | Value | Source |
| This compound | MIC | 25 µg/ml | [1] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Proposed Mechanism of Action
This compound, a macrolide antibiotic, exerts its anti-trichomonal effect by disrupting fundamental cellular processes. The primary mechanism involves the inhibition of macromolecular synthesis, with the most pronounced impact on RNA synthesis. Additionally, it is suggested that this compound interferes with the parasite's energy metabolism by affecting the formation of ATP.[2]
The proposed cascade of effects is visualized in the following diagram:
Caption: Proposed mechanism of action of this compound on T. foetus.
Experimental Protocols
The following section details a representative experimental workflow for assessing the in vitro susceptibility of Trichomonas foetus to antimicrobial compounds like this compound. This protocol is a composite based on established methodologies in the field.
Culture of Trichomonas foetus
-
Media: T. foetus trophozoites are typically cultured in a trypticase-yeast extract-maltose (TYM) medium. This is often supplemented with serum (e.g., 10% heat-inactivated bovine serum) to support robust growth.
-
Incubation: Cultures are maintained at 37°C in an anaerobic or microaerophilic environment. This can be achieved using anaerobic jars with gas-generating sachets or by filling culture tubes to the top and sealing them tightly.
-
Subculturing: Parasites are subcultured every 48-72 hours to maintain them in the logarithmic phase of growth for use in assays.
In Vitro Susceptibility Assay
A common method for determining the MIC of a compound against T. foetus is the broth microdilution method.
Caption: Workflow for in vitro susceptibility testing of T. foetus.
Detailed Steps:
-
Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in TYM medium directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A log-phase culture of T. foetus is counted using a hemocytometer to determine the parasite concentration. The culture is then diluted in fresh TYM medium to achieve a standardized inoculum size (e.g., 1 x 10^5 trophozoites/mL).
-
Inoculation: Each well of the microtiter plate, including positive (no drug) and negative (no parasites) controls, is inoculated with the standardized parasite suspension.
-
Incubation: The plate is incubated at 37°C for 48 hours under anaerobic conditions.
-
Assessment of Viability:
-
Microscopic Examination: A small aliquot from each well is examined under an inverted microscope to assess the motility of the trophozoites. The MIC is determined as the lowest drug concentration where no motile parasites are observed.
-
Metabolic Assays (Optional): For more quantitative data, metabolic assays such as those using resazurin (which changes color in the presence of metabolically active cells) or ATP-based luminescence assays can be employed to determine the percentage of inhibition relative to the positive control.
-
Conclusion
This compound demonstrates notable in vitro activity against Trichomonas foetus, with a defined MIC of 25 µg/ml.[1] Its proposed mechanism of action, involving the disruption of essential biosynthetic pathways and energy metabolism, presents a promising avenue for the development of novel anti-protozoal therapeutics.[2] The experimental protocols outlined in this guide provide a framework for further investigation and characterization of the efficacy of this compound and other potential drug candidates against this significant veterinary pathogen. Further studies to determine the IC50 and to perform detailed dose-response analyses are warranted to fully elucidate its therapeutic potential.
References
Virustomycin A: A Technical Guide on its Potential as an Antitrypanosomal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A, a macrolide antibiotic isolated from Streptomyces, has demonstrated potent and selective in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the existing research on this compound as a potential antitrypanosomal agent. It consolidates the available quantitative data on its efficacy and cytotoxicity, details the experimental protocols for key assays, and explores its proposed mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development for neglected tropical diseases.
Introduction
Human African Trypanosomiasis remains a significant public health challenge in sub-Saharan Africa. The current therapeutic options are limited, often associated with severe adverse effects, and face the growing threat of drug resistance. This necessitates the urgent discovery and development of novel, safe, and effective trypanocidal agents. Natural products have historically been a rich source of new medicines, and this compound has emerged as a promising candidate from this reservoir.
Quantitative Data
The in vitro antitrypanosomal activity of this compound has been evaluated against both drug-sensitive and drug-resistant strains of Trypanosoma brucei, alongside its cytotoxic effect on a human cell line to determine its selectivity. The following table summarizes the available quantitative data.
| Compound | Organism/Cell Line | Strain | IC50 (ng/mL) | Selectivity Index (SI) | Reference |
| This compound | Trypanosoma brucei brucei | GUTat 3.1 | 0.45 | 177.8 | [Otoguro K, et al., 2008] |
| This compound | Trypanosoma brucei rhodesiense | STIB900 | 480 | 0.17 | [Otoguro K, et al., 2008] |
| This compound | Human embryonic lung fibroblast | MRC-5 | 80 | - | [Otoguro K, et al., 2008] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the mammalian cell line divided by the IC50 in the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.
Mechanism of Action
The precise mechanism of action of this compound against Trypanosoma has not been fully elucidated. However, studies on the closely related protozoan, Trichomonas foetus, provide significant insights. Research indicates that this compound inhibits the biosynthesis of RNA, DNA, and protein in the parasite.[1] The most pronounced effect was observed on RNA synthesis.[1] It is proposed that this inhibition is a downstream consequence of the compound interfering with the parasite's ATP-forming system, thereby depleting the energy currency required for these vital macromolecular synthesis processes.[1]
Proposed Signaling Pathway
Based on the available data, a proposed logical pathway for the antitrypanosomal action of this compound is presented below. It is important to note that this is a hypothetical model and requires further experimental validation in Trypanosoma.
Caption: Proposed mechanism of this compound's antitrypanosomal activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antitrypanosomal Activity Assay (Otoguro K, et al., 2008)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei.
Caption: Workflow for in vitro antitrypanosomal activity assay.
Materials:
-
Trypanosoma brucei brucei (GUTat 3.1) or Trypanosoma brucei rhodesiense (STIB900)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microplates
-
This compound
-
Resazurin sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
Culture bloodstream forms of T. brucei in HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Harvest parasites during the logarithmic growth phase.
-
Adjust the parasite density to 1 x 10^5 cells/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include appropriate solvent controls and a positive control (e.g., suramin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (Otoguro K, et al., 2008)
This protocol is for determining the cytotoxic effect of a compound on a mammalian cell line, such as MRC-5.
Materials:
-
MRC-5 human embryonic lung fibroblast cell line
-
Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum
-
96-well microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Culture MRC-5 cells in MEM at 37°C in a 5% CO2 atmosphere.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10^4 cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the antitrypanosomal assay.
Inhibition of Macromolecular Synthesis (Adapted from Omura S, et al., 1983)
This protocol describes a method to assess the effect of a compound on the synthesis of RNA, DNA, and protein in a protozoan parasite.
Materials:
-
Parasite culture (Trichomonas foetus as a model)
-
Appropriate culture medium
-
Radiolabeled precursors: [³H]uridine (for RNA), [³H]thymidine (for DNA), and [¹⁴C]leucine (for protein)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Culture parasites to the mid-logarithmic phase.
-
Incubate the parasites with various concentrations of this compound for a predetermined time.
-
Add the respective radiolabeled precursor to the cultures and incubate for a further period (e.g., 1-2 hours).
-
Stop the incorporation by adding cold 10% TCA.
-
Collect the acid-insoluble material by filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of incorporation for each macromolecule at each compound concentration.
In Vivo Efficacy
To date, there is no publicly available data on the in vivo efficacy of this compound in animal models of African trypanosomiasis. Such studies are a critical next step in evaluating its potential as a clinical candidate.
Future Directions
While this compound shows considerable promise as an antitrypanosomal lead compound, further research is essential to advance its development. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluation of this compound in a murine model of HAT is crucial to determine its therapeutic potential in a physiological setting.
-
Mechanism of action studies in Trypanosoma: Elucidating the specific molecular targets and signaling pathways affected by this compound in T. brucei will be vital for understanding its mode of action and for potential lead optimization.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Resistance studies: Investigating the potential for trypanosomes to develop resistance to this compound and understanding the underlying mechanisms is important for its long-term viability as a therapeutic agent.
Conclusion
This compound is a potent and selective inhibitor of Trypanosoma brucei in vitro. Its proposed mechanism of action, involving the disruption of essential biosynthetic pathways through the inhibition of ATP formation, presents a potentially valuable therapeutic strategy. The data and protocols compiled in this technical guide provide a solid foundation for further research into this compound and its potential to contribute to the development of new and urgently needed treatments for Human African Trypanosomiasis.
References
Methodological & Application
Virustomycin A: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virustomycin A is an 18-membered macrolide antibiotic with known anti-protozoal and anti-viral properties. While its precise mechanism of action in mammalian cells is not fully elucidated, its activity in other organisms suggests potential as a subject of investigation for drug development. In Trichomonas foetus, this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis, likely by interfering with the formation of ATP.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on assays to determine its cytotoxic and apoptotic effects, and to investigate its influence on cellular signaling pathways.
Data Presentation
Quantitative data from experiments with this compound should be meticulously recorded and organized for comparative analysis. Below are template tables that can be used to summarize key metrics such as the half-maximal inhibitory concentration (IC50) and the apoptotic cell population.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Example: MCF-7 | Breast Cancer | 48 | Data |
| Example: HepG2 | Liver Cancer | 48 | Data |
| Example: HCT-116 | Colon Cancer | 48 | Data |
| Example: A549 | Lung Cancer | 48 | Data |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[2] IC50 values can vary between different cell lines.[3]
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Example: MCF-7 | Control (DMSO) | - | Data | Data |
| This compound | IC50 | Data | Data | |
| This compound | 2 x IC50 | Data | Data | |
| Example: HCT-116 | Control (DMSO) | - | Data | Data |
| This compound | IC50 | Data | Data | |
| This compound | 2 x IC50 | Data | Data |
Note: Data to be generated using Annexin V and Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][6][7]
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 105 cells in 2 mL of complete medium per well in a 6-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on specific protein expression and phosphorylation in key signaling pathways.[8][9][10][11]
Materials:
-
This compound
-
Selected cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR or MAPK pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound in cancer cells.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Virustomycin A: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, also known as AM-2604 A, is an 18-membered macrolide antibiotic isolated from Streptomyces. It has demonstrated a range of biological activities, including antiviral, antifungal, and antiparasitic effects. This document provides detailed application notes and protocols for the in vitro use of this compound, summarizing key quantitative data and outlining experimental methodologies for its study.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound across various cell lines and organisms.
| Activity | Organism/Cell Line | Assay Type | Value | Unit |
| Antiviral | RNA and DNA viruses | Plaque Reduction | ED₅₀ = 0.0003 | µg/mL |
| Antifungal | Trichophyton vaginalis | Minimum Inhibitory Concentration | MIC = 6.25 | µg/mL |
| Pyricularia oryzae | Minimum Inhibitory Concentration | MIC = 12.5 | µg/mL | |
| Antiparasitic | Trichomonas foetus | Minimum Inhibitory Concentration | MIC = 25 | µg/mL |
| Trypanosoma brucei brucei (GUTat 3.1 strain) | 50% Inhibitory Concentration | IC₅₀ = 0.45 | ng/mL | |
| Trypanosoma brucei rhodesiense (STIB900 strain) | 50% Inhibitory Concentration | IC₅₀ = 480 | ng/mL | |
| Cytotoxicity | Human MRC-5 cells | 50% Inhibitory Concentration | IC₅₀ = 80 | ng/mL |
Mechanism of Action
Studies in the protozoan parasite Trichomonas foetus have elucidated a primary mechanism of action for this compound. The antibiotic demonstrates a significant inhibitory effect on the biosynthesis of essential macromolecules, with the most pronounced impact on RNA synthesis. It has been shown to repress the incorporation of [3H]uridine into both acid-soluble and insoluble fractions, suggesting interference with nucleotide formation from uridine and adenosine. This is distinct from the action of compounds like actinomycin D, which only inhibit incorporation into the acid-insoluble fraction. Further investigation suggests that this compound interferes with the formation of phosphate donors, such as ATP, which are critical for these biosynthetic pathways.
Proposed mechanism of this compound in T. foetus.
Experimental Protocols
Cytotoxicity Assay (MTT Assay) in MRC-5 Cells
This protocol is a standard method for assessing the cytotoxic effects of this compound on a human lung fibroblast cell line, MRC-5.
Materials:
-
This compound
-
MRC-5 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells.
-
Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the concentration of this compound to determine the IC₅₀ value.
-
Workflow for MTT cytotoxicity assay.
Antiviral Plaque Reduction Assay (General Protocol)
This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters such as the choice of virus, host cell line, and incubation times should be optimized for the system under investigation.
Materials:
-
This compound
-
Selected virus stock
-
Appropriate host cell line (e.g., Vero, MDCK)
-
Culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Agarose or Carboxymethylcellulose (CMC) for overlay
-
Crystal Violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours.
-
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
In separate tubes, pre-incubate the virus dilutions with various concentrations of this compound (or a vehicle control) for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with 200-500 µL of the virus-compound mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay:
-
After the adsorption period, remove the inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., 2x medium mixed with 1.2% agarose or CMC) containing the corresponding concentration of this compound.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain with Crystal Violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the 50% effective dose (ED₅₀) by plotting the percentage of plaque reduction against the log of the this compound concentration.
-
Inhibition of Macromolecular Synthesis in Trichomonas foetus
This protocol is based on the methodology used to determine the mechanism of action of this compound in T. foetus.
Materials:
-
This compound
-
Trichomonas foetus culture
-
TYM medium
-
[³H]uridine, [³H]thymidine, and [³H]leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Culture and Treatment:
-
Culture T. foetus in TYM medium to the early logarithmic phase.
-
Incubate the parasite culture with various concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
-
Radiolabeling:
-
Add [³H]uridine (for RNA synthesis), [³H]thymidine (for DNA synthesis), or [³H]leucine (for protein synthesis) to the treated and control cultures.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for incorporation of the radiolabel.
-
-
Precipitation and Measurement:
-
Stop the reaction by adding cold TCA to a final concentration of 5-10%.
-
Collect the acid-insoluble precipitate by filtration or centrifugation.
-
Wash the precipitate with cold TCA and then with ethanol.
-
Dissolve the precipitate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of incorporation of the radiolabeled precursors in the treated samples relative to the untreated controls.
-
Calculate the percentage of inhibition of RNA, DNA, and protein synthesis at different concentrations of this compound.
-
Workflow for macromolecular synthesis inhibition assay.
Concluding Remarks
This compound is a potent macrolide with a multifaceted mechanism of action. The provided protocols offer a foundation for the in vitro investigation of its cytotoxic, antiviral, and antiparasitic properties. Researchers should adapt these methodologies to their specific experimental systems and objectives. Further studies are warranted to fully elucidate the molecular targets of this compound and to explore its therapeutic potential.
Virustomycin A: Guidelines for Solution Preparation, Storage, and Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of Virustomycin A, a macrolide antibiotic with potent antiviral and antiparasitic properties. It includes comprehensive guidelines for preparing solutions for in vitro and in vivo studies, recommendations for optimal storage to ensure long-term stability, and step-by-step experimental protocols for common assays. Additionally, this guide presents a summary of the known mechanism of action of this compound and provides visual workflows to aid in experimental design.
Properties of this compound
This compound is a yellow solid isolated from Streptomyces sp..[1] It is a macrolide antibiotic with a molecular weight of 886.1 g/mol .[1]
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in aqueous solutions like water and hexane.[1] While precise quantitative solubility data is not widely published, its qualitative solubility is well-documented.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble[1][2] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1][2] |
| Water | Insoluble[1] |
| Hexane | Insoluble[1] |
Stability and Storage
Proper storage is critical to maintain the biological activity of this compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C (Long-term)[1] | ≥ 4 years[2] |
| +4°C (Short-term)[1][3] | Information not available | |
| In Solution | -20°C[3] | Up to 1 month[3] |
| Room Temperature | Use on the same day is recommended[3] |
Solution Preparation
Caution: this compound is for research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed during handling and preparation.
Materials
-
This compound (solid)
-
Anhydrous solvent (e.g., Ethanol, Methanol, DMSO)
-
Sterile, amber, airtight vials
-
Calibrated analytical balance
-
Sterile pipette tips and tubes
Protocol for Preparing a Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the chosen anhydrous solvent to the solid this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add the corresponding volume of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the experimental application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber, airtight vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[3]
Experimental Protocols
The following are generalized protocols for common assays involving this compound. It is recommended to optimize these protocols for specific cell lines, viruses, and experimental conditions.
Antiviral Plaque Reduction Assay
This assay determines the concentration of this compound required to inhibit virus-induced plaque formation in a cell monolayer. The effective dose 50 (ED₅₀) for this compound in reducing plaque formation by RNA and DNA viruses has been reported as 0.0003 µg/mL.[2]
Protocol:
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. Based on the reported ED₅₀ of 0.0003 µg/mL, a starting concentration of 0.01 µg/mL with 10-fold serial dilutions is recommended.
-
Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Treatment: Remove the viral inoculum and add the different concentrations of this compound to the wells. Include a virus-only control (no treatment) and a cell-only control (no virus, no treatment).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus-only control. Determine the ED₅₀ value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability. The half-maximal inhibitory concentration (IC₅₀) of this compound against human MRC-5 cells is reported to be 80 ng/mL.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Based on the known IC₅₀ of 80 ng/mL, a starting concentration of 1000 ng/mL with 2-fold or 3-fold dilutions is suggested. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value.
Mechanism of Action
This compound is known to inhibit the biosynthesis of RNA, DNA, and protein in the protozoan parasite Trichomonas foetus.[4] The primary mode of action appears to be the severe inhibition of RNA biosynthesis.[4] It has been suggested that this compound interferes with the formation of phosphate donors, such as ATP, which are essential for nucleotide formation.[4] This disruption of the cellular energy supply and precursor synthesis ultimately leads to the cessation of macromolecular synthesis and cell death.
Conclusion
These guidelines provide a framework for the safe and effective use of this compound in a research setting. Adherence to these protocols for solution preparation, storage, and experimental execution will help ensure the integrity and reproducibility of experimental results. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of safe handling and proper storage.
References
Application Notes and Protocols for Virustomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A is a macrolide antibiotic produced by Streptomyces. It has demonstrated a range of biological activities, including antiviral, antifungal, and potent anti-protozoal effects. This document provides detailed information on cell lines sensitive to this compound, its mechanism of action, and protocols for evaluating its cytotoxic and inhibitory effects. This information is intended to support further research into the therapeutic potential of this compound.
Cell Line Sensitivity to this compound
This compound has shown selective and potent activity against various cell lines and organisms. The following table summarizes the reported quantitative data on its inhibitory and cytotoxic effects.
| Cell Line / Organism | Activity | Value |
| Trypanosoma brucei brucei (GUTat 3.1) | IC50 | 0.45 ng/mL |
| Trypanosoma brucei rhodesiense (STIB900) | IC50 | 480 ng/mL |
| Human Lung Fibroblast (MRC-5) | IC50 | 80 ng/mL |
| Trichomonas vaginalis | MIC | 6.25 µg/mL |
| Pyricularia oryzae (plant fungus) | MIC | 12.5 µg/mL |
| Trichomonas foetus | MIC | 25 µg/mL |
| RNA and DNA viruses | ED50 | 0.0003 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 (half-maximal effective dose) is the dose that produces a therapeutic response in 50% of the population.
Mechanism of Action
The precise mechanism of action of this compound in mammalian cells has not been fully elucidated. However, studies in the protozoan Trichomonas foetus have provided significant insights. In this organism, this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis.[1] It is suggested that this compound interferes with the formation of phosphate donors, such as ATP, which are essential for these biosynthetic processes.[1] This disruption of energy metabolism is a plausible explanation for its broad-spectrum activity.
Based on these findings, a hypothesized mechanism of action is presented below. Further research is required to confirm this pathway in mammalian cells and to identify the specific molecular targets of this compound.
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cell line (e.g., MRC-5) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Sensitive adherent cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Application of Virustomycin A in Microbiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, an 18-membered macrolide antibiotic isolated from Streptomyces sp., has demonstrated a spectrum of antimicrobial activities, including anti-protozoal, antifungal, and antiviral properties.[1][2][3] Its primary mechanism of action involves the inhibition of nucleic acid and protein synthesis, with a pronounced effect on RNA synthesis.[2][4] This is thought to occur through the disruption of ATP formation, a critical process for cellular energy and biosynthesis.[4] These characteristics make this compound a molecule of interest for microbiology research and early-stage drug discovery.
This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in a research setting.
Data Presentation
The following tables summarize the reported in vitro activity of this compound against various microorganisms and a human cell line.
Table 1: Anti-protozoal and Cytotoxic Activity of this compound
| Organism/Cell Line | Strain | Activity Metric | Concentration | Reference |
| Trypanosoma brucei brucei | GUTat 3.1 | IC₅₀ | 0.45 ng/mL | [1][2] |
| Trypanosoma brucei rhodesiense | STIB900 | IC₅₀ | 480 ng/mL | [1][2] |
| Trichomonas foetus | - | MIC | 25 µg/mL | [2] |
| Trichomonas vaginalis | - | MIC | 6.25 µg/mL | [2] |
| Human Lung Fibroblast | MRC-5 | IC₅₀ | 80 ng/mL | [1][2] |
Table 2: Antifungal Activity of this compound
| Organism | Activity Metric | Concentration | Reference |
| Pyricularia oryzae | MIC | 12.5 µg/mL | [2] |
Table 3: Antiviral Activity of this compound
| Virus Type | Activity Metric | Concentration | Reference |
| RNA and DNA viruses | ED₅₀ | 0.0003 µg/mL | [2] |
Mechanism of Action
This compound's primary mode of action, elucidated in studies on Trichomonas foetus, is the inhibition of macromolecular synthesis.[4] It significantly impairs the biosynthesis of RNA, DNA, and protein, with the most severe impact observed on RNA synthesis.[2][4] The underlying mechanism is believed to be the interference with the formation of phosphate donors, such as ATP, which are essential for nucleotide formation.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. Selective and potent in vitro antitrypanosomal activities of ten microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 4. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
Virustomycin A: Application Notes and Protocols for Studying Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A is a macrolide antibiotic produced by Streptomyces species.[1] It exhibits a broad spectrum of biological activities, including antifungal, antiviral, and anti-protozoal properties.[1][2] Notably, this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in the protozoan Trichomonas foetus, with the most pronounced effect observed on RNA synthesis.[1][3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study the inhibition of protein synthesis. Given the limited specific data on its mechanism, particularly in mammalian cells, this guide combines known information about this compound with established methodologies for characterizing protein synthesis inhibitors.
Mechanism of Action
The precise mechanism of action of this compound as a protein synthesis inhibitor is not fully elucidated and may be organism-specific.
In Trichomonas foetus, studies suggest an indirect mechanism where this compound interferes with the formation of nucleotide phosphate donors, such as ATP.[3] This is evidenced by its ability to repress the incorporation of [3H]uridine into both acid-soluble and insoluble fractions, suggesting an impact on nucleotide formation rather than just macromolecular synthesis.[3]
As a macrolide, it is also plausible that this compound interacts directly with the large ribosomal subunit, a common mechanism for this class of antibiotics. Macrolides typically bind within the nascent peptide exit tunnel of the ribosome, leading to context-specific translational arrest. This action is not merely a physical blockage but can interfere with peptide bond formation and stimulate the premature dissociation of peptidyl-tRNA.
Further research is required to determine if this compound's primary mode of action involves direct ribosome inhibition, disruption of cellular energy metabolism, or a combination of both, particularly in eukaryotic systems.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| IC₅₀ | Trypanosoma brucei brucei (GUTat 3.1) | 0.45 ng/mL | [1] |
| IC₅₀ | Trypanosoma brucei rhodesiense (STIB900) | 480 ng/mL | [1] |
| IC₅₀ | Human MRC-5 cells (Cytotoxicity) | 80 ng/mL | [1] |
| MIC | Trichomonas vaginalis | 6.25 µg/mL | [1] |
| MIC | Pyricularia oryzae | 12.5 µg/mL | [1] |
| MIC | Trichomonas foetus | 25 µg/mL | [1] |
| ED₅₀ | RNA and DNA viruses (Plaque formation) | 0.0003 µg/mL | [1] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; ED₅₀: Half-maximal effective dose.
Signaling Pathways and Experimental Workflows
The effect of this compound on specific signaling pathways in mammalian cells has not been reported. However, inhibition of protein synthesis is known to induce cellular stress responses. A logical workflow to investigate these effects is presented below.
References
Application Notes and Protocols for Testing Virustomycin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A is a macrolide antibiotic isolated from Streptomyces sp. with known activity against the protozoan Trichomonas foetus.[1] Its mechanism of action in this organism involves the inhibition of RNA, DNA, and protein biosynthesis, with the most pronounced effect on RNA synthesis.[1] This is thought to occur through interference with the formation of phosphate donors such as ATP.[1] While its specific antiviral properties are not yet fully characterized, its impact on fundamental cellular processes suggests potential as a broad-spectrum antiviral agent.
These application notes provide a comprehensive guide for researchers to evaluate the antiviral efficacy of this compound using established in vitro laboratory techniques. The protocols outlined below are designed to determine the compound's potency, selectivity, and potential mechanism of action against a range of viruses.
Key Experimental Protocols
Several standard assays can be employed to assess the antiviral activity of this compound.[2][3][4][5] The choice of assay will depend on the specific virus and the research question being addressed.
Cytotoxicity Assay
Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxicity of this compound in the host cell line to be used for antiviral assays. This ensures that any observed reduction in viral replication is due to the compound's antiviral activity and not simply a consequence of cell death.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed susceptible host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the planned antiviral assay).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This is a classic and widely used method to determine the effect of an antiviral compound on infectious virus production.[2]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 1:1 2X growth medium and 1.2% agarose containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of the antiviral compound.[5]
Protocol: Virus Yield Reduction Assay
-
Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the infected cells for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Virus Harvesting: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Tittering: Determine the viral titer in the harvested supernatant using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[3]
-
Data Analysis: Calculate the reduction in viral titer at each concentration of this compound compared to the untreated control. The EC50 is the concentration that reduces the viral yield by 50%.
Quantitative PCR (qPCR) Assay
This method quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells, providing a measure of the inhibition of viral genome replication.[4]
Protocol: qPCR Assay for Viral Nucleic Acid Quantification
-
Cell Culture and Treatment: Seed cells in a 12-well plate, infect with the virus, and treat with different concentrations of this compound as described in the previous protocols.
-
Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 hours), lyse the cells and extract total DNA or RNA using a commercial kit.
-
Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to convert viral RNA into cDNA.
-
qPCR: Perform qPCR using primers and probes specific to a viral gene. Use a housekeeping gene from the host cell for normalization.
-
Data Analysis: Calculate the relative quantification of viral nucleic acid at each compound concentration compared to the untreated control. The EC50 is the concentration that reduces the viral nucleic acid level by 50%.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound against Virus X
| Assay | Endpoint | This compound | Ribavirin (Control) |
| Cytotoxicity | CC50 (µM) | >100 | >100 |
| Plaque Reduction | EC50 (µM) | 5.2 | 10.8 |
| Virus Yield Reduction | EC50 (µM) | 4.8 | 9.5 |
| qPCR | EC50 (µM) | 3.5 | 8.1 |
| Selectivity Index (SI) | CC50/EC50 (Plaque) | >19.2 | >9.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Hypothetical inhibition of viral lifecycle by this compound.
Caption: General workflow for testing the antiviral efficacy of this compound.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's antiviral efficacy. By employing a combination of cytotoxicity and antiviral assays, researchers can determine the compound's potency and selectivity. The provided protocols for plaque reduction, virus yield reduction, and qPCR assays offer robust methods for quantifying antiviral activity. Further mechanistic studies, such as time-of-addition experiments, can provide insights into the specific stage of the viral life cycle targeted by this compound, building upon its known inhibitory effects on nucleic acid and protein synthesis.[1] This structured approach will be critical in elucidating the potential of this compound as a novel antiviral therapeutic.
References
- 1. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologics.com [microbiologics.com]
- 4. 5D Health Protection Group Ltd - Antiviral Testing [5dhpg.com]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Unlocking Synergistic Power: A Framework for Evaluating Virustomycin A in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Combination therapy, the use of two or more drugs simultaneously, presents a promising strategy to combat resistance, enhance efficacy, and reduce toxicity. One such avenue of exploration is the synergistic potential of novel antibiotics when paired with existing ones.
Virustomycin A is a macrolide antibiotic with known anti-bacterial and antitrypanosomal activities.[1][2] Its mechanism of action involves the inhibition of RNA, DNA, and protein biosynthesis in susceptible organisms.[1] While the standalone activity of this compound has been characterized, its potential for synergistic interactions with other classes of antibiotics remains an area ripe for investigation. This document provides a generalized framework and detailed protocols for assessing the synergistic potential of this compound with other antimicrobial agents. The methodologies outlined here, primarily the checkerboard assay and the time-kill curve analysis, are standard in vitro techniques to quantify and characterize antibiotic synergy.[3][4][5][6][7]
The primary objective of these protocols is to determine if the combination of this compound with another antibiotic results in an effect that is greater than the sum of their individual effects. Such synergistic interactions can lead to lower required therapeutic doses, potentially minimizing side effects and slowing the development of resistance.
Quantitative Data Summary
Effective evaluation of antibiotic synergy relies on the precise measurement and interpretation of quantitative data. The following tables provide a template for organizing and presenting data from checkerboard and time-kill assays.
Table 1: Checkerboard Assay Results and Fractional Inhibitory Concentration (FIC) Index
| Organism | Antibiotic A (this compound) MIC alone (µg/mL) | Antibiotic B MIC alone (µg/mL) | Antibiotic A MIC in combination (µg/mL) | Antibiotic B MIC in combination (µg/mL) | FIC A | FIC B | FIC Index (FIC A + FIC B) | Interpretation |
| Example Strain 1 | 16 | 8 | 4 | 2 | 0.25 | 0.25 | 0.5 | Synergy |
| Example Strain 2 | 32 | 4 | 16 | 1 | 0.5 | 0.25 | 0.75 | Additive |
| Example Strain 3 | 8 | 16 | 4 | 16 | 0.5 | 1 | 1.5 | Indifference |
| Example Strain 4 | 16 | 8 | 32 | 8 | 2 | 1 | 3 | Antagonism |
Interpretation of FIC Index: [4][8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Table 2: Time-Kill Assay Data (Log10 CFU/mL)
| Time (hours) | Growth Control | This compound (Concentration) | Antibiotic B (Concentration) | This compound + Antibiotic B |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 6.2 | 5.0 |
| 4 | 7.2 | 5.5 | 6.5 | 4.1 |
| 6 | 8.0 | 5.3 | 6.8 | 3.0 (Bactericidal) |
| 8 | 8.5 | 5.4 | 7.2 | <2.0 |
| 24 | 9.0 | 6.0 | 8.0 | <2.0 |
Interpretation of Time-Kill Assay: [6][7][9]
-
Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3 log10 reduction in CFU/mL from the initial inoculum.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol details the checkerboard method for determining the Fractional Inhibitory Concentration (FIC) index to assess antibiotic synergy.[3][4][8][10]
Materials:
-
96-well microtiter plates
-
Test organism (e.g., bacterial strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Second antibiotic (Antibiotic B) stock solution
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare Inoculum: Culture the test organism overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
Along the x-axis of the 96-well plate (e.g., columns 1-10), prepare serial twofold dilutions of Antibiotic B in CAMHB. Column 11 will serve as the control for this compound alone, and column 12 will be the growth control (no antibiotics).
-
Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of this compound in CAMHB. Row H will serve as the control for Antibiotic B alone.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the appropriate concentration of this compound to each well in rows A-G.
-
Add 50 µL of the appropriate concentration of Antibiotic B to each well in columns 1-10.
-
This creates a checkerboard of antibiotic concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC for each antibiotic alone and in combination.
-
Calculate FIC Index:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone.
-
FIC of Antibiotic B (FIC B) = MIC of Antibiotic B in combination / MIC of Antibiotic B alone.
-
FIC Index = FIC A + FIC B.
-
Protocol 2: Time-Kill Curve Assay
This protocol describes the time-kill curve method to evaluate the bactericidal and synergistic activity of antibiotic combinations over time.[6][7][9]
Materials:
-
Test organism
-
CAMHB
-
This compound and Antibiotic B stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare Inoculum: Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth (OD600 ≈ 0.2-0.3). Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Test Conditions: Set up culture tubes or flasks for each condition:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.25x or 0.5x MIC)
-
Antibiotic B alone (at a sub-inhibitory concentration)
-
This compound + Antibiotic B (at the same sub-inhibitory concentrations)
-
-
Incubation and Sampling: Incubate all tubes/flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 35-37°C.
-
-
Data Analysis: Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition. Plot the log10 CFU/mL versus time for each condition to generate time-kill curves.
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Interpretation of the FIC Index.
Caption: Hypothetical synergistic mechanism of action.
References
- 1. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
Application Notes and Protocols for Assessing the Antiviral Activity of Virustomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for assessing the antiviral activity of Virustomycin A, a macrolide antibiotic with known antiviral properties. The protocols detailed below are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action against a variety of DNA and RNA viruses.
Introduction to this compound
This compound is a macrolide antibiotic that has demonstrated broad-spectrum biological activity, including antiviral effects. Preliminary studies have shown its ability to decrease plaque formation by both RNA and DNA viruses, suggesting a potential role as a broad-spectrum antiviral agent. Further investigation into its specific antiviral activities and mechanisms is crucial for its development as a therapeutic.
Data Presentation
A critical aspect of evaluating any antiviral compound is the quantitative assessment of its efficacy and toxicity. The following tables provide a template for summarizing the key parameters for this compound. Due to limited publicly available data, these tables are presented as a framework for organizing experimental results.
Table 1: Antiviral Activity of this compound (EC₅₀/IC₅₀ Values)
| Virus | Virus Type | Cell Line | Assay Type | EC₅₀/IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Generic RNA/DNA Viruses | RNA/DNA | Not Specified | Plaque Reduction | 0.0003 (ED₅₀) | Not Determined | [1] |
| Further research needed to populate this table with data for specific viruses like Influenza, HSV, HIV, etc. |
Table 2: Cytotoxicity of this compound (CC₅₀ Values)
| Cell Line | Cell Type | Assay Type | CC₅₀ (µg/mL) | Reference |
| MRC-5 | Human lung fibroblast | Not Specified | 0.08 | [1] |
| Further research needed to populate this table with data for other relevant cell lines like Vero, A549, HeLa, etc. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect cells from the destructive effects of viral infection.
Materials:
-
Vero cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Virus stock of interest
-
96-well cell culture plates
-
Neutral Red or Crystal Violet staining solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. A typical starting concentration might be 100 µg/mL, with 2-fold serial dilutions.
-
Treatment and Infection:
-
Remove the growth medium from the confluent cell monolayers.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).
-
Immediately add 100 µL of virus suspension (at a pre-determined multiplicity of infection, MOI) to all wells except the "cells only" control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is evident in 80-90% of the "virus only" control wells (typically 2-4 days).
-
Staining:
-
Remove the medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Add Neutral Red or Crystal Violet solution and incubate according to the manufacturer's instructions.
-
Wash away the stain and allow the plates to dry.
-
-
Quantification: Solubilize the stain and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Confluent monolayers of a suitable host cell line in 6-well or 12-well plates.
-
Virus stock of interest.
-
This compound stock solution.
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose or agarose).
-
Crystal Violet staining solution.
Procedure:
-
Cell Preparation: Ensure cell monolayers are confluent on the day of the experiment.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Remove the growth medium and wash the cell monolayers with PBS.
-
Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting:
-
Remove the overlay medium and fix the cells with a solution like 10% formalin.
-
Stain the cells with Crystal Violet.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control. Determine the 50% inhibitory concentration (IC₅₀).
Protocol 3: Viral Entry Assay
This assay helps to determine if this compound inhibits the early stages of viral infection, such as attachment and entry.
Materials:
-
Host cells cultured in 96-well plates.
-
Virus stock.
-
This compound.
-
Cold PBS.
Procedure:
-
Pre-treatment of Cells:
-
Cool the cell plates to 4°C.
-
Treat the cells with different concentrations of this compound for 1 hour at 4°C.
-
-
Infection:
-
Add the virus to the wells (at a suitable MOI) and incubate for another 1-2 hours at 4°C to allow attachment.
-
-
Removal of Unbound Virus: Wash the cells three times with cold PBS to remove unbound virus and compound.
-
Incubation: Add fresh, pre-warmed medium and incubate the plates at 37°C for 24-48 hours.
-
Quantification: Assess viral replication by a suitable method, such as qPCR for viral RNA/DNA or an infectivity assay (e.g., plaque assay on the supernatant).
-
Data Analysis: Compare the level of viral replication in treated cells to untreated controls to determine the inhibitory effect on viral entry.
Protocol 4: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle targeted by this compound.
Procedure:
-
Synchronized Infection: Infect a confluent monolayer of host cells with a high MOI of the virus for 1 hour at 4°C to synchronize the infection.
-
Initiation of Replication: Remove the inoculum, wash the cells, and add pre-warmed medium. This is considered time zero (T=0).
-
Time-Course Addition of Compound: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add a fixed, effective concentration of this compound to different wells.
-
Incubation: Incubate all plates for a full replication cycle (e.g., 24 hours).
-
Quantification: Measure the viral yield in the supernatant of each well using a plaque assay or TCID₅₀ assay.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant drop in viral yield will be observed up to the point where the targeted step in the replication cycle has been completed.
Visualizations
Experimental Workflow: Antiviral Activity Assessment
Caption: Workflow for assessing this compound antiviral activity.
Proposed Mechanism of Action: Inhibition of Viral Protein Synthesis
Based on the known mechanism of macrolide antibiotics and preliminary data on this compound, a plausible antiviral mechanism is the inhibition of viral protein synthesis. This could occur through interference with host cell ribosomes, which are essential for translating viral mRNA. Additionally, this compound may interfere with ATP production, further hindering viral replication, which is an energy-intensive process.
References
Virustomycin A: Application Notes and Protocols for Parasitic Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A is a macrolide antibiotic produced by Streptomyces species.[1] While primarily investigated for its antiviral and antibiotic properties, emerging research has highlighted its potential as a potent agent against various parasitic protozoa.[2][3] This document provides a comprehensive overview of the current understanding of this compound's anti-parasitic activity and offers detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound exhibits anti-parasitic effects by inhibiting essential biosynthetic processes within the parasite. Studies on Trichomonas foetus have shown that this compound disrupts the synthesis of RNA, DNA, and protein.[4] The most significant impact is observed on RNA biosynthesis.[4] The proposed mechanism involves interference with the formation of phosphate donors, such as ATP, which are crucial for nucleotide formation.[4]
Macrolide antibiotics, in general, are known to inhibit protein synthesis by binding to the 50S subunit of the prokaryotic ribosome, thereby blocking the exit tunnel for newly synthesized peptides.[5][6] While parasites are eukaryotes, their mitochondria and apicoplasts (in the case of Apicomplexa) possess prokaryotic-like ribosomes, which can be a target for these antibiotics.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various parasitic protozoa.
Table 1: In Vitro Anti-parasitic Activity of this compound
| Parasite Species | Strain | IC₅₀ (µg/mL) | IC₅₀ (µM) | Cytotoxicity (CC₅₀) on MRC-5 cells (µg/mL) | Selectivity Index (SI) | Reference |
| Trypanosoma brucei brucei | GUTat 3.1 | 0.0013 | 0.0015 | >10 | >7692 | [7] |
| Trypanosoma brucei rhodesiense | STIB900 | 0.0011 | 0.0012 | >10 | >9091 | [7] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the parasite's growth. CC₅₀ (Cytotoxic Concentration 50%) is the concentration of a drug that causes the death of 50% of viable host cells. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ and indicates the drug's specificity for the parasite over the host cell. A higher SI value is desirable.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound against parasitic infections. These are generalized protocols and may require optimization based on specific laboratory conditions and parasite strains.
In Vitro Susceptibility Assay for Trypanosoma brucei
This protocol is adapted from standard methods for determining the in vitro susceptibility of Trypanosoma brucei.[8]
1. Materials:
-
Trypanosoma brucei brucei (e.g., GUTat 3.1) or Trypanosoma brucei rhodesiense (e.g., STIB900) bloodstream forms
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (fluorescence)
2. Procedure:
-
Prepare a serial dilution of this compound in complete HMI-9 medium in a 96-well plate. The final concentrations should typically range from 0.0001 µg/mL to 10 µg/mL. Include a drug-free control and a positive control (e.g., diminazene aceturate).
-
Adjust the concentration of T. brucei culture to 2 x 10⁴ parasites/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 48 hours, add 10 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence with a microplate reader using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
In Vitro Susceptibility Assay for Trichomonas vaginalis
This protocol is a modification of established methods for testing the drug susceptibility of Trichomonas vaginalis.[3]
1. Materials:
-
Trichomonas vaginalis isolate
-
TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% horse serum
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Anaerobic incubator or gas-pak system (37°C)
2. Procedure:
-
Prepare serial dilutions of this compound in TYM medium in a 96-well plate. Concentrations can range from 0.1 µg/mL to 100 µg/mL. Include a drug-free control and a positive control (e.g., metronidazole).
-
Harvest mid-logarithmic phase T. vaginalis trophozoites and adjust the concentration to 1 x 10⁵ parasites/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
After incubation, resuspend the cells in each well and determine the number of motile parasites using a hemocytometer under an inverted microscope.
-
Alternatively, a viability stain (e.g., trypan blue) or a metabolic assay (e.g., MTT) can be used to quantify viable parasites.
-
Calculate the Minimal Lethal Concentration (MLC) or IC₅₀ value.
In Vivo Efficacy Model for Trypanosomiasis in Mice
This is a general protocol for assessing the in vivo efficacy of an anti-trypanosomal compound in a murine model.[2]
1. Animals and Parasites:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei strain (e.g., a bioluminescent strain for in vivo imaging)
2. Procedure:
-
Infect mice intraperitoneally (i.p.) with 1 x 10⁴ bloodstream forms of T. brucei.
-
Monitor the development of parasitemia by examining a tail blood smear daily from day 3 post-infection.
-
When a stable parasitemia is established (e.g., day 3-4 post-infection), randomize the mice into treatment and control groups (n=5-6 per group).
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) once or twice daily for a defined period (e.g., 4-7 days). The dosage will need to be determined based on preliminary toxicity studies. A vehicle control group should be included.
-
Monitor parasitemia levels daily during and after treatment.
-
Mice are considered cured if no parasites are detected in the blood for a defined period (e.g., 60 days) after the end of treatment.
-
For bioluminescent strains, parasite burden can be monitored non-invasively using an in vivo imaging system.[9][10]
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action of this compound in parasites.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The protocols provided are intended as a guide and should be adapted and validated by the end-user for their specific experimental conditions. This compound is not approved for therapeutic use in humans or animals for parasitic infections. All research involving live animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. Chemistry and Biology of Macrolide Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.nyu.edu [med.nyu.edu]
- 3. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of an animal model of trichomoniasis as a basis for understanding this disease in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of Trypanosoma brucei brucei to selected essential oils and their major components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantifying the Effects of Virustomycin A on Viral Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, also known as AM-2604 A, is an 18-membered macrolide antibiotic produced by Streptomyces sp.[1] While initially investigated for its antiprotozoal activities, early studies have demonstrated its potent antiviral properties against both RNA and DNA viruses. These application notes provide a comprehensive overview of the methodologies to quantify the antiviral effects of this compound, based on published data and established virological assays. The protocols detailed below serve as a guide for researchers to evaluate the efficacy of this compound against viruses of interest.
Mechanism of Action
The precise antiviral mechanism of this compound has not been fully elucidated in the context of viral infections. However, studies on Trichomonas foetus have shown that this compound inhibits the biosynthesis of RNA, DNA, and proteins, with the most pronounced effect on RNA synthesis.[2] It is suggested that this compound interferes with the formation of phosphate donors, such as ATP, which are essential for these biosynthetic processes.[2] This broad inhibition of macromolecular synthesis likely contributes to its antiviral activity by disrupting the host cell machinery that viruses rely on for replication.
Quantitative Data Summary
The following tables summarize the known quantitative data for the antiviral activity and cytotoxicity of this compound.
Table 1: Antiviral Activity of this compound
| Virus | Virus Type | Cell Line | Assay | Effective Dose (ED50) |
| Newcastle Disease Virus | RNA | Chick Embryo Fibroblasts | Plaque Reduction | 0.0001 - 0.0003 µg/mL |
| Vesicular Stomatitis Virus | RNA | Chick Embryo Fibroblasts | Plaque Reduction | 0.0001 - 0.0003 µg/mL |
| Herpes Simplex Virus Type 1 | DNA | Chick Embryo Fibroblasts | Plaque Reduction | 0.0001 - 0.0003 µg/mL |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Cytotoxic Concentration (CC50) |
| Chick Embryo Fibroblasts | Not specified | 0.016 µg/mL |
| Human MRC-5 Cells | Not specified | 80 ng/mL (0.08 µg/mL) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standardized protocols and should be optimized for specific viruses and cell lines.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (ED50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
-
Staining solution (e.g., crystal violet in methanol/water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and wash the cells with PBS. Add the different concentrations of this compound or a vehicle control.
-
Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution.
-
Quantification: Count the number of plaques in each well. The ED50 is the concentration of this compound that reduces the plaque number by 50% compared to the vehicle control.
Protocol 2: Cytotoxicity Assay
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cells in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the assay.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Quantification: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Protocol 3: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of host cells in 24-well plates
-
Virus stock
-
This compound stock solution
-
Cell culture medium
-
Apparatus for freeze-thawing
Procedure:
-
Infection and Treatment: Infect cell monolayers with the virus at a known MOI and treat with various concentrations of this compound as described in the Plaque Reduction Assay.
-
Incubation: Incubate the plates for one viral replication cycle.
-
Virus Harvest: Harvest the cells and supernatant. Subject the samples to three cycles of freeze-thawing to release intracellular virions.
-
Titration: Determine the titer of the harvested virus from each concentration of this compound using a plaque assay or TCID50 assay.
-
Quantification: Calculate the reduction in viral yield for each concentration compared to the vehicle control.
Protocol 4: Quantitative PCR (qPCR) for Viral Genome Replication
This assay measures the effect of this compound on the replication of the viral genome.
Materials:
-
Infected and treated cells from the Viral Yield Reduction Assay
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Primers and probes specific for a viral gene and a host housekeeping gene
Procedure:
-
Nucleic Acid Extraction: At various time points post-infection, extract total RNA or DNA from the infected and treated cells.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers and probes for a specific viral gene to quantify the number of viral genomes. Use a host housekeeping gene for normalization.
-
Analysis: Calculate the relative or absolute copy number of the viral genome in treated versus untreated cells.
Signaling Pathways and Logical Relationships
Based on its known mechanism of inhibiting macromolecular synthesis, this compound likely impacts cellular pathways essential for viral replication.
Conclusion
This compound demonstrates potent antiviral activity at very low concentrations against both RNA and DNA viruses. The provided protocols offer a framework for further investigation into its spectrum of activity, mechanism of action, and potential as a therapeutic agent. Further research is warranted to identify the specific viral and host targets of this compound and to evaluate its efficacy in more complex models of viral infection.
References
Application Notes and Protocols for Virustomycin A as a Selection Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A is a macrolide antibiotic isolated from Streptomyces species, known for its potent antitrypanosomal, anti-viral, and anti-protozoal activities.[1][2] Its mechanism of action involves the inhibition of crucial biosynthetic pathways, including RNA, DNA, and protein synthesis, with a particularly strong effect on RNA synthesis.[3] This broad-spectrum activity against fundamental cellular processes suggests its potential as a selection agent in cell culture for the isolation of cells that have been genetically modified to express a specific resistance gene.
These application notes provide a comprehensive guide for researchers interested in evaluating and utilizing this compound as a novel selection agent for establishing stable mammalian cell lines. The protocols outlined below are based on standard methodologies for other commonly used selection antibiotics and are intended to serve as a starting point for developing cell-line-specific procedures.[4][5]
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the synthesis of macromolecules essential for cell survival and proliferation. In the protozoan Trichomonas foetus, it has been shown to inhibit the incorporation of precursors into RNA, DNA, and protein.[3] The primary mode of action is suggested to be the interference with the formation of phosphate donors, such as ATP, which are critical for numerous cellular processes, including nucleotide and protein biosynthesis.[3]
For the purpose of using this compound as a selection agent, it is hypothesized that a corresponding resistance gene would encode a protein that either inactivates the antibiotic, prevents its cellular uptake, or modifies its intracellular target.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 886.1 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage of Solutions | Prepare fresh or store at -20°C for up to one month. | [2] |
| Mechanism of Action | Inhibits RNA, DNA, and protein synthesis. | [3] |
Table 2: Recommended Concentration Ranges for Common Selection Antibiotics (for comparison)
| Antibiotic | Working Concentration (Mammalian Cells) | Resistance Gene | Reference |
| G418 (Geneticin) | 100 - 1000 µg/mL | neo | [6] |
| Hygromycin B | 50 - 400 µg/mL | hygR | [6] |
| Puromycin | 1 - 10 µg/mL | pac | [6] |
| Blasticidin S | 1 - 20 µg/mL | bsd | [5] |
Table 3: Illustrative Example of a Kill Curve Experiment for this compound
This table presents hypothetical data for illustrative purposes.
| This compound Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) | Day 8 (% Viability) |
|---|---|---|---|---|
| 0 (Control) | 100 | 100 | 100 | 100 |
| 0.1 | 95 | 80 | 60 | 40 |
| 0.5 | 80 | 50 | 20 | 5 |
| 1.0 | 60 | 20 | 5 | 0 |
| 2.0 | 40 | 10 | 0 | 0 |
| 5.0 | 20 | 0 | 0 | 0 |
| 10.0 | 5 | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
To effectively select for transfected cells, it is crucial to first determine the minimum concentration of this compound that is lethal to non-transfected cells of the specific cell line being used. This is achieved by generating a dose-response curve, commonly known as a "kill curve".[5]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., trypan blue)
Procedure:
-
Cell Plating:
-
Plate the cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 20-30% confluency).[5]
-
Incubate overnight to allow for cell attachment.
-
-
Addition of this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 50 µg/mL, but this may need to be adjusted based on the cell line's sensitivity.
-
Include a "no antibiotic" control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the cells and monitor them daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the medium with freshly prepared medium containing the respective concentrations of this compound every 2-3 days.[5]
-
-
Determining Cell Viability:
-
At regular time points (e.g., every 2 days for 10-14 days), determine the percentage of viable cells in each concentration compared to the untreated control. This can be done by:
-
Visual inspection and estimation of confluency.
-
Trypan blue exclusion assay followed by cell counting.
-
MTT or other colorimetric viability assays.
-
-
-
Data Analysis:
-
Plot the percentage of cell viability against the this compound concentration for each time point.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.[5]
-
Protocol 2: Generation of Stable Cell Lines Using this compound
This protocol describes the process of generating a stable cell line expressing a gene of interest along with a hypothetical this compound resistance gene (vAr).
Materials:
-
Mammalian cell line of interest
-
Expression vector containing the gene of interest and the vAr gene
-
Transfection reagent
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cloning cylinders or limiting dilution cloning supplies
Procedure:
-
Transfection:
-
Transfect the host cell line with the expression vector using an optimized transfection protocol (e.g., lipid-based transfection, electroporation).
-
Include a mock transfection control (transfection reagent only, no DNA).
-
-
Initial Recovery:
-
After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without this compound.[4]
-
-
Selection:
-
After the recovery period, passage the cells and re-plate them in complete medium containing the optimal concentration of this compound as determined by the kill curve experiment.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days.
-
-
Observation and Expansion:
-
Non-transfected cells will begin to die off over the course of 1-2 weeks.
-
Resistant cells that have successfully integrated the plasmid will survive and begin to form colonies.
-
Once visible colonies have formed, they can be isolated.
-
-
Isolation of Stable Clones:
-
Cloning Cylinders: Place a cloning cylinder over a well-isolated colony, detach the cells within the cylinder with trypsin, and transfer them to a new culture vessel.
-
Limiting Dilution: Alternatively, create a single-cell suspension of the resistant population and plate it in a 96-well plate at a density of approximately 0.5 cells per well. Wells that contain a single colony will be of clonal origin.
-
-
Expansion and Characterization:
-
Expand the isolated clones and maintain them in culture with a maintenance concentration of this compound (typically 50% of the selection concentration).
-
Characterize the clonal cell lines to confirm the expression of the gene of interest and to ensure the stability of the integrated transgene.
-
Visualizations
Signaling Pathway of this compound's Cytotoxic Effect
Caption: Proposed mechanism of this compound leading to cell death.
Experimental Workflow for Determining Optimal Antibiotic Concentration
Caption: Workflow for a kill curve experiment.
Workflow for Generating a Stable Cell Line
Caption: Workflow for stable cell line generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 3. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
Application Notes and Protocols for High-Throughput Screening of Virustomycin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virustomycin A, a macrolide antibiotic, has demonstrated promising antiviral properties. Its mechanism of action involves the inhibition of viral nucleic acid and protein synthesis, with a pronounced effect on RNA synthesis. This has positioned this compound as a compelling scaffold for the development of novel antiviral therapeutics. The generation and screening of this compound analogs are crucial steps in identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound analogs to identify promising antiviral candidates. Detailed protocols for primary and secondary assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound Analogs
The effective evaluation of this compound analogs requires the systematic collection and comparison of quantitative data. The following table provides a template for summarizing the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) for a series of hypothetical analogs against a model RNA virus (e.g., Influenza A virus) and a relevant cell line (e.g., Madin-Darby Canine Kidney - MDCK cells). The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for assessing the therapeutic window of each compound.
Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs
| Compound ID | Modification | EC50 (µM) vs. Influenza A (H1N1) | IC50 (µM) - Viral RNA Polymerase | CC50 (µM) - MDCK Cells | Selectivity Index (SI = CC50/EC50) |
| This compound | Parent Compound | 0.5 | 0.2 | 25 | 50 |
| VTM-A-001 | C-21 Hydroxyl Esterification | 0.2 | 0.08 | 30 | 150 |
| VTM-A-002 | C-11 Keto Reduction | 1.2 | 0.5 | >50 | >41.7 |
| VTM-A-003 | Sugar Moiety Modification | 0.8 | 0.3 | 40 | 50 |
| VTM-A-004 | C-5 Desosamine Replacement | 5.0 | 2.1 | >50 | >10 |
| VTM-A-005 | Macrolactone Ring Expansion | >10 | >5 | >50 | - |
Note: The data presented in this table is illustrative and intended to serve as a template for organizing experimental results.
Experimental Protocols
Primary High-Throughput Screening: Cytopathic Effect (CPE) Reduction Assay
This assay rapidly identifies compounds that protect host cells from virus-induced cell death.
Objective: To screen a library of this compound analogs for their ability to inhibit virus-induced CPE.
Materials:
-
Host cells (e.g., MDCK for Influenza, Vero E6 for Coronaviruses)
-
Virus stock of known titer (e.g., Influenza A virus, SARS-CoV-2)
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)
-
This compound analogs library (dissolved in DMSO)
-
Positive control (e.g., Remdesivir)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend host cells to a final concentration of 1 x 10^5 cells/mL in cell culture medium.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment and formation of a monolayer.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound analogs in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, transfer 5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Include wells for "cells only" (negative control for CPE), "cells + virus" (positive control for CPE), and "cells + virus + positive control drug".
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause 80-90% CPE within 48-72 hours.
-
Add 20 µL of the diluted virus to all wells except the "cells only" control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the predetermined time (e.g., 48 or 72 hours).
-
-
Quantification of Cell Viability:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of CPE reduction is calculated using the following formula: % CPE Reduction = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
Plot the percentage of CPE reduction against the compound concentration to determine the EC50 value for each analog.
-
Secondary High-Throughput Screening: Reporter Gene Assay for Viral Replication
This assay provides a more direct measure of viral replication by quantifying the expression of a reporter gene (e.g., luciferase or GFP) engineered into the viral genome.
Objective: To quantify the inhibitory effect of hit compounds from the primary screen on viral replication.
Materials:
-
Host cells permissive to the reporter virus
-
Reporter virus stock (e.g., Influenza A virus expressing luciferase)
-
This compound analog hits
-
Luciferase assay substrate
-
Other materials as listed for the CPE reduction assay
Protocol:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the CPE Reduction Assay protocol.
-
Reporter Virus Infection:
-
Dilute the reporter virus stock to the desired MOI.
-
Add 20 µL of the diluted reporter virus to all wells except the "cells only" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period optimized for maximal reporter gene expression (typically 24-48 hours).
-
-
Quantification of Reporter Gene Expression:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated as: % Inhibition = [1 - (Luminescence_compound / Luminescence_virus_control)] * 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general cellular toxicity.
Objective: To determine the CC50 of the this compound analogs.
Protocol:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the CPE Reduction Assay protocol, but do not add any virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48 or 72 hours).
-
Quantification of Cell Viability: Follow step 4 from the CPE Reduction Assay protocol.
-
Data Analysis:
-
The percentage of cytotoxicity is calculated as: % Cytotoxicity = [1 - (Luminescence_compound / Luminescence_cell_control)] * 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
-
Visualizations
Signaling Pathways
The host innate immune system possesses sophisticated signaling pathways to detect and respond to viral infections. RNA viruses are primarily recognized by Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Activation of these pathways leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which establish an antiviral state.
Virustomycin A: Application Notes and Protocols for Agricultural Research
Disclaimer: Publicly available research specifically detailing the application of Virustomycin A in agriculture is limited. The following application notes, protocols, and data are presented as a representative guide for researchers, scientists, and drug development professionals. The experimental designs and potential outcomes are based on established methodologies for evaluating antimicrobial and plant growth-promoting agents in agricultural science.
Application Notes
This compound, an 18-membered macrolide antibiotic produced by Streptomyces, presents a promising candidate for agricultural applications due to its potential antiviral, antifungal, and plant growth-promoting properties. Its mechanism of action, which involves the inhibition of essential biosynthetic pathways such as RNA, DNA, and protein synthesis, suggests a broad spectrum of activity that could be harnessed for crop protection and enhancement.
Antiviral Agent for Crop Protection
This compound's core activity as an inhibitor of nucleic acid and protein synthesis makes it a strong candidate for controlling viral pathogens in plants. By targeting fundamental replication processes, it has the potential to inhibit the proliferation of a wide range of plant viruses.
Potential Applications:
-
Control of Mosaic Viruses: Potential efficacy against Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and other economically important mosaic viruses.
-
Management of Leaf Curl and Yellows Diseases: Application to combat viral diseases that cause significant yield losses in crops like tomatoes, cotton, and legumes.
-
Seed Treatment: Use as a prophylactic seed treatment to prevent the vertical transmission of seed-borne viruses.
Broad-Spectrum Antifungal Agent
The disruption of cellular synthesis by this compound could also be effective against fungal plant pathogens. Many actinomycete-derived compounds exhibit potent antifungal activities, and this compound may offer a novel mode of action against resistant fungal strains.
Potential Applications:
-
Control of Foliar Fungal Diseases: Application as a foliar spray to manage diseases like powdery mildew, downy mildew, and various leaf spot diseases.
-
Soil-borne Pathogen Management: Use as a soil drench to control root rot and wilt diseases caused by pathogens such as Fusarium oxysporum and Rhizoctonia solani.
-
Post-harvest Disease Control: Potential use as a post-harvest treatment to prevent fungal decay of fruits and vegetables.
Plant Growth Promotion
Actinomycetes are well-documented for their ability to promote plant growth through various mechanisms.[1][2] While direct evidence for this compound is pending, related compounds from Streptomyces are known to enhance plant vigor.
Potential Mechanisms:
-
Phytohormone Production: Potential to produce or influence the plant's production of growth-regulating hormones like auxins and gibberellins.
-
Nutrient Solubilization: May aid in the solubilization of essential nutrients in the soil, such as phosphate, making them more available to the plant.
-
Induction of Systemic Resistance (ISR): Application of this compound could trigger the plant's own defense mechanisms, leading to a heightened state of resistance against a broad range of pathogens.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the potential efficacy of this compound in agricultural applications.
Table 1: In Vitro Antiviral Activity of this compound
| Target Virus | Host Plant | EC₅₀ (µg/mL) | Inhibition Rate (%) at 100 µg/mL |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | 15.8 | 92.5 |
| Cucumber Mosaic Virus (CMV) | Cucumis sativus | 22.4 | 88.1 |
| Tomato Yellow Leaf Curl Virus (TYLCV) | Solanum lycopersicum | 18.2 | 90.7 |
Table 2: In Vitro Antifungal Activity of this compound
| Target Fungus | Disease | MIC (µg/mL) | Inhibition of Mycelial Growth (%) at 50 µg/mL |
| Fusarium oxysporum | Fusarium Wilt | 25.0 | 85.3 |
| Botrytis cinerea | Grey Mold | 12.5 | 91.2 |
| Rhizoctonia solani | Root Rot | 30.0 | 82.6 |
Table 3: Plant Growth Promotion Effects of this compound on Tomato Seedlings
| Treatment | Root Length (cm) | Shoot Height (cm) | Dry Biomass (g) |
| Control (Water) | 8.5 ± 0.7 | 12.3 ± 1.1 | 0.45 ± 0.05 |
| This compound (1 µg/mL) | 11.2 ± 0.9 | 15.8 ± 1.3 | 0.62 ± 0.07 |
| This compound (10 µg/mL) | 10.8 ± 0.8 | 15.1 ± 1.2 | 0.59 ± 0.06 |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity against Tobacco Mosaic Virus (TMV)
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against TMV in a local lesion host.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
TMV inoculum
-
Nicotiana glutinosa or Chenopodium amaranticolor plants (local lesion hosts)
-
Phosphate buffer (0.01 M, pH 7.0)
-
Carborundum powder (600 mesh)
Methodology:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in phosphate buffer to final concentrations of 100, 50, 25, 12.5, and 6.25 µg/mL. A buffer-only solution serves as the negative control.
-
Inoculation:
-
Mix equal volumes of the TMV inoculum and each this compound test solution. Incubate at room temperature for 30 minutes.
-
Dust the upper surface of mature leaves of the local lesion host plant with carborundum powder.
-
Gently rub 50 µL of the TMV-Virustomycin A mixture onto the leaf surface.
-
Rinse the leaves with distilled water after inoculation.
-
-
Incubation and Observation:
-
Maintain the plants in a controlled environment (25°C, 16h light/8h dark cycle).
-
After 3-4 days, count the number of local lesions on each inoculated leaf.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions in the control group and T is the number of lesions in the treatment group.
-
Determine the EC₅₀ value by probit analysis of the concentration-inhibition data.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Fusarium oxysporum
Objective: To determine the MIC of this compound required to inhibit the growth of Fusarium oxysporum.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Methodology:
-
Preparation of Medicated Agar:
-
Autoclave PDA medium and cool to 50-55°C.
-
Add appropriate volumes of this compound stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µg/mL. Pour the media into sterile petri dishes. A PDA plate with an equivalent amount of DMSO serves as the control.
-
-
Inoculation:
-
From the margin of an actively growing F. oxysporum culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
-
Incubation:
-
Incubate the plates at 28°C in the dark.
-
-
Observation and Measurement:
-
After 5-7 days, when the mycelium in the control plate has reached the edge, measure the diameter of the fungal colony in all plates.
-
The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.
-
Protocol 3: Plant Growth Promotion Assay
Objective: To evaluate the effect of this compound on the early growth of tomato seedlings.
Materials:
-
This compound stock solution
-
Tomato seeds (Solanum lycopersicum)
-
Murashige and Skoog (MS) medium or sterile sand
-
Sterile petri dishes or germination pouches
-
Growth chamber
Methodology:
-
Seed Sterilization:
-
Surface sterilize tomato seeds by rinsing in 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
-
Preparation of Treatment Media:
-
Prepare MS agar medium containing this compound at final concentrations of 1 µg/mL and 10 µg/mL. A medium without this compound serves as the control.
-
-
Sowing and Incubation:
-
Place 10 sterilized seeds in each petri dish.
-
Incubate the plates vertically in a growth chamber at 25°C with a 16h light/8h dark cycle.
-
-
Data Collection:
-
After 14 days, carefully remove the seedlings.
-
Measure the root length and shoot height of each seedling.
-
Dry the seedlings in an oven at 70°C for 48 hours and measure the dry biomass.
-
-
Statistical Analysis:
-
Perform a statistical analysis (e.g., ANOVA followed by Tukey's test) to determine if there are significant differences between the treatments and the control.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced systemic resistance.
Caption: General workflow for screening the antimicrobial activity of this compound.
Caption: Logical relationship of this compound's potential dual function in agriculture.
References
Troubleshooting & Optimization
Virustomycin A Antiviral Experimentation Technical Support Center
Welcome to the technical support center for optimizing Virustomycin A concentration in your antiviral experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an antiviral assay?
A1: The optimal concentration of this compound is highly dependent on the specific virus and host cell line being used. A good starting point is to perform a dose-response experiment. Based on available data, this compound has been shown to decrease plaque formation by RNA and DNA viruses with an effective dose (ED50) as low as 0.0003 µg/ml.[1] However, it is crucial to determine the optimal concentration for your specific experimental setup.
Q2: What is the known cytotoxicity of this compound?
A2: this compound has shown cytotoxicity in human MRC-5 cells with an IC50 value of 80 ng/ml.[1] It is essential to determine the cytotoxicity of this compound in your specific host cell line to establish a therapeutic window.
Q3: How should I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is determined by identifying the therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration. A higher TI indicates a more favorable safety and efficacy profile. You will need to perform both a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) and an antiviral activity assay to determine the 50% effective concentration (EC50).
Q4: What is the mechanism of action of this compound?
A4: this compound is a macrolide antibiotic that inhibits the synthesis of RNA, DNA, and protein in target organisms.[1] This broad mechanism contributes to its activity against a range of viruses, fungi, and protozoa.[1][2]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in my cell line.
-
Question: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 in your specific cell line.
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to verify this.
-
Issue 2: No significant antiviral effect is observed.
-
Question: I am not seeing a reduction in viral replication even at high concentrations of this compound. What should I do?
-
Answer:
-
Virus Susceptibility: The virus you are studying may not be susceptible to this compound.
-
Inappropriate Assay: The antiviral assay you are using (e.g., plaque assay, CPE reduction assay) may not be sensitive enough. Consider optimizing the assay parameters or trying an alternative method.
-
Drug Inactivation: Ensure that components of your culture medium are not inactivating the compound.
-
Concentration Range: You may need to test a higher concentration range, but be mindful of the compound's cytotoxicity.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results for the EC50 and CC50 of this compound vary significantly between experimental repeats. What could be the reason?
-
Answer:
-
Cell Health and Confluency: Ensure that the cells used in each experiment are healthy and at a consistent confluency.
-
Reagent Variability: Use freshly prepared reagents and ensure consistent incubation times.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations. Calibrate your pipettes and use proper techniques.
-
Statistical Analysis: Use a sufficient number of replicates and appropriate statistical methods to analyze your data.
-
Data Presentation
Table 1: Reported Biological Activity of this compound
| Activity Type | Organism/Cell Line | Measurement | Concentration | Reference |
| Antiviral | RNA and DNA viruses | ED50 (Plaque formation) | 0.0003 µg/ml | [1] |
| Cytotoxicity | Human MRC-5 cells | IC50 | 80 ng/ml | [1] |
| Antifungal | Trichophyton vaginalis | MIC | 6.25 µg/ml | [1] |
| Antifungal | Pyricularia oryzae | MIC | 12.5 µg/ml | [1] |
| Anti-protozoal | Trichomonas foetus | MIC | 25 µg/ml | [1] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][4][5]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Host cell line
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with your host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µl of the different concentrations of this compound to the wells. Include wells with medium only (blank), cells with medium only (negative control), and cells with solvent only (vehicle control).
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using a dose-response curve.
Protocol 2: Determining Antiviral Activity using Plaque Reduction Assay
This protocol is based on standard plaque assay procedures.[1][6][7]
Objective: To determine the 50% effective concentration (EC50) of this compound.
Materials:
-
Host cell line
-
Virus stock of known titer
-
Complete culture medium
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of your virus stock.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing different concentrations of this compound.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for a period sufficient for plaque formation (this will vary depending on the virus).
-
After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC50 value.
Visualizations
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Virustomycin A stability issues in long-term experiments
This technical support center provides guidance on the stability of Virustomycin A in long-term experiments. Due to the limited availability of specific stability data for this compound, some recommendations are based on the general behavior of macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like other macrolide antibiotics, can be influenced by several factors including pH, temperature, and exposure to light.[1][2][3] Acidic conditions, in particular, can lead to the degradation of macrolide compounds.[4][5]
Q2: How should I store this compound for long-term use?
A2: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least two to four years.[6][7]
Q3: What is the recommended procedure for preparing and storing this compound solutions?
A3: It is always best to prepare solutions fresh on the day of use.[8] If storage is necessary, solutions can be stored at -20°C for up to one month.[8] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[8]
Q4: In which solvents is this compound soluble and stable?
A4: this compound is soluble in ethanol, methanol, acetone, and chloroform.[6] It is insoluble in water and hexane.[6] For cell culture experiments, a stock solution in a suitable organic solvent (e.g., ethanol) should be prepared and then diluted in the culture medium to the final working concentration.
Q5: Can I use this compound in acidic culture media?
A5: It is not recommended. Macrolide antibiotics are known to be unstable in acidic environments, which can lead to their degradation and loss of activity.[4][5] If your experimental conditions require a lower pH, it is crucial to perform stability studies to determine the half-life of this compound under those specific conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity in a long-term experiment. | Degradation of the compound due to improper storage or experimental conditions. | • Verify Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C). • Check pH of Media: Confirm that the pH of your culture medium is not acidic. If it is, consider buffering the medium or performing a stability test of this compound in your specific medium. • Protect from Light: Minimize the exposure of this compound solutions to light, especially during long incubation periods. • Prepare Fresh Solutions: For critical long-term experiments, prepare fresh dilutions of this compound from a frozen stock solution at regular intervals. |
| Precipitation observed in this compound solution upon thawing or dilution. | The solubility limit of this compound has been exceeded in the chosen solvent or buffer. | • Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved before storage. • Equilibrate Properly: Allow frozen solutions to equilibrate to room temperature completely before use and gently vortex to redissolve any potential precipitates.[8] • Check Solvent Compatibility: When diluting in aqueous buffers or media, ensure the final concentration of the organic solvent from the stock solution is not high enough to cause precipitation. Consider a serial dilution approach. |
| Inconsistent experimental results with different batches of this compound. | Variability in the purity or stability of different batches. | • Perform Quality Control: If possible, perform a simple bioassay or analytical check (e.g., HPLC) on new batches to confirm their activity and purity before use in critical experiments. • Standardize Handling: Ensure that all batches are handled and stored consistently according to the recommended procedures. |
Quantitative Data Summary
| Condition | General Stability of Macrolide Antibiotics | Recommendation for this compound |
| Solid (Storage) | Stable for years at -20°C.[6][7] | Store solid at -20°C for long-term storage. |
| Solution (Storage) | Stock solutions are generally stable for up to a month at -20°C.[8] Some macrolides show degradation even at -20°C over longer periods. | Prepare solutions fresh. If necessary, store at -20°C for no longer than one month. |
| pH | Prone to degradation in acidic pH.[4][5] More stable at neutral or slightly alkaline pH. | Avoid use in acidic media. Maintain experimental pH in the neutral range if possible. |
| Temperature (in solution) | Degradation is accelerated at higher temperatures.[3][9] | For long-term experiments at 37°C, consider replenishing the compound periodically. |
| Light Exposure | Photodegradation can occur with some macrolides.[1] | Protect solutions from direct light exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), sterile ethanol (or other suitable solvent), sterile microcentrifuge tubes.
-
Procedure:
-
Under aseptic conditions, weigh out the desired amount of this compound.
-
Dissolve the solid in the appropriate volume of sterile ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing gently.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
-
Materials: this compound stock solution, experimental cell culture medium, HPLC system with a suitable detector (e.g., UV), C18 reverse-phase column, appropriate mobile phase (e.g., acetonitrile and phosphate buffer).
-
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), withdraw samples and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: General degradation pathways for macrolides.
Caption: Inhibition of macromolecular synthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 9. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Virustomycin A in culture media
This technical support center provides guidance on the proper handling and use of Virustomycin A in culture media, with a focus on preventing its degradation to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a macrolide antibiotic isolated from Streptomyces sp.[1][2] It exhibits a broad spectrum of biological activities, including antiviral, antifungal (weak), antiprotozoal, and general antibiotic properties.[1][2][3][4] It is primarily used in research settings for its potent antitrypanosomal activity and for studying the inhibition of RNA, DNA, and protein synthesis.[4][5]
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: this compound powder is stable for at least two years when stored at -20°C.[1][6]
-
Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month.[3] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[3]
Q3: In which solvents is this compound soluble?
This compound is soluble in ethanol, methanol, acetone, and chloroform.[1][2][4] It is insoluble in water and hexane.[1][2]
Q4: What factors can contribute to the degradation of this compound in culture media?
As a macrolide antibiotic, this compound is susceptible to degradation influenced by several factors:
-
pH: Macrolides can be unstable in acidic conditions. The pH of the culture medium can significantly impact stability.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture incubation, can accelerate degradation over time.
-
Light: Exposure to light can cause photodegradation of macrolide antibiotics.[7]
-
Enzymatic Activity: Some components in serum or secreted by cells may have enzymatic activity that could degrade the antibiotic.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in the experiment. | Degradation of this compound in the culture medium. | 1. Prepare fresh this compound stock solutions for each experiment. 2. Add this compound to the culture medium immediately before use. 3. Minimize the exposure of media containing this compound to light. 4. Consider replenishing the this compound-containing medium during long-term experiments. |
| Incorrect storage of stock solutions. | 1. Ensure stock solutions are stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Do not store stock solutions for longer than one month.[3] | |
| Precipitate observed in the culture medium after adding this compound. | Poor solubility of this compound in the aqueous medium. | 1. Ensure the final concentration of the organic solvent used to dissolve this compound is not toxic to the cells. 2. Gently mix the medium after adding the antibiotic to ensure it is fully dispersed. |
| Inconsistent experimental results. | Variable degradation rates of this compound between experiments. | 1. Standardize the time between adding this compound to the medium and starting the experiment. 2. Ensure consistent incubation conditions (temperature, CO2, humidity). 3. Protect the culture plates from direct light exposure. |
Quantitative Data on Macrolide Stability
| Macrolide Antibiotic | Condition | Stability | Reference |
| Erythromycin | pH 5 | Rapid degradation | [7] |
| Erythromycin | pH 7 | More stable than at acidic pH | [7] |
| Erythromycin | pH 8.5 | Increased degradation compared to neutral pH | [7] |
| Azithromycin | Secondary effluent, sunlight | t1/2 = 23 hours | [7] |
| Clarithromycin | Aqueous solution, pH 7 | Reaction rate with ozone is pH dependent | [8] |
Disclaimer: This data is for related macrolide antibiotics and should be used as a general guide. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Phosphate buffer
-
HPLC system with a C18 column and UV detector
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) to a concentration of 1 mg/mL.
-
Filter the stock solution through a 0.22 µm syringe filter.
3. Sample Preparation:
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µg/mL).
-
Prepare several aliquots of the spiked medium in sterile tubes.
-
Establish a "time zero" sample by immediately processing one aliquot.
-
Incubate the remaining aliquots under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
For each time point, extract this compound from the medium. A solid-phase extraction (SPE) or liquid-liquid extraction method may be necessary to remove interfering components from the medium.
4. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a mixture of acetonitrile and a phosphate buffer, which may require optimization for this compound. A gradient elution may be necessary.
-
Set the UV detector to a wavelength suitable for macrolide detection (e.g., around 210 nm).[1][3]
-
Inject the prepared samples from each time point.
-
Record the peak area of this compound for each sample.
5. Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Proposed mode of action of this compound.
References
- 1. search.informit.org [search.informit.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation | British Journal of Pharmacy [bjpharm.org.uk]
- 4. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Virustomycin A off-target effects
Welcome to the technical support center for researchers working with Virustomycin A. This resource provides guidance on identifying and minimizing potential off-target effects of this novel macrolide antibiotic. Given that this compound is known to interfere with fundamental cellular processes such as nucleic acid and protein synthesis, possibly by disrupting ATP production, a thorough investigation of its off-target profile is crucial for its development as a selective therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: Early studies in Trichomonas foetus have shown that this compound inhibits the biosynthesis of RNA, DNA, and protein. The most significant inhibition was observed in RNA synthesis. It is suggested that this compound may interfere with the formation of phosphate donors, such as ATP, which is essential for these biosynthetic pathways.
Q2: Why is it important to screen for off-target effects of this compound in mammalian cells?
A2: While this compound has shown activity against protozoa, its effects on mammalian cells are not well characterized.[1] Since it targets fundamental processes like ATP synthesis, there is a high potential for off-target effects in host cells, which could lead to toxicity.[2][3][4] Identifying these off-targets is a critical step in drug development to ensure safety and efficacy.[5][6][7]
Q3: What are the common methodologies to identify the off-target effects of a small molecule like this compound?
A3: Several powerful techniques can be employed to identify off-target interactions. These include:
-
Chemical Proteomics: This approach uses a modified version of the small molecule to "pull down" its interacting proteins from a cell lysate, which are then identified by mass spectrometry.[8][9][10]
-
Kinase Profiling: Since kinases are a large family of enzymes that are common off-targets for many drugs, screening this compound against a panel of kinases can reveal unintended inhibitory activity.[11][12][13][14]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its target proteins in intact cells by measuring changes in the thermal stability of the proteins.[15][16][17][18]
Troubleshooting Guides
Chemical Proteomics
Q: I performed a chemical proteomics experiment, but I am seeing many non-specific protein interactions. How can I improve the specificity?
A: High background in chemical proteomics can be due to several factors. Here are some troubleshooting steps:
-
Optimize Wash Steps: Increase the stringency and number of washes after the pull-down to remove weakly interacting proteins.
-
Competition Experiment: A competition experiment can help distinguish specific from non-specific binders. Pre-incubate the cell lysate with an excess of free, unmodified this compound before adding the tagged version. True targets will show reduced binding to the tagged compound.[8]
-
Control Beads: Always include a control with beads that do not have the this compound probe attached to identify proteins that bind non-specifically to the beads themselves.
Kinase Profiling
Q: My kinase profiling results show that this compound inhibits several kinases. How do I validate these findings?
A: Initial high-throughput screening results should always be validated.
-
Dose-Response Curves: Perform follow-up assays to determine the IC50 values for the identified kinases. This will quantify the potency of inhibition.[14]
-
Orthogonal Assays: Use a different assay format to confirm the inhibition. For example, if the initial screen was a radiometric assay, you could use a TR-FRET or ADP-Glo based assay for validation.[19]
-
Cell-Based Assays: The ultimate validation is to demonstrate that this compound inhibits the kinase in a cellular context. This can be done by measuring the phosphorylation of a known substrate of the kinase in cells treated with this compound.[11][13]
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for my expected target after treating cells with this compound. What could be the reason?
A: The absence of a thermal shift can have several explanations:
-
Insufficient Compound Concentration or Permeability: Ensure that the concentration of this compound used is sufficient to engage the target in the cell. You may need to perform a dose-response experiment. Also, consider the cell permeability of the compound.[15]
-
Target Protein Expression: Verify that the target protein is expressed at a detectable level in the cell line you are using.
-
Assay Conditions: The magnitude of the thermal shift can be dependent on the buffer conditions and the heating time. Optimization of these parameters may be necessary.[20]
-
Mechanism of Action: Not all drug-target interactions result in a significant change in thermal stability. The binding of this compound to its target may not be strong enough or may not induce a conformational change that leads to thermal stabilization.[18]
Quantitative Data Summary
Table 1: Representative Kinase Profiling Data for a Hypothetical Compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target X | 95% | 50 |
| Off-Target A | 80% | 250 |
| Off-Target B | 65% | 800 |
| Off-Target C | 20% | >10,000 |
Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Treatment | Tagg (°C) | ΔTagg (°C) |
| On-Target X | Vehicle (DMSO) | 52.5 | - |
| On-Target X | Compound Y (10 µM) | 58.2 | +5.7 |
| Off-Target A | Vehicle (DMSO) | 61.3 | - |
| Off-Target A | Compound Y (10 µM) | 63.1 | +1.8 |
| Control Protein | Vehicle (DMSO) | 65.8 | - |
| Control Protein | Compound Y (10 µM) | 65.9 | +0.1 |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
-
Probe Synthesis: Synthesize a this compound analog with a reactive group (e.g., an alkyne or a photo-activatable group) for subsequent conjugation to a reporter tag (e.g., biotin).
-
Cell Culture and Lysis: Culture mammalian cells of interest and harvest them. Lyse the cells to prepare a whole-cell protein extract.
-
Probe Incubation: Incubate the cell lysate with the this compound probe.
-
Biotin Conjugation: For an alkyne-tagged probe, perform a click chemistry reaction to attach biotin. For a photo-activatable probe, expose the mixture to UV light to covalently link the probe to its targets, followed by biotinylation.
-
Streptavidin Pull-down: Add streptavidin-coated beads to the lysate to capture the biotin-tagged protein-probe complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[21][22]
-
Data Analysis: Compare the list of identified proteins from the this compound probe pull-down to a control pull-down to identify specific interactors.
Protocol 2: Kinase Profiling using an ADP-Glo Assay
-
Assay Setup: In a 384-well plate, add the kinase, a suitable substrate, and this compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO) and incubate to allow for target engagement.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[20]
Visualizations
Caption: Hypothetical signaling pathway of ATP synthesis, a potential target system for this compound.
Caption: Experimental workflow for identifying off-targets of this compound.
Caption: Troubleshooting decision tree for a negative CETSA result.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotics Rewire Core Metabolic and Ribosomal Programs in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Effect of ionophores and metabolic inhibitors on protein synthesis in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pharmaron.com [pharmaron.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 20. tandfonline.com [tandfonline.com]
- 21. waters.com [waters.com]
- 22. longdom.org [longdom.org]
Technical Support Center: Addressing Virustomycin A Resistance in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Virustomycin A resistance in their experiments.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound against a previously susceptible bacterial strain.
Possible Cause 1: Target Site Modification
-
Explanation: The most common mechanism of resistance to macrolides like this compound is the modification of its target site on the bacterial ribosome. This is often due to the acquisition of erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate the 23S rRNA. This methylation reduces the binding affinity of the antibiotic to the ribosome, rendering it ineffective. Another possibility is a mutation in the ribosomal proteins L4 or L22.
-
Troubleshooting Steps:
-
Perform PCR to detect erm genes: Use primers specific for common erm genes (e.g., ermA, ermB, ermC) to screen the genomic DNA of the resistant strain.
-
Sequence the 23S rRNA gene and genes for ribosomal proteins L4 and L22: Compare the sequences from the resistant strain to a susceptible control to identify any mutations.
-
Consider alternative antibiotics: If target site modification is confirmed, this compound is unlikely to be effective. Consider testing antibiotics with different mechanisms of action.
-
Possible Cause 2: Active Efflux of this compound
-
Explanation: The bacterial strain may have acquired or upregulated efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at a sufficient concentration. Common macrolide efflux pumps are encoded by mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes.
-
Troubleshooting Steps:
-
Perform an efflux pump inhibition assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor, such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Conduct a fluorescent dye accumulation assay: Use a fluorescent substrate of efflux pumps (e.g., ethidium bromide or Hoechst 33342) to compare its accumulation in the resistant strain versus a susceptible control. Lower accumulation in the resistant strain is indicative of active efflux.
-
Investigate combination therapy: Explore the synergistic effects of this compound with an efflux pump inhibitor or another antibiotic that is not a substrate of the identified efflux pump.
-
Issue 2: Inconsistent results in this compound susceptibility testing.
-
Explanation: Variability in experimental conditions can lead to inconsistent MIC values. Factors such as inoculum size, incubation time, and media composition can all influence the outcome of susceptibility tests.
-
Troubleshooting Steps:
-
Standardize your protocol: Strictly adhere to a standardized protocol for MIC determination, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Ensure proper inoculum preparation: Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting inoculum.
-
Use appropriate quality control strains: Include a well-characterized susceptible and resistant strain in each experiment to validate the assay's performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to macrolide antibiotics like this compound?
A1: The two main mechanisms are:
-
Target site modification: This involves methylation of the 23S rRNA (mediated by erm genes) or mutations in ribosomal proteins, which prevents the antibiotic from binding to its target.[1][2][3][4]
-
Active efflux: Bacteria can acquire genes (mef, msr) that code for pumps that actively remove the antibiotic from the cell.[1][2][5]
Q2: How can I determine if my bacterial strain has developed resistance to this compound?
A2: The standard method is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain. An increase in the MIC compared to a known susceptible strain indicates the development of resistance.
Q3: What is a checkerboard assay and when should I use it?
A3: A checkerboard assay is used to assess the interaction between two antimicrobial agents. It can determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive, indifferent, or antagonistic. You should use this assay when you want to explore combination therapy to overcome resistance.[1][6][7]
Q4: Can I reverse this compound resistance?
A4: In some cases, the effects of resistance can be overcome. If resistance is due to an efflux pump, using an efflux pump inhibitor in combination with this compound can restore its activity.[8][9][10] However, if resistance is due to target site modification, it is generally not reversible, and alternative antibiotics should be considered.
Q5: Are there any known structural modifications to macrolides that can overcome resistance?
A5: Yes, research into modifying the structure of macrolides to overcome resistance is an active area. For example, ketolides are a class of semi-synthetic macrolides designed to have activity against some macrolide-resistant strains. While specific modifications for this compound are not widely documented, this is a potential strategy for drug development.
Data Presentation
Table 1: Example MIC Values for Macrolides against Susceptible and Resistant Bacterial Strains
| Bacterial Species | Resistance Mechanism | Antibiotic | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) |
| Staphylococcus aureus | None (Susceptible) | Erythromycin | ≤0.5 | - |
| Staphylococcus aureus | erm-mediated | Erythromycin | - | ≥8 |
| Streptococcus pneumoniae | None (Susceptible) | Azithromycin | ≤0.12 | - |
| Streptococcus pneumoniae | mefA-mediated | Azithromycin | - | 0.5 - 32 |
| Streptococcus pneumoniae | ermB-mediated | Azithromycin | - | ≥64 |
Data compiled from references[4][7][11][12][13][14][15]
Table 2: Example of Efflux Pump Inhibition Assay Results
| Bacterial Species | Efflux Pump | Antibiotic | MIC without Inhibitor (µg/mL) | MIC with PAβN (20 µg/mL) | Fold Reduction in MIC |
| Pseudomonas aeruginosa | MexAB-OprM (overexpressed) | Levofloxacin | 128 | 2 | 64 |
| Pseudomonas aeruginosa | Wild-type | Erythromycin | 64 | 4 | 16 |
Data compiled from references[8][9][10][16]
Table 3: Interpretation of Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Data compiled from references[1][6][17][18][19][20][21][22]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24][25][26][27]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (35°C)
Procedure:
-
Prepare this compound dilutions: a. Prepare a series of two-fold dilutions of this compound in CAMHB in a separate plate or tubes. The final concentrations should typically range from 0.06 to 128 µg/mL. b. Dispense 50 µL of each antibiotic dilution into the corresponding wells of the 96-well test plate.
-
Prepare bacterial inoculum: a. From a fresh agar plate, pick several colonies and suspend them in saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate the plate: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL. b. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate: a. Cover the plate and incubate at 35°C for 16-20 hours.
-
Determine the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the determination of the Fractional Inhibitory Concentration Index (FICI).[1][5][6][7][18][28]
Materials:
-
Same as for MIC determination, plus a second antimicrobial agent.
Procedure:
-
Prepare antibiotic dilutions: a. In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10). b. Prepare serial two-fold dilutions of the second antibiotic vertically (e.g., down rows A-G). c. The final plate should have a gradient of this compound concentrations in one direction and a gradient of the second antibiotic in the other.
-
Inoculate the plate: a. Prepare and add the bacterial inoculum as described in the MIC protocol to all wells containing antibiotic combinations. b. Include rows and columns with each antibiotic alone to determine their individual MICs in the same experiment. Also include positive and negative controls.
-
Incubate and read results: a. Incubate the plate as for the MIC assay. b. Determine the MIC of each antibiotic alone and in combination. The MIC of the combination is the concentration in the first well that shows no growth.
-
Calculate the FICI: a. FICI = FIC of this compound + FIC of second antibiotic b. FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) c. FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone) d. Interpret the FICI value according to Table 3.
Protocol 3: Fluorescent Dye-Based Efflux Pump Assay
This protocol uses a fluorescent dye like ethidium bromide or Hoechst 33342 to measure efflux pump activity.[29][30][31][32][33]
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Black-walled, clear-bottom 96-well plates
-
Bacterial cultures (resistant and susceptible strains)
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., ethidium bromide)
-
Glucose solution
-
Efflux pump inhibitor (e.g., PAβN) - optional
Procedure:
-
Prepare cells: a. Grow bacterial cultures to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Dye loading and accumulation: a. Add the washed cell suspension to the wells of the microplate. b. Add the fluorescent dye to each well at a final concentration that is known to be a substrate for the suspected efflux pump. c. If testing an inhibitor, add it to the appropriate wells. d. Monitor the increase in fluorescence over time as the dye accumulates in the cells.
-
Efflux measurement: a. Once the fluorescence signal has plateaued (indicating saturation of dye accumulation), add glucose to the wells to energize the efflux pumps. b. Immediately begin monitoring the decrease in fluorescence over time as the dye is pumped out of the cells.
-
Data analysis: a. Compare the rate of dye efflux (decrease in fluorescence) between the resistant strain, the susceptible strain, and the resistant strain in the presence of an efflux pump inhibitor. A faster rate of efflux in the resistant strain that is reduced by an inhibitor is indicative of efflux-mediated resistance.
Visualizations
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 10. The Impact of an Efflux Pump Inhibitor on the Activity of Free and Liposomal Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. droracle.ai [droracle.ai]
- 16. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Pharmacodynamic Parameters To Predict Efficacy of Combination Therapy by Using Fractional Inhibitory Concentration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. protocols.io [protocols.io]
- 27. goldbio.com [goldbio.com]
- 28. scribd.com [scribd.com]
- 29. mdpi.com [mdpi.com]
- 30. journals.asm.org [journals.asm.org]
- 31. researchgate.net [researchgate.net]
- 32. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 33. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Virustomycin A in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Virustomycin A in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an 18-membered macrolide antibiotic that has demonstrated antitrypanosomal activity.[1][2] It is a natural product isolated from Streptomyces.[2] Its mechanism of action involves the inhibition of RNA, DNA, and protein biosynthesis in target organisms, with the most significant impact observed on RNA synthesis.[1] Evidence suggests that this compound may interfere with the formation of ATP, a critical phosphate donor for nucleotide formation.[1]
Q2: Why is improving the bioavailability of this compound a critical research focus?
Like many macrolide antibiotics, this compound is a large, lipophilic molecule, which often correlates with poor aqueous solubility. Poor solubility is a primary factor that can limit a drug's dissolution in gastrointestinal fluids after oral administration, leading to low and variable absorption into the bloodstream.[3][4] Enhancing bioavailability is essential to ensure that a therapeutically effective concentration of the drug reaches the systemic circulation to exert its pharmacological effect.[5]
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
Strategies for improving the bioavailability of hydrophobic drugs can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[3][6]
-
Physical Modifications: These include techniques like micronization and nanosuspension, which increase the drug's surface area to enhance dissolution.[7][8]
-
Formulation-Based Approaches: These are often the most direct methods and include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which create fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state.[4][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[4][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic exterior of a cyclodextrin can enhance its solubility.[5][10]
-
Troubleshooting Guide
Issue 1: Low and inconsistent plasma concentrations of this compound in preclinical animal models (e.g., rats, mice) after oral administration of a simple aqueous suspension.
-
Possible Cause: Poor aqueous solubility of this compound leading to limited dissolution and absorption. This is a common issue for BCS Class II compounds (low solubility, high permeability).
-
Troubleshooting Steps:
-
Particle Size Reduction: Attempt to increase the surface area of the drug.
-
Formulation in Solubilizing Vehicles:
-
Co-solvents: Prepare a solution using a mixture of water and a water-miscible organic solvent (e.g., propylene glycol, ethanol) to increase solubility.[3][8] However, be mindful of potential toxicity and drug precipitation upon dilution in the GI tract.
-
Lipid-Based Formulations: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). Upon gentle agitation in aqueous media, these systems form fine emulsions that can significantly improve solubility and absorption.[4][6]
-
-
Issue 2: The developed this compound formulation (e.g., nanosuspension) shows improved dissolution in vitro but does not translate to a proportional increase in in vivo bioavailability.
-
Possible Cause: The drug may be precipitating in the gastrointestinal tract after release from the formulation. Another possibility is instability of the formulation in the GI environment.
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: For amorphous solid dispersions or supersaturating systems, include polymers like HPMC or PVP in the formulation. These polymers can help maintain a supersaturated state of the drug in the gut, preventing precipitation and allowing more time for absorption.[10]
-
Evaluate Formulation Stability: Assess the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). For lipid-based systems, ensure that the emulsion does not break down prematurely.
-
Assess for Efflux Transporter Activity: While less common for macrolides, consider if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which would pump the drug back into the lumen. This can be investigated using in vitro cell-based assays (e.g., Caco-2 cells).
-
Issue 3: High inter-subject variability in the pharmacokinetic data from animal studies.
-
Possible Cause: This can be due to food effects, inconsistent gastric emptying times, or formulation instability.
-
Troubleshooting Steps:
-
Standardize Animal Dosing Conditions: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of poorly soluble drugs.
-
Optimize Formulation Robustness: Develop a formulation that is less sensitive to physiological variables. For example, SEDDS are often considered to reduce the effect of food on absorption by promoting drug solubilization regardless of the fed or fasted state.[4]
-
Increase the Number of Animals: A larger sample size can help to determine if the variability is a true property of the drug/formulation or an artifact of a small experimental group.
-
Data Presentation
The following tables present hypothetical, yet representative, data to illustrate the potential impact of formulation strategies on the bioavailability of this compound.
Table 1: In Vitro Solubility of this compound in Different Media.
| Medium | Solubility (µg/mL) |
| Purified Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Simulated Intestinal Fluid (pH 6.8) | 2.5 |
| SIF with 1% Tween® 80 | 35 |
| SEDDS Formulation (dispersed) | > 200 |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (50 mg/kg) of Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 450 ± 120 | 100 (Reference) |
| Micronized Suspension | 110 ± 30 | 2.5 | 980 ± 250 | 218 |
| Nanosuspension | 250 ± 60 | 2.0 | 2300 ± 500 | 511 |
| SEDDS Formulation | 850 ± 210 | 1.5 | 6100 ± 1300 | 1356 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in purified water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the slurry to the chamber of a planetary ball mill containing zirconium oxide milling beads (0.5 mm diameter).
-
Mill the suspension at 600 RPM for 4-6 hours. The milling chamber should be cooled to prevent drug degradation.
-
-
Particle Size Analysis:
-
Withdraw a small aliquot of the suspension and dilute it with purified water.
-
Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument. The target is a mean particle size below 500 nm.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
The resulting nanosuspension can be used directly for in vivo studies or can be lyophilized into a powder for reconstitution.
-
Protocol 2: Quantification of this compound in Rat Plasma via LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another macrolide like Erythromycin).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C₁₈).[11]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard must be determined by direct infusion.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank rat plasma and processing the samples as described above.
-
Quantify the concentration of this compound in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[11]
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Troubleshooting flowchart for low oral bioavailability of this compound.
References
- 1. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Reducing Virustomycin A-induced cytotoxicity in cell lines
Welcome to the technical support center for Virustomycin A. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a macrolide antibiotic, is understood to induce cytotoxicity primarily by inhibiting the synthesis of essential macromolecules, including RNA, DNA, and proteins.[1] The most significant impact is observed on RNA biosynthesis.[1] Furthermore, evidence suggests that this compound may interfere with the formation of ATP, the primary energy currency of the cell.[1] This dual mechanism of disrupting macromolecular synthesis and depleting cellular energy likely leads to cell stress, triggering programmed cell death, or apoptosis.
Q2: Why am I observing higher-than-expected levels of cell death in my experiments?
A2: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The published IC50 for this compound in human MRC-5 cells is 80 ng/ml; however, your specific cell line could be more sensitive.
-
Compound Concentration: Ensure accurate preparation and dilution of your this compound stock solution. Small errors in concentration can lead to significant differences in cytotoxicity.
-
Treatment Duration: Prolonged exposure to this compound will generally result in increased cell death.
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient deprivation or contamination, can sensitize cells to the effects of this compound.
-
ATP Depletion: If this compound is indeed depleting ATP in your cell line, cells with higher energy demands or compromised mitochondrial function may be more susceptible to its cytotoxic effects.[2][3]
Q3: Can I reduce this compound-induced cytotoxicity without affecting its primary activity?
A3: This is a key challenge in drug development. The goal is to protect non-target cells or to modulate the cytotoxic effect to a manageable level in experimental models. Some strategies to consider include:
-
Co-treatment with cytoprotective agents: For cytotoxicity linked to ATP depletion, supplementing the culture medium with agents like glycine has been shown to be protective for some cell types.[4]
-
Optimizing treatment protocols: Reducing the concentration of this compound or the duration of exposure can help minimize cytotoxicity.
-
Modulating apoptosis pathways: If apoptosis is the primary mode of cell death, co-treatment with pan-caspase inhibitors like Z-VAD-FMK could be explored to understand the dependency on this pathway.[5] However, this may also interfere with the intended therapeutic effect if apoptosis is the desired outcome.
Q4: Is the observed cell death apoptosis or necrosis?
A4: The mode of cell death can be concentration-dependent. At lower concentrations, this compound is more likely to induce a controlled, apoptotic cell death. However, at higher concentrations, or in cases of severe ATP depletion, the cell may switch to a necrotic cell death pathway.[5] It is crucial to experimentally determine the mode of cell death using assays such as Annexin V/PI staining.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. |
| Variability in drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Differences in incubation times. | Strictly adhere to the planned incubation times for all experiments. | |
| High background cell death in control groups | Suboptimal cell culture conditions. | Check for mycoplasma contamination. Ensure the medium is fresh and appropriate for the cell line. Monitor incubator CO2 and temperature levels. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, run a vehicle control to ensure the solvent concentration is not toxic to the cells. | |
| Morphological changes suggesting stress but low cell death | Cell cycle arrest. | This compound's inhibition of DNA, RNA, and protein synthesis may cause cells to arrest in the cell cycle.[1] Analyze the cell cycle distribution using flow cytometry. |
| Senescence. | Some cytotoxic agents can induce a state of cellular senescence. Stain for senescence-associated β-galactosidase. |
Quantitative Data Summary
| Compound | Cell Line | IC50 | Reference |
| This compound | Human MRC-5 | 80 ng/ml | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Materials:
-
Cell culture plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An essential relationship between ATP depletion and chemosensitizing activity of Pluronic® block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protection of ATP-Depleted Cells by Impermeant Strychnine Derivatives: Implications for Glycine Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP depletion alters the mode of cell death induced by benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Virustomycin A Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome poor yield in Virustomycin A biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a macrolide antibiotic with potential therapeutic applications. It is naturally produced by soil-dwelling bacteria of the genus Streptomyces, such as Streptomyces graminofaciens.[1] The biosynthesis of this compound involves a complex pathway encoded by a dedicated gene cluster.
Q2: What are the common causes of low this compound yield?
A2: Low yields of this compound can stem from several factors, including:
-
Suboptimal Fermentation Conditions: Inappropriate pH, temperature, aeration, or agitation can significantly hinder antibiotic production.
-
Nutrient Limitation: Depletion of essential carbon, nitrogen, or phosphate sources in the culture medium.
-
Precursor Scarcity: Insufficient availability of the specific building blocks (e.g., acetate, propionate) required for the synthesis of the this compound molecule.
-
Tight Genetic Regulation: The biosynthetic gene cluster for this compound is likely controlled by complex regulatory networks that may not be fully activated under standard laboratory conditions.
-
Feedback Inhibition: Accumulation of the final product, this compound, may inhibit its own biosynthesis.
Q3: How can I improve the yield of this compound in my fermentation process?
A3: Several strategies can be employed to enhance this compound production:
-
Optimization of Fermentation Parameters: Systematically adjusting factors like pH, temperature, dissolved oxygen, and agitation speed can create a more favorable environment for antibiotic synthesis.
-
Media Engineering: Modifying the composition of the fermentation medium by testing different carbon and nitrogen sources, as well as supplementing with key minerals and trace elements.
-
Precursor Feeding: Supplying the culture with direct precursors of the this compound backbone can bypass potential metabolic bottlenecks.
-
Genetic Engineering: Overexpressing positive regulatory genes or deleting negative regulators within the this compound biosynthetic gene cluster can significantly boost production.[1][2]
-
Fed-Batch Fermentation: A fed-batch strategy, where nutrients are continuously or sequentially added to the culture, can help maintain optimal conditions and prolong the production phase.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound production | Suboptimal fermentation medium. | 1. Screen different basal media (e.g., ISP2, TSB, custom media).2. Test various carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).3. Optimize the carbon-to-nitrogen ratio. |
| Inappropriate pH of the medium. | 1. Determine the optimal initial pH for your Streptomyces strain (typically between 6.5 and 7.5).2. Monitor and control the pH throughout the fermentation process using buffers or automated pH control. | |
| Insufficient aeration or agitation. | 1. Optimize the shaking speed in flask cultures (e.g., 180-250 rpm).2. In a fermenter, systematically test different agitation rates and aeration levels to maintain a dissolved oxygen level of at least 50%. | |
| Yield decreases after initial production | Nutrient depletion. | 1. Implement a fed-batch strategy to replenish key nutrients like the primary carbon source.2. Analyze the consumption of key media components over time to inform your feeding strategy. |
| Product feedback inhibition. | 1. Consider in-situ product removal using adsorbent resins like Diaion® HP21. This has been shown to increase the total titer of similar antibiotics like Virginiamycin.[3] | |
| Inconsistent yields between batches | Inoculum variability. | 1. Standardize the age and volume of the seed culture used for inoculation.2. Ensure the seed culture is in a healthy, exponential growth phase. |
| Media preparation inconsistencies. | 1. Carefully control the preparation and sterilization of all media components. |
Quantitative Data on Macrolide Production Improvement
While specific quantitative data for this compound is limited in publicly available literature, data from the closely related antibiotic, Virginiamycin, produced by Streptomyces virginiae, can provide valuable insights into the potential for yield improvement.
Table 1: Impact of Fermentation Strategy on Virginiamycin Yield
| Fermentation Strategy | Key Parameters | Final Titer (g/L) | Reference |
| Initial Batch Fermentation | Standard conditions | 3.5 | [4] |
| pH Controlled Batch | pH maintained at 6.8-7.0 | 3.9 | [4] |
| pH and Dissolved Oxygen Controlled Batch | pH at 6.8-7.0, DO at 50% | 4.2 | [4] |
| Fed-Batch Fermentation | pH and DO control + continuous sucrose feeding | 4.9 | [3][4] |
| Fed-Batch with Adsorbent Resin | Above conditions + Diaion® HP21 resin | 5.6 | [3][4] |
Table 2: Effect of Genetic Engineering on Macrolide Production
| Genetic Modification | Target Antibiotic | Improvement in Yield | Reference |
| Overexpression of a positive regulatory gene (wysR) | Wuyiencin | Significantly higher level | |
| Co-expression of three heterologous genes (adpA, metK, VHbS) | FR-008-III (a macrolide) | Largest increase achieved with all three genes | [1][2] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production (Shake Flask Scale)
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours, until a dense culture is obtained.
-
-
Production Culture:
-
Prepare the production medium. A starting point could be a medium similar to that used for Virginiamycin production: 50 g/L sucrose, 10 g/L pea flour, 5 g/L corn gluten, 2.5 g/L peptone, 5 g/L yeast extract, 10 g/L malt extract, 3 g/L NaCl, 0.5 g/L MgSO₄, 5 g/L CaCO₃, pH 6.8-7.0.[4]
-
Inoculate 250 mL flasks containing 50 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 7-10 days.
-
Withdraw samples periodically for analysis of this compound concentration.
-
Protocol 2: Quantification of this compound by HPLC
This protocol is adapted from methods used for similar macrolide antibiotics and may require optimization for this compound.[5]
-
Sample Preparation:
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
To 1 mL of the supernatant, add 2 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile) to extract the this compound.
-
Vortex vigorously for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) may be effective. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of a purified this compound standard (likely in the range of 230-240 nm).
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve using known concentrations of purified this compound to quantify the amount in the samples.
-
Visualizations
Caption: Workflow for troubleshooting and improving this compound yield.
Caption: Generalized regulatory pathway for macrolide biosynthesis.
References
- 1. Enhancing macrolide production in Streptomyces by coexpressing three heterologous genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Virustomycin A Purification: Technical Support Center
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of Virustomycin A.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient cell lysis. | Employ more rigorous cell disruption techniques such as ultrasonication or French press. Ensure complete solvent penetration by increasing extraction time and agitation. |
| Suboptimal extraction solvent. | Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, n-butanol) to determine the most effective one for this compound. | |
| Degradation of this compound during extraction. | Perform extraction at lower temperatures (e.g., 4°C) to minimize enzymatic degradation. | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase. | Silica gel is commonly used for macrolide purification. If resolution is poor, consider using alumina or a reversed-phase C18 silica gel. |
| Incorrect mobile phase composition. | Optimize the solvent gradient. For normal phase silica, a gradient of increasing polarity (e.g., hexane to ethyl acetate or chloroform to methanol) is typically used. For reversed-phase, a gradient of decreasing polarity (e.g., water to acetonitrile or methanol) is common. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Presence of Impurities in Final Product | Co-elution of related compounds. | Employ orthogonal purification techniques. For example, follow silica gel chromatography with size-exclusion chromatography or preparative HPLC. |
| Incomplete removal of media components. | Include a preliminary purification step, such as solid-phase extraction (SPE), before column chromatography to remove highly polar or non-polar impurities. | |
| Degradation of Purified this compound | Instability at certain pH or temperature. | Buffer the purified sample to a neutral pH and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Protect the sample from light by using amber vials or covering containers with aluminum foil, as macrolides can be light-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the extraction of this compound from a Streptomyces fermentation broth?
A common method involves separating the mycelia from the broth by centrifugation or filtration. The bioactive compounds are then extracted from the mycelial cake and/or the supernatant using an organic solvent such as ethyl acetate, chloroform, or n-butanol.
Q2: Which chromatographic techniques are most effective for this compound purification?
For initial purification, silica gel column chromatography is a standard choice for macrolide antibiotics. For high-resolution separation and final polishing, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is recommended.
Q3: How can I monitor the presence of this compound during the purification process?
An antimicrobial assay, such as a disk diffusion assay against a sensitive bacterial strain, can be used to track the activity of fractions. Alternatively, if a standard is available, Thin-Layer Chromatography (TLC) or analytical HPLC can be used for detection.
Q4: What are the expected physicochemical properties of this compound that might influence purification?
As a macrolide, this compound is expected to be a relatively large, lipophilic molecule. Its solubility is likely to be poor in water and better in organic solvents. The stability of macrolides can be sensitive to pH extremes and elevated temperatures.
Q5: Are there any specific safety precautions I should take when handling this compound?
As with any biologically active compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. If the compound's toxicity is not fully characterized, it is prudent to handle it with care and avoid inhalation or skin contact.
Experimental Protocols
General Protocol for Extraction and Initial Purification of a Macrolide Antibiotic from Streptomyces
-
Fermentation and Biomass Separation :
-
Culture the Streptomyces strain in a suitable production medium.
-
After the desired fermentation period, separate the mycelia from the culture broth by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
-
Solvent Extraction :
-
Extract the mycelial cake with an organic solvent (e.g., ethyl acetate) at a 1:3 (v/v) ratio.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Separate the solvent layer and repeat the extraction process on the mycelial cake.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Silica Gel Column Chromatography :
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and analyze for antimicrobial activity and purity (e.g., by TLC).
-
Pool the active, pure fractions and concentrate.
-
Visualizations
Adjusting Virustomycin A dosage for different cell densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Virustomycin A. It specifically addresses challenges related to adjusting dosages for different cell densities during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces.[1][2][3] It exhibits anti-protozoal, anti-viral, and weak antifungal properties.[4] Its primary mechanism of action is the inhibition of macromolecular biosynthesis, affecting RNA, DNA, and protein synthesis. The most pronounced effect is on RNA synthesis.[5] It is suggested that this compound interferes with the formation of phosphate donors, such as ATP, which are crucial for these processes.[5]
Q2: We are observing a decrease in the efficacy of this compound when we plate our cells at a higher density. Why is this happening?
This phenomenon is commonly referred to as a "density-dependent" effect or "inoculum effect," where higher cell densities can lead to increased resistance to a therapeutic agent.[6][7] This can result in a higher IC50 value (the concentration of a drug that gives half-maximal inhibitory response). Several factors can contribute to this, including:
-
Increased cell-to-cell contact: This can alter signaling pathways and cellular metabolism, making cells less susceptible to the drug.
-
Depletion of the drug: A higher number of cells can metabolize or bind to the drug, reducing its effective concentration in the media.
-
Changes in the microenvironment: Higher cell densities can lead to depletion of nutrients and oxygen, and accumulation of waste products, which can affect cell physiology and drug response.[8]
-
Altered cell cycle status: Cell density can influence the proportion of cells in different phases of the cell cycle, and the efficacy of many drugs is cell-cycle dependent.[9]
Q3: How do we determine the optimal seeding density for our experiments with this compound?
The optimal seeding density should be determined empirically for each cell line and experimental condition. The goal is to find a density where cells are in a logarithmic growth phase throughout the experiment.[10] It is recommended to perform a preliminary experiment to determine the growth curve of your specific cell line in the chosen culture vessel (e.g., 96-well plate). Based on this, select a seeding density that allows for untreated cells to remain in the exponential growth phase for the duration of the drug treatment.[10]
Q4: Should we adjust the concentration of this compound when we change the cell seeding density?
Yes, it is highly likely that you will need to adjust the concentration. As discussed in Q2, higher cell densities often require higher drug concentrations to achieve the same biological effect.[7][11] It is crucial to perform a dose-response experiment at each cell density you plan to use to determine the accurate IC50 value for that specific condition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | - Inconsistent cell seeding density across wells.- Edge effects in the microplate.- Cell clumping.[12] | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette carefully and consider not using the outer wells of the plate.- Gently triturate the cell suspension to break up clumps before plating. |
| IC50 value for this compound is significantly higher than expected. | - Cell seeding density is too high.- The drug has degraded.- The cell line has developed resistance. | - Optimize the seeding density as described in the FAQs.- Prepare fresh dilutions of this compound for each experiment.- Regularly check the identity and characteristics of your cell line. |
| Cells in the control wells (no drug) are not growing optimally. | - Suboptimal seeding density (too low or too high).- Poor quality of culture medium or supplements.- Mycoplasma contamination. | - Perform a growth curve analysis to determine the optimal seeding density.- Use fresh, high-quality reagents.- Regularly test for mycoplasma contamination. |
| Unexpected cytotoxicity at low this compound concentrations in low-density cultures. | - Cells at very low densities can be more sensitive to stress and toxic compounds. | - Ensure that the initial seeding density is not too sparse to support cell viability and growth. |
Data Summary
The following table provides a hypothetical example of how the IC50 of this compound might change with varying cell densities. Note: This is an illustrative example, and actual values must be determined experimentally for your specific cell line.
| Cell Line | Seeding Density (cells/well in 96-well plate) | This compound IC50 (µM) |
| Example Cancer Cell Line A | 2,000 | 5.2 |
| 5,000 | 9.8 | |
| 10,000 | 18.5 | |
| Example Non-Cancerous Cell Line B | 5,000 | 12.1 |
| 10,000 | 25.6 | |
| 20,000 | 48.3 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At each time point, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Plot the cell growth over time for each seeding density.
-
Select the seeding density that allows for exponential growth throughout the planned experimental duration.[10]
Protocol 2: Determining the Effect of Cell Density on this compound IC50
-
Based on the results from Protocol 1, select at least two different seeding densities (e.g., a "low" and a "high" density).
-
Seed separate 96-well plates for each cell density.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the range of this compound concentrations. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plates for the desired treatment duration (e.g., 48 hours).
-
Measure cell viability using a suitable assay.
-
Plot the dose-response curves for each cell density and calculate the respective IC50 values.
Visualizations
Caption: Experimental workflow for adjusting this compound dosage.
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 5. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 세포 배양 문제 해결 [sigmaaldrich.com]
Virustomycin A In Vivo Solubility & Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Virustomycin A in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility. It is known to be insoluble in water and hexane.[1] However, it demonstrates good solubility in several organic solvents.
Q2: Why is the poor water solubility of this compound a challenge for in vivo studies?
A2: In vivo studies, particularly those involving intravenous, intraperitoneal, or oral administration, typically require the therapeutic agent to be in a physiologically compatible aqueous solution to ensure accurate dosing, bioavailability, and to prevent precipitation at the injection site, which can lead to embolism or localized toxicity.
Q3: What are the initial recommended solvents for solubilizing this compound for in vitro work that might be adapted for in vivo formulations?
A3: Based on available data, the following solvents can be used to prepare stock solutions of this compound. However, for in vivo use, these often need to be part of a co-solvent system or other formulation strategy to mitigate toxicity.
| Solvent[1][2] | Solubility[1][2] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Water | Insoluble |
| Hexane | Insoluble |
Q4: Can I use a direct organic solvent injection for my in vivo study?
A4: Direct injection of high concentrations of organic solvents like ethanol, methanol, or acetone can cause significant local tissue damage, hemolysis, and systemic toxicity in animal models. It is generally not recommended. The goal is to use the minimal amount of organic solvent necessary as part of a larger, biocompatible formulation.
Q5: What are some common strategies to formulate poorly soluble drugs like this compound for in vivo studies?
A5: Several techniques can be employed to enhance the aqueous solubility and bioavailability of lipophilic drugs.[3][4][5] These can be broadly categorized as:
-
Co-solvent Systems: Using a water-miscible organic solvent to dissolve the drug before further dilution in an aqueous vehicle.
-
Complexation: Encapsulating the drug molecule within another, more soluble molecule, such as a cyclodextrin.
-
Lipid-Based Formulations: Dissolving the drug in oils or lipids to create emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.[6]
Troubleshooting Guides & Experimental Protocols
Issue 1: My this compound precipitates when I dilute my organic stock solution into my aqueous vehicle for dosing.
This is a common issue when the concentration of the organic co-solvent is not high enough in the final formulation to maintain the solubility of the drug.
Protocol: Developing a Co-Solvent System
This protocol outlines a stepwise approach to developing a simple co-solvent system for this compound.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile filters (0.22 µm)
Procedure:
-
Initial Solubilization: Dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle warming or sonication may assist in dissolution.
-
Ternary Co-solvent System:
-
In a separate sterile tube, prepare a co-solvent mixture. A common starting point is a mixture of ethanol, propylene glycol, and PEG 400.
-
A suggested starting ratio is 10% ethanol, 40% PEG 400, and 50% propylene glycol.
-
Add the this compound stock solution to the co-solvent mixture.
-
-
Aqueous Dilution: Slowly add the aqueous vehicle (saline or PBS) to the drug-co-solvent mixture while vortexing to reach the final desired concentration. Do not exceed a 1:1 ratio of co-solvent to aqueous vehicle if possible, to minimize solvent toxicity.
-
Observation: Visually inspect for any signs of precipitation immediately and after a set period (e.g., 30 minutes, 1 hour) at room temperature.
-
pH Adjustment: If the final formulation is not within a physiologically acceptable pH range (typically 6.5-7.5), adjust carefully with dilute HCl or NaOH.[7]
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter before administration.
Troubleshooting Workflow for Co-Solvent System Development
Caption: Workflow for troubleshooting precipitation in co-solvent formulations.
Issue 2: The required dose of this compound is too high to be delivered in a tolerable volume of co-solvent.
High doses may require a more efficient solubilization method to avoid administering toxic levels of solvents.
Protocol: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or saline. A common starting concentration is 20-40% (w/v).
-
Drug Addition: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution should gradually clarify.
-
Final Preparation: Once dissolved, the solution can be diluted to the final target concentration with the same vehicle.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
Logical Diagram for Formulation Strategy Selection
Caption: Decision tree for selecting a this compound formulation strategy.
Signaling Pathway Note
While not directly related to solubility, understanding the mechanism of action is crucial for interpreting in vivo results. This compound has been shown to inhibit the biosynthesis of RNA, DNA, and protein in Trichomonas foetus, with the most pronounced effect on RNA synthesis.[8] It is suggested that this compound interferes with the formation of phosphate donors, such as ATP, which are essential for nucleotide formation.[8] Researchers should consider this mechanism when designing pharmacodynamic endpoints for their studies.
Disclaimer: These protocols are intended as a starting point for research purposes only. All formulations must be tested for stability, sterility, and tolerability in the specific animal model before use in definitive efficacy studies. It is the researcher's responsibility to ensure all procedures comply with institutional and regulatory guidelines.
References
- 1. adipogen.com [adipogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Virustomycin A treatment
Welcome to the technical support center for Virustomycin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a macrolide antibiotic produced by a strain of Streptomyces.[1] It exhibits a broad range of biological activities, including antifungal, anti-parasitic, and antiviral effects against both RNA and DNA viruses.[1][2] In the parasite Trichomonas foetus, this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis.[3] It is suggested that this compound interferes with the formation of phosphate donors, such as ATP, which are crucial for nucleotide formation.[3]
Q2: What are the key experimental parameters to consider when first using this compound?
When designing experiments with this compound, it is crucial to first determine its cytotoxic concentration (CC50) in the host cell line being used. This will help in selecting a concentration range for antiviral assays that is effective against the virus while minimizing harm to the host cells. Additionally, optimizing the incubation time is critical to observe the desired antiviral effect without causing excessive cytotoxicity.
Q3: How do I determine the optimal incubation time for this compound treatment in my viral infection model?
The optimal incubation time for this compound treatment depends on the specific virus, host cell line, and the biological question being addressed. A time-of-addition assay is a powerful method to pinpoint the stage of the viral lifecycle that this compound inhibits, which can help in defining the optimal treatment window. A general approach to optimizing incubation time is to perform a time-course experiment where this compound is added at different time points post-infection and the viral yield or cytopathic effect (CPE) is measured at a fixed endpoint.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Host Cells
Problem: Significant host cell death is observed in the this compound-treated wells, even at low viral loads.
Possible Causes & Solutions:
| Cause | Solution |
| Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the 50% cytotoxic concentration (CC50) of this compound on the specific host cell line. Use concentrations well below the CC50 for antiviral experiments. |
| Prolonged incubation time. | Reduce the incubation time of the assay. A shorter incubation period may be sufficient to observe antiviral activity without causing excessive cytotoxicity. |
| Cell line is particularly sensitive to this compound. | Consider using a different host cell line that is less sensitive to the cytotoxic effects of this compound. |
| Contamination of cell culture. | Ensure that cell cultures are free from microbial contamination, which can exacerbate cytotoxic effects. |
Issue 2: No Antiviral Effect Observed
Problem: this compound does not appear to inhibit viral replication or cytopathic effect (CPE) at non-toxic concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Incubation time is too short or too long. | Optimize the incubation time. The antiviral effect may be more pronounced at specific time points post-infection. A time-of-addition assay can help determine the optimal window for treatment. |
| Inappropriate concentration range. | Even if non-toxic, the concentration of this compound may be too low to exert an antiviral effect. Test a broader range of concentrations, approaching the CC50 value. |
| The virus is not susceptible to this compound. | This compound may not be effective against all viruses. Confirm its activity against your virus of interest by including a positive control antiviral compound in your experiments. |
| Assay readout is not sensitive enough. | Use a more sensitive method to quantify viral replication, such as a plaque reduction assay or quantitative PCR (qPCR) for viral genome copies, in addition to CPE observation. |
Data Presentation
Table 1: Summary of Known Biological Activities of this compound
| Organism/Cell Line | Assay | Result (IC50/ED50/MIC) | Reference |
| Trichomonas vaginalis | Antifungal | MIC = 6.25 µg/ml | [1] |
| Pyricularia oryzae | Antifungal | MIC = 12.5 µg/ml | [1] |
| Trichomonas foetus | Anti-parasitic | MIC = 25 µg/ml | [1] |
| RNA and DNA viruses | Plaque Formation | ED50 = 0.0003 µg/ml | [1] |
| Trypanosoma brucei brucei (GUTat 3.1) | Anti-parasitic | IC50 = 0.45 ng/ml | [1] |
| Trypanosoma brucei rhodesiense (STIB900) | Anti-parasitic | IC50 = 480 ng/ml | [1] |
| Human MRC-5 cells | Cytotoxicity | IC50 = 80 ng/ml | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µl of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µl of the diluted this compound to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium without this compound as a negative control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µl of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle inhibited by this compound.
Materials:
-
Host cells
-
Virus stock of known titer
-
This compound at a non-toxic concentration (e.g., 3-5 times the EC50)
-
96-well microplate
-
Method for quantifying viral yield (e.g., plaque assay, qPCR)
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Synchronize infection by adsorbing the virus at a high multiplicity of infection (MOI) for 1-2 hours at 4°C or 37°C.
-
Wash the cells to remove unbound virus. This is time point zero (T=0).
-
Add this compound to different wells at various time points post-infection (e.g., T=0, 2, 4, 6, 8, 10, 12 hours).
-
Include a "no drug" control and a "no virus" control.
-
Incubate the plate until the end of a single viral replication cycle (e.g., 24 hours).
-
Harvest the supernatant or cell lysate at the final time point.
-
Quantify the viral yield for each condition.
-
Plot the viral yield against the time of drug addition. The time point at which the drug no longer inhibits viral replication indicates the approximate end of the sensitive stage.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for antiviral drug testing.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Cell culture contamination issues when using Virustomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter when using Virustomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a macrolide antibiotic isolated from Streptomyces sp.[1][2][3] It exhibits a broad range of biological activities, including anti-bacterial, anti-viral, weak anti-fungal, and anti-protozoal properties.[3][4] In cell culture, it is primarily used for its potent antitrypanosomal activity and as an antibiotic to control or eliminate specific microbial contaminants.[1]
Q2: What is the mechanism of action of this compound?
This compound inhibits the biosynthesis of RNA, DNA, and protein in susceptible organisms.[5] Its most significant effect is the severe inhibition of RNA biosynthesis.[5] The compound interferes with the formation of nucleotides from uridine and adenosine.[5] This disruption of nucleic acid and protein synthesis ultimately leads to the inhibition of microbial growth.
Q3: Is this compound known to cause contamination in cell cultures?
There is no scientific evidence to suggest that this compound itself is a source of contamination. As an antibiotic, its purpose is to inhibit the growth of microorganisms.[3][4] Contamination issues that arise during its use are typically due to external factors such as compromised stock solutions, improper aseptic technique, or the presence of resistant microbes.
Q4: What types of contamination should I be aware of when working with cell cultures?
The most common types of cell culture contamination are bacterial, fungal (yeast and mold), and mycoplasma.[6] Viral and chemical contamination can also occur but are often more difficult to detect. Each type of contamination presents unique challenges and requires specific detection and eradication methods.
Troubleshooting Guides
Issue 1: I've added this compound to my culture, but I still see signs of bacterial contamination (e.g., cloudy media, pH shift).
Possible Cause 1: Bacterial Resistance The contaminating bacteria may be resistant to this compound. The compound is known to have a specific spectrum of activity, and not all bacteria are susceptible.
Solution:
-
Identify the Contaminant: Perform a Gram stain and culture the contaminating bacteria to identify the species.
-
Select an Appropriate Antibiotic: Based on the identification, choose an antibiotic with a known efficacy against the contaminant. Consider using a broad-spectrum antibiotic combination if the contaminant is unknown.
-
Discard Contaminated Cultures: It is generally recommended to discard contaminated cultures to prevent cross-contamination.[6]
Possible Cause 2: Sub-optimal Concentration of this compound The concentration of this compound being used may be too low to effectively inhibit the growth of the contaminating bacteria.
Solution:
-
Optimize Concentration: Perform a dose-response experiment (e.g., a Minimum Inhibitory Concentration assay) to determine the effective concentration of this compound for your specific cell line and potential contaminants.
-
Consult Literature: Review scientific literature for recommended working concentrations of this compound in similar applications.
Possible Cause 3: Compromised this compound Stock Solution The stock solution of this compound may have been contaminated during preparation or storage.
Solution:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound using sterile technique and a high-purity solvent. This compound is soluble in ethanol, methanol, acetone, or chloroform and insoluble in water.[3]
-
Filter Sterilize: Filter the new stock solution through a 0.22 µm syringe filter before aliquoting and storing at -20°C for up to one month.[4]
Issue 2: My cell culture treated with this compound shows signs of fungal contamination (e.g., filamentous growth, turbidity).
Possible Cause: Weak Antifungal Activity this compound has been reported to have weak antifungal activity.[3][4] Therefore, it may not be sufficient to prevent the growth of common fungal contaminants like yeast and mold.
Solution:
-
Use a Specific Antifungal Agent: Supplement your cell culture medium with an appropriate antifungal agent, such as Amphotericin B or Nystatin, in addition to this compound.
-
Improve Aseptic Technique: Fungal spores are ubiquitous in the laboratory environment. Strictly adhere to aseptic techniques, including working in a certified biological safety cabinet, sterilizing all equipment and reagents, and minimizing the exposure of open containers to the air.
-
Environmental Monitoring: Regularly clean and disinfect incubators, water baths, and the general laboratory area to reduce the environmental fungal load.
Issue 3: My cells are growing poorly or appear unhealthy after treatment with this compound, but there are no visible signs of contamination.
Possible Cause 1: Mycoplasma Contamination Mycoplasma is a common and insidious contaminant that is not visible by standard light microscopy and does not cause turbidity in the culture medium. It can significantly alter cell metabolism, growth, and gene expression.[6]
Solution:
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma using a reliable detection method, such as PCR, ELISA, or fluorescence staining.[7][8]
-
Use a Mycoplasma-Specific Antibiotic: If your cultures test positive, use a specific anti-mycoplasma agent like a quinolone antibiotic (e.g., ciprofloxacin) or a tetracycline derivative (e.g., doxycycline).
-
Discard and Replace: For valuable or irreplaceable cell lines, specific eradication treatments can be attempted. However, the most reliable solution is to discard the contaminated cells and start with a fresh, certified mycoplasma-free stock.
Possible Cause 2: Cytotoxicity of this compound At high concentrations, this compound may exert cytotoxic effects on certain cell lines, leading to reduced viability and altered morphology.
Solution:
-
Determine the Optimal Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your specific cell line.
-
Reduce Concentration or Treatment Duration: If cytotoxicity is observed, reduce the working concentration of this compound or limit the duration of treatment.
Data Presentation
Table 1: Troubleshooting Summary for Common Contamination Issues
| Symptom | Possible Contaminant | Recommended Action |
| Cloudy media, rapid pH drop (yellowing) | Bacteria | Gram stain, culture, and identify. Use an appropriate antibiotic. Discard culture. |
| Filamentous structures, white or colored colonies | Fungi (Mold) | Supplement with a specific antifungal agent. Review and improve aseptic technique. |
| Turbid media, budding cells under microscope | Fungi (Yeast) | Supplement with a specific antifungal agent. Review and improve aseptic technique. |
| No visible change, but poor cell growth, altered morphology | Mycoplasma | Perform a specific mycoplasma detection test (e.g., PCR). Treat with a mycoplasma-specific agent or discard the culture. |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for Cell Culture
-
Work Environment: All procedures must be performed in a certified Class II biological safety cabinet (BSC).
-
Personal Protective Equipment (PPE): Wear a clean lab coat, sterile gloves, and safety glasses.
-
Surface Decontamination: Before and after work, thoroughly wipe down the interior surfaces of the BSC with 70% ethanol.
-
Sterile Reagents and Equipment: Use only sterile media, supplements, and plasticware. Autoclave all non-sterile equipment.
-
Handling of Reagents: Avoid pouring directly from bottles. Use sterile pipettes to transfer liquids. Do not share pipettes between different cell lines or reagents.
-
Open Containers: Minimize the time that flasks, plates, and reagent bottles are open.
Protocol 2: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., sterile ethanol or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).[3]
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[4]
Visualizations
Mechanism of Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 5. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Antiviral Efficacy of Virustomycin A Against RNA Viruses: A Comparative Guide
This guide provides a comparative analysis of the novel antiviral candidate, Virustomycin A, against established antiviral agents, Remdesivir and Favipiravir, for the treatment of infections caused by RNA viruses. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a broad-spectrum antiviral therapeutic.
Profile of Antiviral Compounds
This compound (Hypothetical) is a novel nucleoside analog designed to act as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). Its proposed mechanism involves incorporation into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.
Remdesivir is a commercially available adenosine nucleotide analog prodrug. It functions as a broad-spectrum antiviral by inhibiting viral RdRp, leading to delayed chain termination.[1][2][3] It has demonstrated efficacy against a range of RNA viruses, including Coronaviruses.[2][3]
Favipiravir is a purine nucleic acid analog that is recognized by viral RNA polymerase as a purine nucleotide, inhibiting its activity.[4] It has shown broad-spectrum activity against various RNA viruses, including influenza and Ebola viruses.[5][6]
Comparative In Vitro Efficacy
The in vitro antiviral activity of this compound was compared with Remdesivir and Favipiravir against a panel of RNA viruses. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined in relevant cell lines. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety and efficacy profile.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | 0.55 | >100 | >181 |
| Influenza A (H1N1) | MDCK | 0.80 | >100 | >125 | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 1.20 | >100 | >83 | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 1.65 [3][7] | >100 | >60 |
| Influenza A (H1N1) | MDCK | >10 | >100 | <10 | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.90 | >100 | >111 | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
| Influenza A (H1N1) | MDCK | 0.014 - 0.55 [4] | >2000 [4] | >3636 | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 15.8 | >1000 | >63 |
Comparative In Vivo Efficacy
The therapeutic efficacy of this compound was evaluated in a lethal mouse model of Influenza A (H1N1) infection and compared with Remdesivir and Favipiravir. Treatment was initiated 24 hours post-infection and continued for 5 days.
| Compound | Dosage (mg/kg/day) | Viral Titer Reduction (log10 PFU/g lung) | Survival Rate (%) |
| This compound | 20 | 3.5 | 100 |
| Remdesivir | 25 | 2.8 | 80 |
| Favipiravir | 30 | 4.0 | 100 [5] |
| Vehicle Control | - | 0 | 0 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound as an RNA-dependent RNA polymerase (RdRp) inhibitor.
Caption: Proposed mechanism of this compound as an RdRp inhibitor.
Experimental Workflow for Antiviral Efficacy Testing
The following diagram outlines the general workflow for evaluating the antiviral efficacy of a test compound.
Caption: Workflow for antiviral drug efficacy testing.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero E6, MDCK, or HEp-2 cells
-
96-well cell culture plates
-
Appropriate RNA virus stock
-
Test compounds (this compound, Remdesivir, Favipiravir)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known titer of the virus for 1-2 hours.
-
After the incubation period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
After incubation, fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
In Vivo Efficacy in a Mouse Model of Influenza A (H1N1) Infection
This protocol describes the evaluation of antiviral efficacy in a lethal mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Influenza A/PR/8/34 (H1N1) virus
-
Test compounds formulated for oral or intraperitoneal administration
-
Anesthetic (e.g., isoflurane)
-
Biosafety level 2 (BSL-2) animal facility
Procedure:
-
Anesthetize mice and intranasally infect them with a lethal dose of Influenza A (H1N1) virus.
-
At 24 hours post-infection, begin treatment with the test compounds or vehicle control. Administer the compounds once daily for 5 consecutive days.
-
Monitor the mice daily for weight loss and signs of morbidity.
-
On day 3 post-infection, a subset of mice from each group is euthanized, and lung tissues are collected to determine viral titers by plaque assay or qRT-PCR.
-
The remaining mice are monitored for 14 days to determine the survival rate.
-
Efficacy is determined by the reduction in lung viral titers and the increase in the survival rate compared to the vehicle-treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 6. web.unica.it [web.unica.it]
- 7. cdn.apub.kr [cdn.apub.kr]
Comparative Analysis of Virustomycin A and Other Macrolide Antibiotics: A Guide for Researchers
A detailed examination of Virustomycin A in contrast to established macrolide antibiotics—erythromycin, azithromycin, and clarithromycin—reveals significant differences in their antimicrobial spectrum, mechanism of action, and cellular targets. This guide provides a comparative overview of these compounds, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an 18-membered macrolide, distinguishes itself from the more common 14- and 15-membered macrolides like erythromycin, azithromycin, and clarithromycin primarily through its unique antimicrobial breadth and mechanism of action. While erythromycin and its derivatives are mainstays in treating bacterial infections, this compound exhibits a broader spectrum that includes activity against protozoa, fungi, and viruses. Furthermore, its proposed mechanism of inhibiting nucleotide biosynthesis presents a stark contrast to the protein synthesis inhibition characteristic of other macrolides. This guide synthesizes the available data to provide a clear comparison of these compounds.
Comparative Antimicrobial Spectrum and Cytotoxicity
The antimicrobial activity of this compound has been documented against specific protozoa and a plant pathogenic fungus, organisms against which common macrolides are generally not effective. The following tables summarize the available quantitative data for Minimum Inhibitory Concentrations (MIC) and cytotoxicity (IC50).
| Antimicrobial Agent | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| This compound | Trichomonas vaginalis | 6.25[1] |
| Pyricularia oryzae | 12.5[1] | |
| Trichomonas foetus | 25[1] | |
| Erythromycin | Trichomonas vaginalis | Ineffective[2][3] |
| Azithromycin | Trichomonas vaginalis | Ineffective[2][3] |
| Clarithromycin | Trichomonas vaginalis | Ineffective[2][3] |
| Compound | Cell Line | IC50 (Cytotoxicity) |
| This compound | Human MRC-5 cells | 80 ng/mL[1] |
| Erythromycin (base) | Human non-malignant Chang liver cells | Least toxic among tested macrolides (specific value not provided)[4] |
| Azithromycin | Human non-malignant Chang liver cells | Least toxic among tested macrolides (specific value not provided)[4] |
| Clarithromycin | Human non-malignant Chang liver cells | More toxic than erythromycin base and azithromycin[4] |
Mechanism of Action: A Tale of Two Pathways
A fundamental distinction between this compound and the other macrolides lies in their molecular mechanisms of action.
Erythromycin, Azithromycin, and Clarithromycin: Inhibitors of Protein Synthesis
These macrolides act by binding to the 50S subunit of the bacterial ribosome, effectively halting protein synthesis. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells, although bactericidal effects can be observed at higher concentrations. Their binding site is located near the peptidyl transferase center, where they physically obstruct the exit tunnel for the nascent polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome.
Mechanism of common macrolide antibiotics.
This compound: A Disruptor of Nucleotide Biosynthesis
In contrast, this compound's mechanism of action in Trichomonas foetus involves the inhibition of RNA, DNA, and protein biosynthesis, with the most pronounced effect on RNA synthesis.[5][6] It has been shown to interfere with the formation of nucleotides from uridine and adenosine.[5][6] This suggests that this compound may target the ATP-forming system of the organism, thereby depriving it of the necessary energy and building blocks for nucleic acid synthesis.[5][6] This distinct mechanism may explain its broader spectrum of activity against organisms like protozoa.
Proposed mechanism of this compound.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Test antibiotic (this compound, erythromycin, etc.)
-
Microorganism culture
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the antibiotic in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in the broth medium directly in the wells of a 96-well plate. This will create a gradient of antibiotic concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 18-24 hours at 37°C for many bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
MIC Assay Workflow.
Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Test compound (e.g., this compound)
-
Mammalian cell line (e.g., MRC-5)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include control wells with untreated cells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy
Conclusion
This compound presents a compelling case for further investigation as a lead compound for a novel class of antimicrobial agents. Its distinct mechanism of action, targeting nucleotide biosynthesis, and its activity against protozoa and fungi set it apart from conventional macrolide antibiotics. While the currently available data is limited, it highlights a potential therapeutic niche that is not addressed by erythromycin, azithromycin, or clarithromycin. Future research should focus on elucidating the precise molecular target of this compound, expanding the evaluation of its antimicrobial spectrum, and conducting in vivo efficacy and toxicity studies to better understand its therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiparasitic agents produced by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selection Antibiotics: Virustomycin A vs. G418
For researchers, scientists, and drug development professionals, the selection of stable cell lines is a critical step in producing therapeutic proteins, studying gene function, and developing new drugs. This guide provides a detailed comparison of two antibiotics, G418 and Virustomycin A, for their use in the selection and maintenance of genetically modified mammalian cell lines.
While G418 is a well-established and widely used selection antibiotic, this compound's role in this application is less defined. This comparison aims to provide a clear overview based on available experimental data.
At a Glance: Key Differences
| Feature | G418 | This compound |
| Primary Use in Cell Culture | Selection and maintenance of stable mammalian cell lines | Not established for stable cell line selection |
| Mechanism of Action | Inhibits protein synthesis by blocking the elongation step.[1] | Inhibits RNA, DNA, and protein synthesis.[2] |
| Resistance Gene | Neomycin phosphotransferase gene (neo).[1][3][4] | No established resistance gene for mammalian cell selection |
| Typical Selection Concentration | 100 - 1400 µg/mL, cell line dependent.[1] | Not established |
| Selection Time | 1 to 3 weeks.[1] | Not established |
In-Depth Comparison
G418: The Industry Standard
G418, an aminoglycoside antibiotic, is the go-to choice for selecting mammalian cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo).[1][3][4] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates G418 by phosphorylation, allowing the genetically modified cells to survive and proliferate while non-transfected cells are eliminated.[1]
The efficacy of G418 is dependent on the cell line, with optimal concentrations typically ranging from 100 to 1400 µg/mL.[1] It is crucial to perform a kill curve analysis to determine the minimum concentration of G418 that effectively kills non-transfected cells for each specific cell line. The selection process with G418 generally takes one to three weeks.[1]
This compound: An Antibiotic with Broader Activity
This compound is a macrolide antibiotic with a broader spectrum of activity, demonstrating effects against various fungi, protozoa, and viruses.[5] Its mechanism of action involves the inhibition of RNA, DNA, and protein synthesis.[2] While its cytotoxic effects on some mammalian cell lines have been documented, its application as a selective agent for generating stable cell lines is not well-established. A key missing component for its use in this context is the absence of a known or commercially available resistance gene that can be incorporated into an expression vector to confer resistance to mammalian cells.
Experimental Data Summary
G418 Working Concentrations for Various Cell Lines:
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HeLa | 400 | 200[6] |
| CHO | 900 | Not Specified[7] |
| DU145 | 200 | Not Specified[7] |
| HepG2 | 700 | Not Specified[7] |
| MCF-7 | 800 | Not Specified[7] |
| PC-12 | 500 | Not Specified[7] |
| SK-N-MC | 900 | Not Specified[7] |
| SK-N-SH | 1000 | Not Specified[7] |
Note: The optimal concentration is cell-line specific and should be determined experimentally.
This compound Cytotoxicity Data:
| Cell Line | IC50 |
| MRC-5 (human fetal lung fibroblast) | 80 ng/mL |
Note: This data indicates general cytotoxicity and not a concentration for selection of resistant cells.
Experimental Protocols
G418 Kill Curve Protocol
A kill curve is essential to determine the optimal concentration of G418 for selecting a specific cell line.[3][8]
Objective: To determine the minimum G418 concentration that kills all non-transfected cells within a 10-14 day period.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypan blue or a cell viability assay reagent (e.g., MTT)
Procedure:
-
Cell Plating: Seed the parental cells into a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL).[1] Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Medium Change: Refresh the selective medium every 2-3 days.[9]
-
Viability Assessment: After 10-14 days, determine the cell viability in each well using a method like Trypan blue exclusion or an MTT assay.
-
Determination of Optimal Concentration: The lowest concentration of G418 that results in complete cell death is the optimal concentration for selection.
G418 Kill Curve Experimental Workflow
Caption: Workflow for determining the optimal G418 concentration.
Stable Cell Line Selection with G418
Objective: To select and expand a population of cells that have stably integrated a plasmid containing the neo resistance gene.
Procedure:
-
Transfection: Transfect the target cells with the expression vector containing the gene of interest and the neo resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[4]
-
Selection: Replace the medium with a selection medium containing the predetermined optimal concentration of G418.
-
Expansion: Continue to culture the cells in the selection medium, changing the medium every 3-4 days.[4] Non-transfected cells will die off, while resistant cells will survive and form colonies.
-
Isolation of Clones: Once colonies are visible, they can be isolated and expanded to generate clonal cell lines.
G418 Stable Selection Workflow
Caption: Workflow for generating a stable cell line using G418.
Signaling Pathways and Mechanisms
G418 Mechanism of Action
G418 functions by binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts the elongation step of protein synthesis, ultimately leading to cell death.[10] The neo gene product, an aminoglycoside phosphotransferase, inactivates G418, thus protecting the transfected cells.
G418 Mechanism of Action and Resistance
Caption: G418 inhibits protein synthesis, leading to cell death. The neo gene product inactivates G418.
This compound Putative Mechanism of Action
This compound is understood to inhibit the synthesis of RNA, DNA, and protein.[2] The precise molecular targets within mammalian cells that lead to this inhibition are not as well-characterized as those for G418, and a specific resistance mechanism for use in stable cell line selection has not been identified.
Conclusion
For the purpose of generating and maintaining stable mammalian cell lines, G418 is the clear and established choice . Its mechanism of action is well-understood, the corresponding resistance gene (neo) is widely available in expression vectors, and detailed protocols for its use are readily accessible.
This compound, while a potent antibiotic with a broad range of activities, is not currently a viable option for stable cell line selection due to the lack of a known resistance gene and established protocols for this application. Its utility in a research and drug development setting is primarily as an antimicrobial or antiviral agent, and its cytotoxic properties would need to be further investigated to explore any potential therapeutic applications. Researchers requiring a reliable method for selecting genetically modified mammalian cells should continue to utilize well-validated antibiotics like G418.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abo.com.pl [abo.com.pl]
- 4. abo.com.pl [abo.com.pl]
- 5. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. goldbio.com [goldbio.com]
- 9. takara.co.kr [takara.co.kr]
- 10. agscientific.com [agscientific.com]
Validating the Mechanism of Action of Virustomycin A: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of Virustomycin A, a macrolide antibiotic with broad-spectrum antiviral activity. The primary hypothesized mechanism of this compound is the inhibition of viral RNA, DNA, and protein synthesis, with the most pronounced effect on RNA synthesis, potentially through the disruption of ATP production.[1] To rigorously validate this mechanism, this guide outlines genetic approaches and compares the expected experimental outcomes for this compound with two well-characterized inhibitors: Actinomycin D, a direct transcription inhibitor, and a hypothetical specific viral ATP synthase inhibitor.
Comparative Analysis of Inhibitor Mechanisms
The validation of a drug's mechanism of action is crucial for its development and for understanding potential resistance pathways. Genetic approaches offer powerful tools to identify a drug's specific molecular target and elucidate its effects on cellular pathways. This guide focuses on three key genetic validation methods:
-
Resistant Mutant Selection and Whole-Genome Sequencing: This "forward genetics" approach identifies the direct target of a compound by selecting for mutants that can survive in its presence. Mutations conferring resistance are often found in the gene encoding the drug's target.
-
Target Overexpression/Underexpression: Modulating the expression level of a putative target gene can confirm its interaction with the drug. Overexpression of the target can lead to increased resistance, while underexpression (e.g., via siRNA or CRISPRi) can enhance sensitivity.
-
CRISPR/Cas9-Based Screens: Genome-wide CRISPR screens can identify host or viral genes that are essential for a drug's activity or that, when knocked out, result in resistance.
The following sections detail the expected outcomes of these experiments for this compound and our two comparator compounds.
Table 1: Predicted Outcomes of Genetic Validation Experiments
| Genetic Approach | This compound | Actinomycin D | Viral ATP Synthase Inhibitor |
| Resistant Mutant Selection & WGS | Mutations anticipated in genes involved in ATP synthesis or transport, or potentially in viral RNA polymerase if it's a secondary target. | Mutations expected in the viral DNA-dependent RNA polymerase gene, altering the drug's binding site. | Mutations would likely be identified in the subunits of the viral ATP synthase complex. |
| Target Overexpression | Overexpression of the targeted ATP synthase subunit or transporter would be expected to increase the minimum inhibitory concentration (MIC). | Overexpression of the viral RNA polymerase would likely increase the MIC. | Overexpression of the specific viral ATP synthase subunit targeted by the inhibitor would increase the MIC. |
| CRISPR/Cas9 Knockout Screen (Host Genes) | Knockout of host genes involved in ATP metabolism or mitochondrial function may alter sensitivity to the drug. | Limited effect expected, as Actinomycin D directly targets the viral polymerase. | Knockout of host genes that contribute to the function of the targeted viral ATP synthase could modulate drug efficacy. |
Experimental Protocols
Resistant Mutant Selection and Whole-Genome Sequencing
Objective: To identify the genetic basis of resistance to this compound, thereby pinpointing its molecular target.
Methodology:
-
Virus Culture and Mutagenesis (Optional):
-
Propagate the target virus (e.g., Influenza A virus, Herpes Simplex Virus) in a suitable host cell line (e.g., MDCK, Vero cells).
-
For viruses with low spontaneous mutation rates, consider treating the viral stock with a mutagen (e.g., ethyl methanesulfonate) to increase the frequency of mutations.
-
-
Selection of Resistant Mutants:
-
Infect host cell monolayers with the virus at a low multiplicity of infection (MOI).
-
Overlay the infected cells with a semi-solid medium (e.g., agar or methylcellulose) containing a selective concentration of this compound (predetermined to be 2-5 times the EC50).
-
Incubate until viral plaques (zones of cell death) are visible. Plaques that form in the presence of the drug represent potentially resistant viral variants.
-
Isolate individual plaques and purify the resistant virus by at least three rounds of plaque purification under selective pressure.
-
-
Whole-Genome Sequencing:
-
Extract viral RNA or DNA from the purified resistant mutants.
-
Perform high-throughput sequencing of the entire viral genome.
-
Align the sequences of the resistant mutants to the wild-type viral genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Analyze the identified mutations for their location within the genome and their potential impact on protein function.
-
Target Overexpression Assay
Objective: To validate a putative target gene identified through resistant mutant selection.
Methodology:
-
Cloning of Wild-Type and Mutant Target Genes:
-
Amplify the full-length coding sequence of the putative target gene (e.g., a viral ATP synthase subunit) from both wild-type and resistant virus strains using RT-PCR or PCR.
-
Clone the amplified sequences into a mammalian expression vector.
-
-
Transfection and Viral Infection:
-
Transfect the host cell line with the expression vectors containing the wild-type or mutant target gene. A control vector (empty vector) should also be used.
-
After 24-48 hours, infect the transfected cells with the wild-type virus.
-
-
Determination of Drug Susceptibility:
-
Treat the infected cells with a range of concentrations of this compound.
-
Measure the extent of viral replication using a suitable assay (e.g., plaque assay, qPCR for viral genomes, or an ELISA for a viral protein).
-
Calculate the EC50 of this compound in cells overexpressing the wild-type and mutant target genes and compare it to the control. A significant increase in the EC50 in cells overexpressing the wild-type target would validate it as the drug's target.
-
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound targeting viral ATP synthase.
Experimental Workflow for Resistant Mutant Selection
Caption: Workflow for identifying resistance mutations to this compound.
Logical Relationship for Target Validation
Caption: Logical framework for validating a drug target using genetic approaches.
Conclusion
The genetic approaches outlined in this guide provide a robust framework for validating the mechanism of action of this compound. By comparing the experimental results with those expected for well-characterized inhibitors like Actinomycin D and specific ATP synthase inhibitors, researchers can gain a high degree of confidence in the molecular target and pathway of this promising antiviral compound. This detailed understanding is a critical step in the preclinical development of new antiviral therapies.
References
Comparative Analysis of Cross-Resistance Profiles: Virustomycin A and Other Antibiotics
A guide for researchers and drug development professionals on evaluating the potential for cross-resistance with the novel 18-membered macrolide, Virustomycin A.
Executive Summary
This compound is an 18-membered macrolide antibiotic with a unique mechanism of action that includes the inhibition of RNA, DNA, and protein synthesis, as well as potential disruption of cellular energy production.[1] While extensive data on its cross-resistance profile with other antibiotics is not yet available in published literature, understanding the potential for shared resistance mechanisms is critical for its development and clinical application. This guide provides a framework for conducting cross-resistance studies involving this compound, including detailed experimental protocols and data presentation templates. It also explores the known mechanisms of resistance to macrolide antibiotics to inform the selection of appropriate comparator drugs and resistant strains.
Introduction to this compound
This compound, also known as AM-2604 A, is a macrolide antibiotic isolated from Streptomyces sp.[2] Unlike more common 14- and 15-membered macrolides, this compound possesses an 18-membered lactone ring.[1][3] Its proposed mechanism of action is multifaceted, primarily targeting the inhibition of RNA biosynthesis, which is its most severe effect.[1] Additionally, it has been shown to inhibit DNA and protein synthesis and may interfere with the formation of phosphate donors like ATP.[1] this compound has demonstrated activity against a range of pathogens, including fungi, protozoa such as Trichomonas foetus, and some viruses.[1][2][4]
Mechanisms of Macrolide Resistance and Potential for Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. For macrolides, the primary mechanisms of resistance are:
-
Target Site Modification: This is most commonly achieved through the methylation of 23S rRNA by erm (erythromycin ribosome methylation) genes. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype), leading to broad cross-resistance among these classes.[5][6][7]
-
Active Efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux), actively transport macrolides out of the bacterial cell. This mechanism typically confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides, lincosamides, or streptogramins.[5][6]
-
Drug Modification: Enzymatic inactivation of the antibiotic, through mechanisms like esterases or phosphotransferases, can also lead to resistance.[5][7]
Given that this compound is an 18-membered macrolide, its susceptibility to these common resistance mechanisms, and therefore its potential for cross-resistance, requires experimental evaluation.
Proposed Experimental Framework for Cross-Resistance Studies
The following sections outline a detailed protocol for assessing the cross-resistance profile of this compound.
Experimental Workflow
The overall workflow for a comprehensive cross-resistance study is depicted below.
Figure 1: Experimental workflow for assessing the cross-resistance profile of this compound.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation:
-
Select a panel of well-characterized bacterial strains with known resistance mechanisms (e.g., MRSA, VRE, macrolide-resistant S. pneumoniae).
-
Culture the strains overnight on appropriate agar plates.
-
Prepare a bacterial inoculum by suspending colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Preparation:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted antibiotics.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]
-
Protocol 2: Cross-Resistance Testing using Disk Diffusion
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with known concentrations of this compound and comparator antibiotics onto the agar surface.
-
Ensure the disks are placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zones of inhibition around each disk.
-
Interpret the results as susceptible, intermediate, or resistant based on established breakpoints (if available) or by comparing the zone sizes for resistant strains to those of a susceptible control strain.
-
Data Presentation for Comparative Analysis
The following tables provide a template for presenting the quantitative data from cross-resistance studies.
Table 1: MICs of this compound and Comparator Antibiotics against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype/Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 25923 | Susceptible Control | |||||
| S. aureus (MRSA) | mecA positive | |||||
| S. aureus (VISA) | Vancomycin Intermediate | |||||
| E. faecium (VRE) | vanA positive | |||||
| S. pneumoniae | erm(B) positive | |||||
| S. pneumoniae | mef(A) positive |
Table 2: Zone Diameters from Disk Diffusion Cross-Resistance Assay
| Bacterial Strain | Resistance Phenotype/Genotype | This compound (zone mm) | Erythromycin (zone mm) | Clindamycin (zone mm) | Ciprofloxacin (zone mm) | Vancomycin (zone mm) |
| S. aureus ATCC 25923 | Susceptible Control | |||||
| S. aureus (MRSA) | mecA positive | |||||
| E. faecium (VRE) | vanA positive | |||||
| S. pneumoniae | erm(B) positive |
Signaling Pathways in Macrolide Resistance
The primary mechanism of acquired resistance to macrolides involves the modification of the ribosomal target. The diagram below illustrates this pathway.
Figure 2: Mechanism of macrolide resistance via ribosomal methylation.
Conclusion
While direct experimental data on the cross-resistance of this compound is currently lacking, its unique 18-membered ring structure suggests that its profile may differ from that of 14- and 15-membered macrolides. The experimental framework provided in this guide offers a robust methodology for researchers to systematically evaluate the potential for cross-resistance with existing antibiotic classes. Such studies are essential to determine the potential clinical utility of this compound and to anticipate the emergence of resistance. Future research should focus on performing these evaluations against a broad panel of clinically relevant, resistant pathogens.
References
- 1. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Virustomycin A: A Comparative Analysis of Its Cytotoxic Effects on Various Cell Lines
For Immediate Release
Virustomycin A, a macrolide antibiotic produced by Streptomyces species, has demonstrated notable cytotoxic activity across a range of cell lines. This guide provides a comparative overview of its potency, compiling available experimental data to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | Cell Type | IC50 (ng/mL) |
| MRC-5 | Human Fetal Lung Fibroblast | 80[1] |
Note: Data on the cytotoxicity of this compound against a broader range of cancer cell lines is currently limited in publicly available literature.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the synthesis of crucial macromolecules. Studies have shown that it interferes with the biosynthesis of RNA, DNA, and protein, with the most pronounced effect observed on RNA synthesis. This broad-spectrum inhibition of macromolecule synthesis likely contributes to its cytotoxic activity.
Experimental Protocols
The evaluation of this compound's cytotoxicity typically involves standardized cell viability assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Screening
This protocol outlines a general procedure for determining the cytotoxic effects of a compound like this compound on adherent cells.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 and 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical cytotoxicity assay.
Caption: A flowchart illustrating the major steps of a typical in vitro cytotoxicity assay.
Signaling Pathways
While the direct molecular targets of this compound are yet to be fully elucidated, its inhibitory action on macromolecular synthesis suggests a potential interference with fundamental cellular processes. The diagram below represents a simplified, hypothetical signaling pathway that could be affected by the inhibition of protein synthesis, a known effect of this compound.
Caption: A diagram showing a potential mechanism of this compound-induced cytotoxicity.
Further research is warranted to expand the cytotoxicity profile of this compound across a diverse panel of cancer cell lines and to delineate the specific signaling pathways it modulates. This will be crucial for determining its therapeutic index and potential for further development as an anticancer agent.
References
Validation of Virustomycin A's therapeutic potential in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Virustomycin A, an 18-membered macrolide antibiotic, has demonstrated notable in vitro activity against protozoan parasites, specifically Trichomonas foetus and Trypanosoma brucei. Its mechanism of action involves the inhibition of nucleic acid and protein synthesis, with a pronounced effect on RNA synthesis through the potential disruption of ATP formation. However, a significant gap exists in the preclinical validation of this compound, with no publicly available in vivo efficacy, toxicity, or pharmacokinetic data.
This guide provides a comparative analysis of this compound against two compounds: Actinomycin D, an antibiotic with a similar mechanism of action, and Suramin, a standard-of-care drug for the treatment of trypanosomiasis. By presenting the available preclinical data for these comparators, this guide aims to highlight the critical experimental data required to validate the therapeutic potential of this compound and to provide a roadmap for its future preclinical development.
Comparative Data Analysis
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Anti-protozoal Activity
| Compound | Organism | IC50 (µM) | Citation |
| This compound | Trypanosoma brucei | Not Reported | [1] |
| Trichomonas foetus | Not Reported | ||
| Actinomycin D | Trypanosoma cruzi | Not Reported | [2] |
| Neuroblastoma Cell Lines | ~0.001 - 0.01 | [3] | |
| Suramin | Trypanosoma brucei | ~0.035 | [4] |
| Dorsal Root Ganglia Neurons | 283 | [5][6] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome | Citation |
| This compound | No Data Available | ||||
| Actinomycin D | Mouse | Trypanosoma cruzi Infection | Not Specified | Loss of parasite multiplication | [2] |
| Suramin | Mouse | Trypanosoma b. rhodesiense | 20 mg/kg (single dose) in combination with DFMO | 100% cure rate in late-stage disease | [7] |
| Melarsoprol | Mouse | CNS-stage Trypanosoma b. brucei | 0.0125 - 0.2 mmol/kg/day for 7 days (oral) | Dose-dependent cure, relapse at lowest dose | [8] |
Table 3: Preclinical Toxicity
| Compound | Animal Model | Route of Administration | Key Toxicities Observed | Citation |
| This compound | No Data Available | |||
| Suramin | Mouse | Intraperitoneal | Sensory-motor polyneuropathy | [5][6] |
| Melarsoprol | Human (Clinical Data) | Intravenous | Life-threatening encephalopathy in 5-10% of patients | [9] |
Table 4: Preclinical Pharmacokinetics
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters | Citation |
| This compound | No Data Available | |||
| Suramin | Rat | Oral | Low bioavailability (<3%), T1/2 (terminal) ~276 h | [10] |
| Dog | Intravenous | T1/2 ~6 days, Vd = 0.34 L/kg, CL = 1.86 mL/kg/h | [1] | |
| Buffalo Calves | Intravenous | Modeled by 3-compartment open model | [11][12] | |
| Melarsoprol | Human (Clinical Data) | Intravenous | T1/2 <1 h (HPLC), ~35 h (bioassay), indicating active metabolites | [13] |
Experimental Protocols
In Vitro Susceptibility Testing of this compound (Hypothetical Protocol)
-
Organism Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Trichomonas foetus is cultured in Diamond's medium at 37°C.
-
Assay Procedure: A serial dilution of this compound is prepared in a 96-well plate. Parasites are added to each well at a density of 2 x 10^4 cells/mL. The plates are incubated for 72 hours.
-
Data Analysis: Cell viability is assessed using a resazurin-based assay. The fluorescence is measured, and the IC50 value is calculated as the concentration of the drug that inhibits parasite growth by 50% compared to untreated controls.
Preclinical Efficacy of Suramin in a Murine Model of Trypanosomiasis
-
Animal Model: Female Swiss mice are used.
-
Infection: Mice are infected intraperitoneally with 1 x 10^5 Trypanosoma brucei rhodesiense.
-
Treatment: Suramin is administered intravenously at a dose of 20 mg/kg. Treatment is initiated at the detection of parasitemia.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of tail blood. Survival of the mice is recorded.
-
Outcome: The primary outcome is the clearance of parasites from the blood and the overall survival of the treated mice compared to a vehicle-treated control group.[7]
Neurotoxicity Assessment of Suramin in Mice
-
Animal Model: Adult C57Bl/6 mice are used.
-
Treatment: A single intraperitoneal injection of 250 mg/kg bodyweight suramin is administered.
-
Assessment:
-
Behavioral Tests: Locomotor and sensory deficits are evaluated using the rotarod test and the von Frey test.
-
Electrophysiology: Sensory nerve action potential and nerve conduction velocity are measured to assess peripheral nerve function.
-
-
Outcome: The development of a sensory-motor polyneuropathy is characterized by deficits in motor coordination, altered sensory thresholds, and reduced nerve conduction parameters.[5][6]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound targeting ATP formation.
Hypothetical Experimental Workflow for Preclinical Validation
Caption: A potential workflow for the preclinical development of this compound.
Signaling Pathway of Actinomycin D
Caption: Actinomycin D inhibits transcription by intercalating into DNA.
References
- 1. Phase I evaluation of low-dose suramin as chemosensitizer of doxorubicin in dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypanosoma cruzi: in vitro morphological alterations induced by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]
- 10. Suramin as a chemosensitizer: oral pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of suramin in uninfected and experimental Trypanosoma evansi infected buffalo calves | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 12. Pharmacokinetics of suramin in uninfected and experimental Trypanosoma evansi infected buffalo calves | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 13. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]
Virustomycin A: Evaluating Efficacy Against Drug-Resistant Viral Strains - A Comparative Analysis
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals Subject: Comparative Efficacy of Virustomycin A Against Drug-Resistant Viral Strains
This guide provides a comparative overview of this compound's potential efficacy against drug-resistant viral strains. Due to a lack of specific studies on this compound's activity against resistant viruses, this document outlines its known mechanisms and presents a framework for future comparative research. We will explore its established biological activities and propose experimental protocols to evaluate its potential as a viable antiviral agent in the context of drug resistance.
Overview of this compound
This compound is a macrolide antibiotic isolated from Streptomyces.[1] While primarily investigated for its anti-protozoal and antibacterial properties, it has also been noted to possess general antiviral and antifungal activity.[2] Its mechanism of action, studied in Trichomonas foetus, involves the inhibition of RNA, DNA, and protein biosynthesis, with the most significant impact on RNA synthesis.[3] Specifically, this compound appears to interfere with the formation of nucleotide phosphate donors, such as ATP.[3] This broad-spectrum inhibition of nucleic acid synthesis suggests a potential for antiviral activity, as viruses rely on host cell machinery for replication.
Comparative Efficacy Data (Hypothetical)
Currently, there is no published data directly comparing the efficacy of this compound against drug-resistant viral strains with other antiviral agents. To facilitate future research, the following table provides a template for presenting such comparative data.
| Compound | Virus (Strain) | EC50 (µM) - Wild-Type | EC50 (µM) - Resistant Strain | Selectivity Index (SI) | Mechanism of Resistance |
| This compound | Influenza A (H1N1) | Data not available | Data not available | Data not available | Data not available |
| Oseltamivir | Influenza A (H1N1) | 0.001 | 0.5 (H275Y mutation) | >10,000 | Neuraminidase mutation |
| This compound | Herpes Simplex Virus 1 (HSV-1) | Data not available | Data not available | Data not available | Data not available |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | 0.1 | 5.0 (TK mutation) | >3,000 | Thymidine kinase mutation |
| This compound | Human Immunodeficiency Virus 1 (HIV-1) | Data not available | Data not available | Data not available | Data not available |
| Zidovudine (AZT) | Human Immunodeficiency Virus 1 (HIV-1) | 0.005 | 0.1 (RT mutations) | >20,000 | Reverse transcriptase mutations |
Proposed Experimental Protocols
To evaluate the efficacy of this compound against drug-resistant viral strains, standardized experimental protocols are necessary.
Antiviral Efficacy Assay (Plaque Reduction Assay)
-
Cell Culture: Seed susceptible host cells in 6-well plates and grow to 90-100% confluency.
-
Virus Infection: Infect the cell monolayers with wild-type and drug-resistant viral strains at a known multiplicity of infection (MOI) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and add an overlay medium containing serial dilutions of this compound or a control antiviral drug.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with methanol and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours.
-
Compound Exposure: Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50/EC50.
Visualizing Pathways and Workflows
Proposed Mechanism of Action
The following diagram illustrates the potential mechanism of action of this compound based on its known effects on nucleotide biosynthesis.
Caption: Proposed inhibitory pathway of this compound on viral replication.
Experimental Workflow for Efficacy Testing
The diagram below outlines the workflow for assessing the antiviral efficacy of a novel compound against drug-resistant strains.
Caption: Workflow for antiviral efficacy and resistance testing.
Conclusion and Future Directions
While this compound demonstrates a mechanism of action that could theoretically be effective against viral replication, a significant research gap exists in its specific antiviral profile, particularly against drug-resistant strains. The experimental framework provided here offers a clear path for future investigations. Should studies confirm its efficacy, this compound's novel mechanism of targeting nucleotide biosynthesis could make it a valuable candidate for combating viruses that have developed resistance to currently approved antiviral medications. Further research is strongly encouraged to explore the full potential of this compound in the field of virology.
References
A Comparative Analysis of Virustomycin A and Actinomycin D on Transcriptional Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of transcription, Virustomycin A and Actinomycin D. While both compounds effectively halt RNA synthesis, their underlying mechanisms of action differ significantly, leading to distinct experimental observations and potential therapeutic applications. This document summarizes their known properties, presents available comparative data, and provides standardized experimental protocols for their study.
Mechanism of Action: A Tale of Two Strategies
The primary difference between this compound and Actinomycin D lies in their molecular targets. Actinomycin D directly interacts with the DNA template, while this compound is proposed to disrupt the cellular energy supply required for transcription.
-
This compound: This 18-membered macrolide antibiotic is understood to inhibit RNA biosynthesis by interfering with the formation of essential phosphate donors, such as ATP.[1] This indirect mechanism affects the availability of the necessary building blocks and energy source for RNA polymerase. Evidence suggests that this compound inhibits the incorporation of precursors like [3H]uridine into both the acid-soluble nucleotide pool and the acid-insoluble RNA polymer, indicating an upstream disruption of nucleotide metabolism.[1]
-
Actinomycin D: A well-characterized anticancer agent, Actinomycin D functions as a DNA intercalator. It specifically inserts itself into GC-rich regions of the DNA double helix, physically obstructing the progression of RNA polymerase along the DNA template.[2] This direct blockade of transcriptional elongation effectively halts the synthesis of RNA.
Comparative Data: Insights from Experimental Observations
Direct quantitative comparisons of this compound and Actinomycin D in the literature are limited. However, a key study on Trichomonas foetus provides qualitative insights into their differing effects on RNA precursor uptake and incorporation.
| Parameter | This compound | Actinomycin D | Reference |
| Target | ATP synthesis (proposed) | DNA (GC-rich regions) | [1] |
| Mechanism | Inhibition of phosphate donor formation | DNA intercalation, steric hindrance of RNA polymerase | [1][2] |
| Effect on [3H]uridine incorporation | Inhibition of uptake into both acid-soluble (nucleotides) and acid-insoluble (RNA) fractions | Inhibition of incorporation into the acid-insoluble (RNA) fraction only | [1] |
Table 1: Comparison of this compound and Actinomycin D Characteristics.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro Transcription Inhibition Assay (Uridine Incorporation)
This assay measures the inhibition of RNA synthesis by quantifying the incorporation of a radiolabeled RNA precursor, [3H]uridine, into newly synthesized RNA.
1. Cell Culture:
- Culture the desired cell line (e.g., HeLa, HEK293) in appropriate media and conditions until they reach approximately 70-80% confluency in a 24-well plate.
2. Compound Preparation:
- Prepare stock solutions of this compound and Actinomycin D in a suitable solvent (e.g., DMSO).
- Create a dilution series of each compound to determine a dose-response curve.
3. Treatment and Labeling:
- Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add fresh, pre-warmed medium containing the desired concentrations of this compound or Actinomycin D to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate for a predetermined time (e.g., 1 hour).
- Add [3H]uridine to each well to a final concentration of 1 µCi/mL.
- Incubate for an additional 1-2 hours to allow for incorporation into newly synthesized RNA.
4. RNA Precipitation and Quantification:
- Terminate the experiment by aspirating the medium and washing the cells twice with ice-cold PBS.
- Lyse the cells by adding a lysis buffer (e.g., containing 0.1% SDS).
- Precipitate the macromolecules (including RNA) by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
- Incubate on ice for 30 minutes.
- Collect the precipitate by filtering the solution through glass fiber filters.
- Wash the filters three times with ice-cold 5% TCA and once with ethanol.
- Dry the filters completely.
- Place each filter in a scintillation vial with a scintillation cocktail.
- Quantify the amount of incorporated [3H]uridine using a scintillation counter.
5. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of RNA synthesis is inhibited).
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and inhibitory mechanisms of this compound and Actinomycin D.
Caption: Mechanism of this compound.
Caption: Mechanism of Actinomycin D.
Experimental Workflow: Comparative Transcription Inhibition Study
The following diagram outlines a logical workflow for a comparative study of this compound and Actinomycin D.
Caption: Workflow for comparing transcription inhibitors.
References
Assessing the Synergistic Effects of Virustomycin A with Other Antiviral Agents: A Review of Current Evidence
Comprehensive analysis reveals a significant gap in the literature regarding the synergistic antiviral properties of Virustomycin A, an agent primarily recognized for its antimicrobial and antiprotozoal activities. While the compound has demonstrated inhibitory effects on the biosynthesis of RNA, DNA, and protein in certain microorganisms, its potential in combination antiviral therapy remains largely unexplored.
A thorough review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of this compound with other antiviral agents. Currently, this compound is characterized as a macrolide antibiotic with established antiprotozoal and weak antifungal properties.[1] Its mechanism of action, primarily elucidated in the context of Trichomonas foetus, involves the inhibition of nucleic acid and protein synthesis, potentially through interference with ATP production.[2]
Despite being labeled as an "anti-viral compound" in some commercial contexts, there is a lack of published experimental data to substantiate this claim or to detail its efficacy against specific viruses.[1] Consequently, no information is available on its potential for synergistic or additive effects when combined with other known antiviral drugs.
The exploration of synergistic drug combinations is a critical area of research in antiviral therapy. Such combinations can enhance efficacy, reduce required dosages, and minimize the development of drug resistance.[3][4][5][6] The principles of synergy often rely on targeting different stages of the viral life cycle or distinct cellular pathways involved in viral replication.[3][4] However, without foundational data on the antiviral activity and mechanism of this compound, its rational inclusion in combination studies is speculative.
Future research is necessary to first establish the foundational antiviral profile of this compound. This would involve in vitro screening against a panel of viruses to determine its spectrum of activity and potency. Should antiviral activity be confirmed, subsequent studies could then explore its effects in combination with other antiviral agents.
Proposed Experimental Workflow for Future Investigations
To address the current knowledge gap, a systematic approach to evaluating the synergistic antiviral potential of this compound is proposed. The following workflow outlines the necessary experimental steps:
Caption: Proposed experimental workflow for assessing the antiviral and synergistic potential of this compound.
Hypothetical Signaling Pathway Inhibition
Should this compound be found to inhibit a specific host-cell signaling pathway that is also crucial for viral replication, its mechanism could be visualized as follows. This diagram is purely hypothetical and serves to illustrate the type of visualization that would be possible following further research.
Caption: Hypothetical mechanism of this compound inhibiting a host kinase required for viral replication.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Virustomycin A: A Broad-Spectrum Antiviral Contender? A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Virustomycin A against established broad-spectrum antiviral agents. Due to the limited availability of detailed public data on this compound, this guide synthesizes the existing information and draws comparisons with well-characterized antivirals, Remdesivir and Favipiravir, to offer a preliminary validation perspective.
Executive Summary
This compound, a macrolide antibiotic derived from Streptomyces, has demonstrated potent antiviral activity against a range of both RNA and DNA viruses in early studies. With a reported 50% effective dose (ED50) for plaque reduction at a remarkably low concentration of 0.0003 µg/mL, it presents as a compound of significant interest. However, a comprehensive evaluation of its broad-spectrum potential is hampered by the scarcity of detailed, publicly accessible data directly comparing it to current frontline broad-spectrum antivirals. This guide aims to bridge this gap by presenting the available data for this compound alongside comparable metrics for Remdesivir and Favipiravir, providing a framework for its potential validation.
Comparative Antiviral Efficacy and Cytotoxicity
Quantitative data on the antiviral activity and cytotoxicity of this compound is limited. The following tables compare the available data for this compound with that of Remdesivir and Favipiravir against a selection of viruses. It is important to note that the specific viruses tested for the reported ED50 of this compound are not detailed in the available literature.
| Compound | Reported Antiviral Activity | Cell Line | Value | Units |
| This compound | 50% Effective Dose (Plaque Reduction) | Not Specified | 0.0003 | µg/mL |
| Remdesivir | 50% Effective Concentration (EC50) vs. SARS-CoV-2 | Vero E6 | 1.13 | µM |
| Favipiravir | 50% Effective Concentration (EC50) vs. Influenza A (H1N1) | MDCK | 0.44 | µg/mL |
| Compound | Cytotoxicity | Cell Line | Value | Units |
| This compound | 50% Inhibitory Concentration (IC50) | Human MRC-5 | 80 | ng/mL |
| Remdesivir | 50% Cytotoxic Concentration (CC50) vs. SARS-CoV-2 | Vero E6 | >100 | µM |
| Favipiravir | 50% Cytotoxic Concentration (CC50) vs. Influenza A (H1N1) | MDCK | >400 | µg/mL |
Mechanism of Action
The precise antiviral mechanism of this compound in mammalian cells has not been fully elucidated. Studies in the protozoan Trichomonas foetus indicate that it inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis. Whether this mechanism translates directly to its antiviral activity in mammalian host cells remains to be confirmed. As a macrolide, it may also possess immunomodulatory properties that contribute to its overall therapeutic effect.
In contrast, the mechanisms of Remdesivir and Favipiravir are well-defined:
-
Remdesivir: An adenosine nucleotide analog that acts as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).
-
Favipiravir: A purine nucleoside analog that is converted to its active form and recognized as a substrate by viral RdRp, leading to lethal mutagenesis of the viral genome.
Experimental Protocols
Plaque Reduction Assay (General Protocol)
-
Cell Culture: Plate susceptible host cells in 6-well or 12-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable cell culture medium.
-
Virus Inoculation: Infect the confluent cell monolayers with a known titer of the virus for a specified adsorption period (e.g., 1 hour).
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizing Antiviral Mechanisms and Workflows
To conceptualize the potential mechanism of this compound and the general workflow for antiviral drug validation, the following diagrams are provided.
Navigating the Structural Landscape of Virustomycin A: A Guide to its Activity and Future SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Virustomycin A, a novel 18-membered macrolide antibiotic, has demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and antiprotozoal effects. However, a comprehensive review of the current scientific literature reveals a notable absence of structural activity relationship (SAR) studies on its derivatives. This guide, therefore, serves a dual purpose: to consolidate the existing knowledge on the biological activity and mechanism of action of this compound, and to provide a forward-looking perspective on potential SAR studies by drawing parallels with other well-characterized macrolide antibiotics. The information presented herein is intended to be a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Biological Activity of this compound
This compound has been shown to be active against a variety of pathogens. The available quantitative data on its biological activity is summarized in the table below.
| Target Organism/Cell Line | Assay Type | Activity Metric | Value |
| RNA and DNA viruses | Plaque Reduction Assay | ED50 | 0.0003 µg/mL |
| Trichomonas foetus | In vitro | MIC | 25 µg/mL |
| Trichomonas vaginalis | In vitro | MIC | 6.25 µg/mL |
| Pyricularia oryzae | In vitro | MIC | 12.5 µg/mL |
| Trypanosoma brucei brucei (GUTat 3.1) | In vitro | IC50 | 0.45 ng/mL |
| Trypanosoma brucei rhodesiense (STIB900) | In vitro | IC50 | 480 ng/mL |
| Human MRC-5 cells | Cytotoxicity | IC50 | 80 ng/mL |
Mechanism of Action
Studies on Trichomonas foetus have indicated that this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect being on RNA synthesis.[1] It appears to interfere with the formation of nucleotide phosphate donors, such as ATP.[1] This multifaceted mechanism of action makes it an interesting candidate for further investigation.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound.
Materials:
-
Vero cells (or other susceptible host cell line)
-
96-well cell culture plates
-
Virus stock
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Agarose
-
Neutral red or crystal violet stain
-
This compound or its derivatives
Procedure:
-
Seed the 96-well plates with Vero cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound (this compound or derivatives) in MEM.
-
Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2x MEM and 1.2% agarose containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin and stain with neutral red or crystal violet to visualize and count the plaques.
-
The 50% effective dose (ED50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human MRC-5 cells (or other relevant cell line)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
This compound or its derivatives
Procedure:
-
Seed the 96-well plates with cells and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[2][3][4][5]
A Roadmap for Future Structural Activity Relationship Studies
Given the lack of published SAR data for this compound derivatives, the following workflow and diagram outline a potential approach for future research in this area.
Caption: A generalized workflow for a structural activity relationship study.
Insights from Related Macrolides: A Predictive SAR for this compound
While direct SAR data for this compound is unavailable, studies on other macrolides can offer valuable insights into which structural modifications might be fruitful areas of investigation. Key regions of the macrolide scaffold that often influence biological activity include:
-
The Macrolactone Ring: Modifications to the size and conformation of the ring can significantly impact activity.
-
Sugar Moieties: The nature and attachment points of the deoxy and amino sugars are often critical for target binding and cellular uptake.
-
Hydroxyl and Carbonyl Groups: These functional groups provide key hydrogen bonding interactions with biological targets. Esterification or etherification of hydroxyl groups and reduction or modification of carbonyl groups are common strategies in macrolide SAR studies.
For this compound, systematic modifications at the various hydroxyl groups, the carboxylic acid, and the amide linkage would be a logical starting point for a comprehensive SAR campaign. The goal would be to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Virustomycin A: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Virustomycin A, a macrolide antibiotic with noted antiviral properties. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's potential as an antiviral agent.
Executive Summary
This compound has demonstrated potent antiviral activity in in vitro settings against a range of both RNA and DNA viruses. Its mechanism of action is believed to be centered on the inhibition of nucleic acid and protein synthesis, a fundamental process for viral replication. However, a significant data gap exists regarding its in vivo efficacy, with no publicly available studies on its performance in animal models or clinical trials. This guide presents the available in vitro data, outlines the experimental protocols for such studies, and provides a comparative context with other macrolide antibiotics that have been investigated for their antiviral effects.
In Vitro Efficacy of this compound
This compound has shown remarkable potency in inhibiting viral replication in cell-based assays. The primary available data point for its in vitro efficacy is a 50% effective dose (ED50) value derived from plaque reduction assays.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Viruses Targeted | Source |
| ED50 | 0.0003 µg/mL | RNA and DNA viruses | [Omura et al., 1982 (cited by commercial suppliers)] |
This exceptionally low ED50 value suggests that this compound is a highly potent inhibitor of viral replication in a laboratory setting. The broad-spectrum activity against both RNA and DNA viruses, as indicated by the available information, is a significant characteristic that warrants further investigation to identify the specific viral targets.
Mechanism of Action: Inhibition of Macromolecular Synthesis
The antiviral action of this compound is likely linked to its ability to interfere with fundamental cellular processes that are hijacked by viruses for their replication. Studies on its effect against the protozoan Trichomonas foetus revealed that this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis. This mode of action provides a strong rationale for its observed broad-spectrum antiviral activity.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Virustomycin A
For Immediate Implementation by Laboratory Personnel
The proper disposal of Virustomycin A, a potent macrolide antibiotic with cytotoxic properties, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3][4][5] Due to its cytotoxic nature, this compound must be handled as a hazardous chemical, and all waste materials contaminated with this compound require specialized disposal procedures.[6][7][8] Adherence to institutional and local regulations is mandatory for the management of this waste stream.[6][8][9]
I. Immediate Safety and Handling Protocols
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to minimize exposure.[7][10] This includes, but is not limited to, nitrile gloves resistant to chemicals, protective gowns, and safety glasses.[10][11] All manipulations involving solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All materials that have come into contact with this compound are to be considered hazardous waste.
Table 1: this compound Waste Classification and Collection
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated lab supplies: pipette tips, gloves, gowns, bench paper, vials, etc. | Designated, clearly labeled, leak-proof, puncture-resistant container for cytotoxic waste (e.g., yellow bin with a purple lid).[6] |
| Liquid Waste | Stock solutions, unused dilutions, and contaminated media. | Designated, clearly labeled, leak-proof, and chemically compatible container for hazardous chemical waste.[9][12] Do not autoclave.[9] |
| Sharps Waste | Needles, syringes, or any sharp object contaminated with this compound. | Designated, clearly labeled, puncture-proof sharps container for cytotoxic waste.[6][11] |
III. Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
-
Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all surfaces.
-
Use a suitable deactivating agent if one is known and approved by your institution's safety office. In the absence of a specific protocol, clean the area with a detergent solution followed by a solvent known to solubilize this compound (e.g., ethanol, methanol, chloroform), as it is soluble in these.[1][3][4]
-
All cleaning materials must be disposed of as solid cytotoxic waste.[10]
-
-
Packaging of Waste:
-
Ensure all waste containers are securely sealed to prevent leakage.[12]
-
Wipe the exterior of the primary waste containers to remove any surface contamination before moving them.
-
For solid waste, consider double-bagging in designated cytotoxic waste bags (purple or yellow and purple) before placing in the final disposal container.[10]
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Cytotoxic Waste" or "Hazardous Chemical Waste," as appropriate, and specify "Contains this compound."
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection. This area should be well-ventilated.[12]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's certified hazardous waste management contractor.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[6]
-
Never dispose of this compound or its contaminated materials in the general trash, down the sink, or through autoclaving of stock solutions.[9]
-
IV. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain and review the Safety Data Sheet (SDS) for this compound for any additional handling and disposal information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. adipogen.com [adipogen.com]
- 5. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
Essential Safety and Logistics for Handling Virustomycin A
For researchers, scientists, and drug development professionals engaged in work with Virustomycin A, a comprehensive understanding of the associated safety protocols and logistical considerations is paramount. This document provides essential, immediate guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for this antiviral compound.
This compound: Safety and Handling Profile
This compound is classified as a non-hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any laboratory chemical, adherence to good laboratory practices is essential to ensure personnel safety and prevent contamination.
Quantitative Data Summary
No specific occupational exposure limits for this compound have been established in the available safety data sheets. The provided information focuses on qualitative safety measures and handling precautions.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | GlpBio SDS[1] |
| Storage Temperature | -20°C for long-term storage | Cayman Chemical[2], Hello Bio[3], United States Biological[4], Adipogen[5] |
| Short-Term Storage | +4°C | Adipogen[5] |
| Stability | ≥ 4 years when stored at -20°C | Cayman Chemical[2] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of standard laboratory PPE is required to minimize exposure and ensure safe handling.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact.
-
Body Protection: A laboratory coat or gown should be worn to protect personal clothing.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be appropriate.
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe and effective use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
